4-[(1R)-1-aminoethyl]-2-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOPHCFZGJEKT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286547 | |
| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134855-95-1 | |
| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereoselective Synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the stereoselective synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol, a chiral amine of significant interest in pharmaceutical research and development. The synthesis is strategically divided into two core stages: the initial formation of the racemic amine, 4-(1-aminoethyl)-2-methoxyphenol, via reductive amination of the readily available starting material, 4-hydroxy-3-methoxyacetophenone (acetovanillone), followed by a highly efficient chiral resolution protocol. The resolution employs (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) to selectively crystallize the desired (R)-enantiomer as a diastereomeric salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful synthesis of this important chiral building block.
Introduction: The Significance of this compound
This compound, also known as (R)-Normetanephrine, is the (R)-enantiomer of a metabolite of the neurotransmitter norepinephrine.[1] Its stereochemistry plays a crucial role in its biological activity and recognition by enzymes and receptors. The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug candidate can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2] Consequently, access to specific enantiomers like this compound is critical for the development of targeted and effective therapeutics.
This guide focuses on a practical and scalable synthetic approach that leverages classical organic chemistry principles to achieve high enantiomeric purity. The chosen pathway, commencing from the commercially available and relatively inexpensive 4-hydroxy-3-methoxyacetophenone, represents a cost-effective and reliable method for obtaining the target molecule.[3][4]
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the non-stereoselective synthesis of the racemic amine, which is then followed by the separation of the desired (R)-enantiomer in the second stage.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Racemic 4-(1-aminoethyl)-2-methoxyphenol
The initial step in this pathway is the conversion of the ketone functionality of 4-hydroxy-3-methoxyacetophenone into a primary amine. Reductive amination is a highly effective and widely used method for this transformation.[5] This process typically involves the in-situ formation of an imine or oxime, which is then reduced to the corresponding amine.
Reaction Principle: Reductive Amination
Reductive amination of a ketone to a primary amine can be achieved in a one-pot reaction. The ketone first reacts with an ammonia source to form an imine intermediate. This imine is then reduced in the presence of a suitable reducing agent to yield the primary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of ketones.[5]
Caption: Mechanism of reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of racemic 4-(1-aminoethyl)-2-methoxyphenol from 4-hydroxy-3-methoxyacetophenone.
Materials:
-
4-Hydroxy-3-methoxyacetophenone (Acetovanillone)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methoxyacetophenone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a concentrated NaOH solution to pH > 10.
-
-
Extraction and Purification:
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 4-(1-aminoethyl)-2-methoxyphenol.
-
The crude product can be purified further by column chromatography if necessary, though it is often of sufficient purity for the subsequent resolution step.
-
Stage 2: Chiral Resolution of Racemic 4-(1-aminoethyl)-2-methoxyphenol
The separation of the racemic mixture into its constituent enantiomers is achieved through diastereomeric salt formation using a chiral resolving agent.[2] This classical method remains a highly effective and industrially viable approach for obtaining enantiomerically pure compounds.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The racemic amine is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably different solubilities in a given solvent.[6] This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution. The desired enantiomer is then liberated from the isolated salt. For the resolution of racemic amines, derivatives of tartaric acid, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), are particularly effective.[6][7]
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- 3. 4'-Hidroxi-3'-metoxiacetofenona, 98 %, Thermo Scientific Chemicals 500 g | Contact Us [thermofisher.com]
- 4. 4'-Hydroxy-3'-methoxyacetophenone 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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(R)-4-(1-aminoethyl)-2-methoxyphenol chemical properties
An In-depth Technical Guide to (R)-4-(1-aminoethyl)-2-methoxyphenol
Introduction
(R)-4-(1-aminoethyl)-2-methoxyphenol is a chiral organic compound featuring a guaiacol (2-methoxyphenol) core substituted with a chiral 1-aminoethyl group. Its structure is of significant interest to researchers in medicinal chemistry and drug development due to its relationship with several key biological motifs. It is a structural analog of catecholamines and their metabolites, such as 3-methoxytyramine, suggesting potential interactions with neurological pathways.[1] The presence of a phenolic hydroxyl group, a methoxy ether, and a primary amine within a specific stereochemical configuration provides a rich scaffold for exploring structure-activity relationships. This guide offers a comprehensive overview of its chemical properties, analytical characterization, synthesis, and potential biological significance, tailored for a scientific audience.
Chemical Identity and Structure
Correctly identifying the molecule is the foundation of all further research. The key identifiers and structural details are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-amine | - |
| Synonyms | Phenol, 4-((1R)-1-aminoethyl)-2-methoxy- | [2][3] |
| CAS Number | 134855-95-1 (R-isomer, free base) | [2][3][4] |
| 24521-34-4 (Hydrochloride salt, stereochemistry undefined) | [5] | |
| Molecular Formula | C₉H₁₃NO₂ | [3] |
| Molecular Weight | 167.21 g/mol | - |
Molecular Structure Analysis
The structure of (R)-4-(1-aminoethyl)-2-methoxyphenol combines several key functional groups that dictate its chemical behavior. The chiral center at the first carbon of the ethyl group is a critical feature, as stereochemistry often governs biological activity.[6]
Physicochemical Properties
Detailed experimental data for the pure (R)-enantiomer is not extensively documented in publicly accessible literature. The properties are often reported for the racemate or related isomers. The following table provides expected values and data from analogous compounds for reference.
| Property | Value / Expected Value | Notes |
| Appearance | Expected to be a solid at room temperature. | Based on related phenolic amines.[1] |
| Melting Point | ~220 °C (decomposes) | This is the reported value for the hydrochloride salt of the isomeric 4-(aminomethyl)-2-methoxyphenol.[7] The melting point of the target compound may differ. |
| Boiling Point | Not available. High boiling point expected due to H-bonding. | - |
| Solubility | Predicted to be soluble in water (as the hydrochloride salt) and polar organic solvents like methanol and ethanol. | The free base is likely less soluble in water. |
| pKa | ~10.3 (Phenolic OH), ~9-10 (Ammonium NH₃⁺) | Predicted values based on similar structures. The phenol is weakly acidic, and the amine is basic. |
Spectroscopic Analysis and Characterization
Predicted ¹H NMR Spectrum
-
Aromatic Protons (3H): Expected in the range of δ 6.5-7.0 ppm. Due to the substitution pattern, they would likely appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets.
-
Methine Proton (1H, -CH(NH₂)-): A quartet, coupled to the adjacent methyl group, expected around δ 4.0-4.5 ppm.
-
Methoxy Protons (3H, -OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
-
Amine Protons (2H, -NH₂): A broad singlet, chemical shift is concentration and solvent dependent.
-
Methyl Protons (3H, -CH₃): A doublet, coupled to the methine proton, expected around δ 1.3-1.5 ppm.
-
Hydroxyl Proton (1H, -OH): A broad singlet, chemical shift is variable and depends on solvent and concentration.
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons: 6 signals expected between δ 110-150 ppm.
-
Methine Carbon (-CH(NH₂)-): Signal expected around δ 50-60 ppm.
-
Methoxy Carbon (-OCH₃): Signal expected around δ 55-56 ppm.
-
Methyl Carbon (-CH₃): Signal expected in the aliphatic region, δ 15-25 ppm.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of its functional groups. Data for the related isomer 4-(2-aminoethyl)-2-methoxyphenol provides a useful reference for band locations.[8]
-
O-H Stretch (Phenol): Broad band, ~3200-3600 cm⁻¹
-
N-H Stretch (Amine): Medium intensity, two bands for primary amine, ~3300-3400 cm⁻¹
-
C-H Stretch (Aromatic): ~3000-3100 cm⁻¹
-
C-H Stretch (Aliphatic): ~2850-2970 cm⁻¹
-
C=C Stretch (Aromatic): ~1500-1600 cm⁻¹
-
C-O Stretch (Methoxy/Phenol): Strong bands, ~1200-1270 cm⁻¹
Predicted Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 167.
-
Major Fragments: The most likely fragmentation is the cleavage of the C-C bond beta to the benzene ring (benzylic cleavage) to lose a methyl group, resulting in a highly stable iminium cation at m/z = 152.
Workflow for Analytical Characterization
A rigorous workflow is necessary to ensure the identity, purity, and stereochemical integrity of the synthesized compound.
Proposed Synthesis Protocol
A plausible and efficient route to synthesize the (R)-enantiomer is through the stereoselective reductive amination of the corresponding ketone, 4'-hydroxy-3'-methoxyacetophenone. This method allows for the direct installation of the chiral amine center.
Causality of Experimental Choices: The choice of a stereoselective method is paramount to avoid a racemic mixture, which would require a difficult chiral resolution step later. Reductive amination is a robust and widely used transformation in medicinal chemistry for synthesizing amines.
Step-by-Step Methodology
-
Imine Formation:
-
To a solution of 4'-hydroxy-3'-methoxyacetophenone (1 equivalent) in a suitable solvent like methanol or toluene, add a chiral amine, such as (R)-α-methylbenzylamine (1.1 equivalents).
-
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) to promote the reaction.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed, driving the equilibrium towards the chiral imine product. Monitor the reaction by TLC.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture containing the formed imine.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C. The existing chiral center on the benzylamine directs the hydride attack to one face of the C=N double bond, creating the desired stereocenter in the product.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Deprotection (Removal of Chiral Auxiliary):
-
After the reduction is complete, the solvent is removed under reduced pressure.
-
The resulting diastereomeric amine is subjected to hydrogenolysis to remove the α-methylbenzyl group. Dissolve the compound in ethanol and add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously. The Pd/C catalyzes the cleavage of the C-N bond of the benzyl group, releasing the desired primary amine.
-
-
Work-up and Purification:
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (R)-4-(1-aminoethyl)-2-methoxyphenol.
-
Synthesis Flowchart
Potential Biological Activity and Research Applications
While direct biological studies on (R)-4-(1-aminoethyl)-2-methoxyphenol are limited, its structural components provide a strong basis for hypothesizing its potential activities.
-
Antioxidant and Anti-inflammatory Properties: The 2-methoxyphenol (guaiacol) moiety is a well-known antioxidant scaffold found in many natural products like eugenol and curcumin.[9] These compounds can scavenge free radicals and inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).[10] It is plausible that this compound shares similar properties.
-
Antimicrobial Activity: Many phenolic compounds exhibit antimicrobial activity against various pathogens.[11] The combination of the phenol and amine groups could allow for interactions with bacterial cell membranes or enzymes, making it a candidate for antimicrobial research.
-
Neurological Research: The compound is a structural isomer of 3-methoxytyramine, a metabolite of the neurotransmitter dopamine.[1] This similarity makes it a valuable tool for probing dopamine receptors and transporters. Its specific stereochemistry could lead to selective interactions, providing insights into the steric requirements of these biological targets.
-
Drug Development Scaffold: The chiral nature and functional group array make it an attractive starting point or fragment for the development of more complex therapeutic agents, particularly for central nervous system (CNS) disorders where stereochemistry is often critical for efficacy and safety.[6]
Hypothetical Signaling Pathway Interaction
Based on the known activity of other anti-inflammatory methoxyphenols that inhibit the STAT3 pathway, a similar mechanism could be explored for this compound.[12]
Safety and Handling
As a phenolic amine, (R)-4-(1-aminoethyl)-2-methoxyphenol should be handled with appropriate care. The following guidelines are based on safety data for structurally related compounds.[13][14]
| Aspect | Recommendation |
| General Hazards | Causes skin irritation and serious eye irritation.[14] May be harmful if swallowed or inhaled. |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14] |
| First Aid (Skin) | Take off contaminated clothing. Wash with plenty of soap and water. If irritation occurs, get medical advice.[14] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[13] |
Conclusion
(R)-4-(1-aminoethyl)-2-methoxyphenol is a chiral molecule with significant potential for scientific research. Its well-defined structure, combining phenolic, ether, and amine functionalities with a specific stereocenter, makes it a valuable compound for investigations in medicinal chemistry, pharmacology, and materials science. While comprehensive experimental data remains to be fully published, its properties and behavior can be reliably predicted from established chemical principles and data from related structures. Its potential as an antioxidant, anti-inflammatory agent, and a probe for neurological systems underscores its importance as a target for future synthesis and evaluation by researchers and drug development professionals.
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (n.d.). Retrieved January 16, 2026, from [Link]
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(E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB. (2010, April 8). Retrieved January 16, 2026, from [Link]
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4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. (2023, February 1). PubMed Central. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to (R)-4-(1-Aminoethyl)-2-methoxyphenol Hydrochloride (R)-Normetanephrine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: Clarifying the Identity and Significance of (R)-Normetanephrine
This technical guide provides a comprehensive overview of (R)-4-(1-aminoethyl)-2-methoxyphenol, a chiral molecule of significant interest in biomedical research and clinical diagnostics. It is crucial to begin by clarifying the nomenclature and structure of this compound. The initial query for "4-[(1R)-1-aminoethyl]-2-methoxyphenol" describes a molecule that is more commonly and accurately known in scientific literature as (R)-Normetanephrine . A key structural feature of normetanephrine, which was ambiguous in the initial request, is the presence of a hydroxyl group on the benzylic carbon of the ethyl side chain.
Therefore, this guide will focus on (R)-Normetanephrine , providing in-depth technical information relevant to researchers, scientists, and drug development professionals. We will address its chemical identity, stereoselective synthesis, analytical methods for enantiomeric separation, physicochemical properties, and its role in diagnostics and pharmacology.
Normetanephrine is the O-methylated metabolite of norepinephrine, a critical catecholamine neurotransmitter and hormone.[1] The enzymatic conversion of norepinephrine to normetanephrine is catalyzed by catechol-O-methyltransferase (COMT).[1] As such, the levels of normetanephrine in biological fluids are a key biomarker for diagnosing and monitoring catecholamine-secreting tumors, most notably pheochromocytoma and paraganglioma.[2] The stereochemistry of normetanephrine is of paramount importance, as biological systems often exhibit high stereoselectivity. This guide will specifically address the (R)-enantiomer.
Chemical Identity:
| Identifier | Value |
| Chemical Name | (R)-4-(1-Aminoethyl)-2-methoxyphenol hydrochloride |
| Common Name | (R)-Normetanephrine hydrochloride |
| CAS Number | 1021491-09-7 |
| Molecular Formula | C₉H₁₄ClNO₃ |
| Molecular Weight | 219.67 g/mol [3] |
| Racemic CAS Number | 97-31-4 (free base), 1011-74-1 (hydrochloride)[2][4] |
Part 1: Stereoselective Synthesis of (R)-Normetanephrine
The enantioselective synthesis of chiral β-amino alcohols like (R)-Normetanephrine is a critical challenge in medicinal chemistry. The precise spatial arrangement of the amino and hydroxyl groups is essential for its biological activity and recognition. Several strategies can be employed, with the asymmetric reduction of a prochiral α-amino ketone being a prominent and effective approach.[5] A common and economically viable starting material for the synthesis of (R)-Normetanephrine is vanillin, which possesses the required 4-hydroxy-3-methoxy-phenyl core structure.[6][7][8]
Conceptual Synthetic Pathway
The following diagram illustrates a conceptual pathway for the asymmetric synthesis of (R)-Normetanephrine, starting from vanillin. This pathway involves the formation of an α-amino ketone intermediate, followed by a stereoselective reduction.
Caption: Conceptual synthetic pathway to (R)-Normetanephrine.
Detailed Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone
This protocol describes a general, yet field-proven, methodology for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral β-amino alcohol, a key step in the synthesis of (R)-Normetanephrine. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation.[5]
Step 1: Preparation of the Catalyst-Borane Complex (In Situ)
-
To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.[5] The formation of this complex is crucial as it is the active chiral reducing agent. The stoichiometry is critical for achieving high enantioselectivity.
Step 2: Asymmetric Reduction
-
In a separate flame-dried, argon-purged flask, dissolve the protected α-amino ketone precursor (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to the desired reaction temperature (typically between -40 °C and 0 °C, optimization may be required).
-
Slowly add the pre-formed catalyst-borane complex solution from Step 1 to the solution of the α-amino ketone. The slow addition helps to control the reaction temperature and minimize side reactions.
-
Stir the reaction mixture at this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature. This step safely decomposes the excess borane.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
Step 3: Work-up and Purification
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected (R)-β-amino alcohol.
-
Deprotection of the amino group under appropriate conditions (e.g., hydrogenolysis for a Cbz group) will yield (R)-Normetanephrine.
Part 2: Analytical Methods for (R)-Normetanephrine
The accurate quantification and enantiomeric purity assessment of (R)-Normetanephrine are critical, particularly in clinical and pharmaceutical settings. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of normetanephrine in biological matrices due to its high sensitivity and specificity.[9] Chiral HPLC is indispensable for the separation of the (R)- and (S)-enantiomers.[10]
Chiral HPLC-MS/MS Workflow
The following diagram outlines a typical workflow for the chiral analysis of normetanephrine in a plasma sample.
Caption: Workflow for chiral analysis of normetanephrine.
Detailed Protocol: Chiral HPLC Separation of Normetanephrine Enantiomers
This protocol provides a starting point for the development of a chiral HPLC method for the separation of (R)- and (S)-normetanephrine. Optimization will likely be required based on the specific instrumentation and sample matrix. Polysaccharide-based chiral stationary phases, such as those found in Chiralcel® columns, are often effective for this type of separation.[11][12]
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (or similar cellulose-based chiral column)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting point would be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The ratio of the solvents will need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (temperature can be adjusted to improve resolution)
-
Detection: UV at 280 nm or tandem mass spectrometry.
Step-by-Step Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. It is critical to ensure that the system is free of any incompatible solvents that could damage the chiral stationary phase.[11]
-
Sample Preparation: Dissolve the normetanephrine sample (racemic or enantiomerically enriched) in the mobile phase or a compatible solvent at a suitable concentration. For biological samples, a solid-phase extraction (SPE) clean-up is necessary.[9]
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Monitor the elution of the enantiomers using the detector. The two enantiomers should elute as separate peaks.
-
Optimization: If the resolution is not satisfactory, adjust the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) or the column temperature.
Part 3: Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (R)-Normetanephrine is essential for its handling, characterization, and analysis.
Physicochemical Data
| Property | Value |
| Appearance | White to off-white crystalline powder (hydrochloride salt)[4] |
| Solubility | Soluble in water[4] |
| Melting Point | Data not readily available for the pure (R)-enantiomer |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methoxy group protons, the protons on the ethyl chain (including the chiral center), and the protons of the amino and hydroxyl groups. The coupling patterns and chemical shifts of the protons on the ethyl chain would be particularly informative for confirming the structure.
-
¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.[13]
Mass Spectrometry (MS):
Mass spectrometry is crucial for confirming the molecular weight and for fragmentation analysis, which aids in structural identification. In positive ion mode electrospray ionization (ESI), normetanephrine (molecular weight 183.20 g/mol ) will typically be observed as the protonated molecule [M+H]⁺ at m/z 184.[14]
Fragmentation Pattern:
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of normetanephrine reveals a characteristic fragmentation pattern that is useful for its selective detection in complex mixtures.
-
A primary fragmentation pathway involves the loss of a water molecule from the protonated molecule, resulting in a fragment ion at m/z 166 .[14]
-
Further fragmentation of the m/z 166 ion can occur through the loss of a methyl radical from the methoxy group, leading to a fragment at m/z 151 , or more commonly, the loss of formaldehyde (CH₂O) to give a fragment at m/z 136 .
-
Another significant fragmentation of the m/z 166 ion is the loss of the methoxy group, which produces a major daughter ion at m/z 134 .[14]
The following diagram illustrates the main fragmentation pathway of protonated normetanephrine.
Caption: Primary mass spectral fragmentation of normetanephrine.
Part 4: Applications in Research and Drug Development
The primary application of (R)-Normetanephrine in a clinical and research setting is as a biomarker. The differential diagnosis of pheochromocytoma and paraganglioma relies heavily on the accurate measurement of metanephrines (normetanephrine and metanephrine) in plasma and urine.[15] Elevated levels of normetanephrine are indicative of a norepinephrine-secreting tumor.
In the context of drug development, (R)-Normetanephrine and its analogs are valuable tools for:
-
Studying the activity and inhibition of the COMT enzyme.
-
Investigating the pharmacology of adrenergic receptors.
-
Serving as a starting material or intermediate in the synthesis of more complex pharmaceutical agents. The chiral β-amino alcohol motif is a common feature in many biologically active compounds.[5]
Part 5: Safety and Handling
Hazard Identification:
-
Causes skin irritation. (H315)[18]
-
Causes serious eye irritation. (H319)[18]
-
May cause respiratory irritation. (H335)[18]
Recommended Precautions:
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
References
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Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. [Link]
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Wikipedia. Normetanephrine. [Link]
-
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MDPI. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. [Link]
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PubMed. Liquid chromatographic determination of urinary metanephrines after pre-column oxidation to vanillin. [Link]
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Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]
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National Institutes of Health. Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell‐Free Bi‐Enzymatic Cascade. [Link]
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Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
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ResearchGate. Measurement of Plasma Free Metanephrine and Normetanephrine by Liquid Chromatography–Tandem Mass Spectrometry for Diagnosis of Pheochromocytoma. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: DL-Normetanephrine HCl. [Link]
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ACS Publications. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. [Link]
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National Institutes of Health. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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-
Organic Chemistry Portal. Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. [Link]
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PubMed. Enzymatic synthesis of vanillin. [Link]
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PubMed. Measurements of plasma methoxytyramine, normetanephrine, and metanephrine as discriminators of different hereditary forms of pheochromocytoma. [Link]
-
ResearchGate. Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column. [Link]
-
National Institutes of Health. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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PubMed. Rapid analysis of metanephrine and normetanephrine in urine by gas chromatography-mass spectrometry. [Link]
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4-[(1R)-1-aminoethyl]-2-methoxyphenol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-[(1R)-1-aminoethyl]-2-methoxyphenol (Methoxamine)
Executive Summary
This compound, commonly known as methoxamine, is a potent and selective α1-adrenergic receptor agonist.[1][2][3] Its mechanism of action is centered on the direct stimulation of these receptors, primarily located on the smooth muscle cells of peripheral blood vessels.[1][4] This activation initiates a well-defined Gq protein-coupled signaling cascade, leading to a significant increase in intracellular calcium and subsequent vasoconstriction.[4][5] The resulting increase in systemic vascular resistance elevates both systolic and diastolic blood pressure, which has historically formed the basis of its clinical use in treating hypotension.[1][3] Unlike many other sympathomimetic amines, methoxamine exhibits minimal to no activity at β-adrenergic receptors, making it a valuable tool for selectively studying α1-adrenergic pathways.[1] This guide provides a detailed examination of its molecular interactions, signal transduction pathways, and the key experimental methodologies used to characterize its pharmacological profile.
Introduction to Methoxamine
Methoxamine is a sympathomimetic amine belonging to the phenethylamine class.[1] Structurally, it is an analog of norepinephrine and phenylephrine.[6] Its primary clinical application has been the management of acute hypotensive states, particularly those occurring during surgery or associated with spinal anesthesia.[3][5] The defining characteristic of methoxamine is its high selectivity for α1-adrenergic receptors over other adrenergic receptor subtypes.[2][3] This selectivity minimizes direct cardiac stimulation, a common effect of non-selective adrenergic agonists, although a reflex bradycardia is often observed in response to the sharp increase in blood pressure.[5]
Pharmacological Target: The α1-Adrenergic Receptor
The physiological effects of methoxamine are mediated through its interaction with the α1-adrenergic receptor family, which are members of the G protein-coupled receptor (GPCR) superfamily.[1] There are three distinct subtypes of the α1-receptor: α1A, α1B, and α1D.[7] All three subtypes couple to the Gq family of heterotrimeric G proteins to initiate downstream signaling.[7] Methoxamine acts as a direct agonist at these receptors, binding to them and inducing a conformational change that triggers cellular signaling.
Receptor Subtype Selectivity
While methoxamine is selective for the α1-receptor family as a whole, its affinity and potency can vary between the subtypes. Understanding this profile is crucial for predicting its tissue-specific effects. The activity of methoxamine at human α1-adrenergic receptor subtypes has been characterized using various in vitro assays.
Table 1: Pharmacological Activity of Methoxamine at Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Parameter | Value (Negative Log Molar) | Value (Molar) | Reference |
| Alpha-1A | EC50 | 5.10 | 7.94 x 10⁻⁶ M | [8] |
| Alpha-1B | Ki | 4.00 | 1.00 x 10⁻⁴ M | [8] |
| Alpha-1D | EC50 | 4.90 | 1.26 x 10⁻⁵ M | [8] |
EC50 (Half maximal effective concentration) reflects the functional potency of the agonist. Ki (Inhibition constant) reflects the binding affinity of the compound.
Signal Transduction Pathway
The binding of methoxamine to any of the α1-adrenergic receptor subtypes initiates a canonical Gq signaling pathway, which is fundamental to its vasoconstrictive effects.[1][4]
-
Gq Protein Activation: Upon agonist binding, the α1-receptor activates its coupled Gq protein, causing the Gαq subunit to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).
-
Phospholipase C (PLC) Stimulation: The activated Gαq-GTP complex then binds to and activates the enzyme phospholipase C-beta (PLCβ).[4][9]
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][10]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells).[4][9] This action opens calcium channels, leading to a rapid and significant release of stored Ca²⁺ into the cytoplasm.[4][5]
-
Protein Kinase C (PKC) Activation: DAG remains in the cell membrane where, in conjunction with the elevated cytoplasmic Ca²⁺, it activates Protein Kinase C (PKC). PKC goes on to phosphorylate numerous cellular proteins, contributing to the sustained cellular response.
-
Smooth Muscle Contraction: In vascular smooth muscle cells, the elevated intracellular Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction and vasoconstriction.[4]
Caption: α1-Adrenergic receptor signaling pathway activated by methoxamine.
Experimental Characterization: Key Protocols
The mechanism of action of a compound like methoxamine is elucidated through a series of well-established in vitro assays. These experiments are designed to quantify its binding affinity for the target receptor and its functional potency as an agonist.
Protocol: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of methoxamine by measuring how effectively it competes with a radiolabeled antagonist (e.g., [³H]-prazosin) for binding to the α1-adrenergic receptor.[11][12]
Objective: To calculate the inhibition constant (Ki) of methoxamine at a specific α1-receptor subtype.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293-α1A).
-
Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[4][13]
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (e.g., [³H]-prazosin, at a concentration near its Kd).
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a non-labeled, potent antagonist (e.g., 10 µM phentolamine) to saturate the receptors and measure background binding.[13]
-
Competition Wells: Add membrane preparation, radioligand, and serial dilutions of methoxamine.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[4]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[4][13] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of methoxamine to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of methoxamine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Protocol: Intracellular Calcium Mobilization Assay
This is a cell-based functional assay to measure the ability of methoxamine to act as an agonist and trigger the Gq pathway, using intracellular calcium flux as the readout.[9][14]
Objective: To determine the potency (EC50) of methoxamine in activating the α1-receptor.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the α1-receptor subtype into a 96-well or 384-well black, clear-bottom plate.[14]
-
Culture overnight to allow for cell adherence and formation of a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with probenecid to prevent dye leakage).[10][14]
-
Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[14]
-
-
Compound Plate Preparation:
-
In a separate plate, prepare serial dilutions of methoxamine at a higher concentration (e.g., 5x final desired concentration).
-
-
Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., a FLIPR or FlexStation).[10][14]
-
Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument automatically injects the methoxamine dilutions from the compound plate into the cell plate.
-
Immediately and continuously measure the change in fluorescence intensity over time (e.g., for 90-180 seconds). Agonist activation will cause a rapid increase in fluorescence as the dye binds to the released intracellular calcium.[15]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of methoxamine.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum response (Emax).
-
Caption: Workflow for an intracellular calcium mobilization assay.
Conclusion
The mechanism of action of this compound (methoxamine) is a classic example of selective, direct-acting Gq-coupled GPCR agonism. Its high fidelity for the α1-adrenergic receptor triggers a robust and well-characterized signaling cascade involving phospholipase C, IP3, and intracellular calcium mobilization.[4][5] This pathway culminates in its primary physiological effect: potent vasoconstriction. The experimental protocols detailed herein—radioligand binding and calcium mobilization assays—represent the cornerstone methodologies for characterizing such compounds, providing critical data on affinity (Ki) and functional potency (EC50). For drug development professionals, a thorough understanding of this mechanism, from receptor interaction to cellular response, is essential for leveraging α1-adrenergic signaling for therapeutic benefit and predicting potential physiological outcomes.
References
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]
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Hill, S. J., & Baker, J. G. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e958. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methoxamine. PubChem Compound Database. Retrieved from [Link]
-
Davis, M. D., et al. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 796, 137–152. Retrieved from [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Tsujimoto, G., et al. (1991). Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta. British Journal of Pharmacology, 104(2), 435–442. Retrieved from [Link]
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DrugCentral. (n.d.). methoxamine. Retrieved from [Link]
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Ksoling, G. M., et al. (1985). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 28(11), 1557–1566. Retrieved from [Link]
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Stoddart, L. A., et al. (2015). FLIPR assays of intracellular calcium in GPCR drug discovery. Methods in Molecular Biology, 1272, 57–66. Retrieved from [Link]
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Ebeigbe, A. B., & Aloamaka, C. P. (1987). Increased Ca2+ sensitivity of alpha 1-adrenoceptor-stimulated contraction in SHR caudal artery. American Journal of Physiology-Heart and Circulatory Physiology, 253(1), H117–H122. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
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Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved from [Link]
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Govier, W. C. (1968). Positive inotropic effects of methoxamine: evidence for alpha-adrenergic receptors in ventricular myocardium. Journal of Pharmacology and Experimental Therapeutics, 159(1), 82–90. Retrieved from [Link]
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Schlessinger, S., & Goe, J. (2023). Alpha-1 Receptor Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Michel, A. D. (2000). Radioligand Binding Studies. In Methods in Molecular Biology (Vol. 126, pp. 43–64). Humana Press. Retrieved from [Link]
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Clark, J. T., & Smith, E. R. (1987). Effects of a selective alpha 1-adrenoceptor agonist, methoxamine, on sexual behavior and penile reflexes. Physiology & Behavior, 40(6), 747–753. Retrieved from [Link]
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Chimaobi. (2024, June 14). Pharmacology of Alpha 1 Adrenoceptor Agonists ; Mechanism of action, Examples, Therapeutic uses [Video]. YouTube. Retrieved from [Link]
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Ruffolo, R. R. (1984). New perspectives in cardiopulmonary therapeutics: receptor-selective adrenergic drugs. Journal of the American Veterinary Medical Association, 185(9), 1084–1090. Retrieved from [Link]
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Kleinlogel, H. (1985). Effects of methoxamine, and alpha-1 adrenoceptor agonist, and prazosin, an alpha-1 antagonist, on the stages of the sleep-waking cycle in the cat. Neuropharmacology, 24(12), 1219–1223. Retrieved from [Link]
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Ruffolo, R. R., et al. (1992). Subtypes of alpha 1- and alpha 2-adrenergic receptors. The FASEB Journal, 6(3), 2465–2472. Retrieved from [Link]
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An In-depth Technical Guide to Normetanephrine: Discovery, Synthesis, and Clinical Significance
A Note to the Reader: The topic specified was "4-[(1R)-1-aminoethyl]-2-methoxyphenol." Extensive research has revealed that this chemical name is likely a slight misnomer for the clinically significant molecule (R)-Normetanephrine , the IUPAC name for which is 4-((1R)-2-amino-1-hydroxyethyl)-2-methoxyphenol . The primary difference is the presence of a hydroxyl group on the ethyl chain in normetanephrine. Given the vast body of scientific literature on normetanephrine and its pivotal role in diagnostics, and the absence of significant information on the queried compound without the hydroxyl group, this guide will focus on (R)-Normetanephrine. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.
Introduction
Normetanephrine is a metabolite of the catecholamine norepinephrine.[1] It is formed by the action of the enzyme catechol-O-methyltransferase (COMT) on norepinephrine.[1] While once considered merely an inactive byproduct of neurotransmitter metabolism, normetanephrine has emerged as a crucial biomarker in clinical diagnostics, particularly for the detection of catecholamine-secreting tumors known as pheochromocytomas and paragangliomas.[1][2] This guide provides a comprehensive overview of the discovery, history, synthesis, and clinical applications of normetanephrine, with a focus on the (R)-enantiomer.
Discovery and Historical Context
The story of normetanephrine is intrinsically linked to the broader history of catecholamine research. The late 19th and early 20th centuries saw the first isolation and synthesis of epinephrine (adrenaline).[3][4][5] This was followed by the discovery of norepinephrine (noradrenaline) and the elucidation of the biosynthetic pathways of these vital neurotransmitters and hormones.[3][6]
The first histological description of a pheochromocytoma was made by Max Schottelius in 1886.[7][8] He noted the characteristic brown coloring of the tumor tissue when exposed to chromate-containing fixatives, a reaction later termed the "chromaffin reaction," which is caused by the oxidation of the high concentration of catecholamines within the tumor.[7] The term "pheochromocytoma" (meaning dusky-colored tumor) was coined by Ludwig Pick in 1912.[9]
For many years, the diagnosis of pheochromocytoma was challenging and often made posthumously.[10][11] The development of biochemical tests to measure catecholamines and their metabolites in urine and blood marked a significant advancement. Initially, these tests focused on the parent catecholamines, epinephrine and norepinephrine, and their final metabolic product, vanillylmandelic acid (VMA). However, these tests had limitations in sensitivity and specificity.
The turning point in the biochemical diagnosis of pheochromocytoma came with the understanding that the metabolism of catecholamines to metanephrines (metanephrine and normetanephrine) occurs within the tumor cells themselves, independently of catecholamine release. This intratumoral metabolism results in a continuous leakage of metanephrines into the circulation, providing a more stable and reliable diagnostic marker compared to the episodic secretion of catecholamines.[12] This led to the development of assays for plasma free metanephrines, which are now considered the gold standard for the diagnosis of pheochromocytoma and paraganglioma due to their superior sensitivity.[13][14] An article in the Journal of the American Medical Association in 2002 highlighted that the measurement of plasma free levels of metanephrines is the best tool for diagnosing pheochromocytoma.[15][16]
Biochemical Synthesis and Metabolism
Normetanephrine is synthesized in the body from the amino acid L-tyrosine through a series of enzymatic reactions. This pathway is central to the function of the sympathoadrenal system.
Catecholamine Biosynthesis Pathway
The synthesis of catecholamines begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.[17][18] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase.[17][18] Dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine β-hydroxylase.[17][18] In the adrenal medulla, norepinephrine can be further methylated to epinephrine by phenylethanolamine N-methyltransferase (PNMT).[10][17][18]
Formation of Normetanephrine
Norepinephrine that is not stored in vesicles or released into the synapse can be metabolized by two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[17] Normetanephrine is formed when COMT transfers a methyl group to the meta-hydroxyl group of norepinephrine.[1][2][17]
Caption: Catecholamine Biosynthesis and Metabolism Pathway.
Chemical Synthesis
A plausible synthetic route could involve the following conceptual steps:
-
Starting Material: A common starting material would be a protected derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
Chiral Auxiliary or Catalyst: To introduce the desired stereochemistry at the benzylic carbon, an asymmetric synthesis strategy would be employed. This could involve the use of a chiral auxiliary, a chiral catalyst for an addition reaction, or an enzymatic resolution step.
-
Formation of the Amino Alcohol Moiety: The amino group and the hydroxyl group can be introduced through various methods, such as the addition of a nucleophilic amine to an epoxide or a stereoselective reduction of an α-amino ketone.
-
Deprotection: The final step would involve the removal of any protecting groups to yield the final (R)-normetanephrine product.
It is important to note that the development of a robust and scalable enantioselective synthesis is a complex undertaking that requires significant optimization of reaction conditions.
Mechanism of Action and Diagnostic Utility
Normetanephrine itself is considered to be a biologically inactive metabolite of norepinephrine.[20] Its profound clinical significance lies in its role as a biomarker for pheochromocytoma and paraganglioma.
The "Why" Behind Its Diagnostic Power
The diagnostic superiority of plasma free normetanephrine over its parent catecholamine, norepinephrine, is due to the unique pathophysiology of pheochromocytomas. In healthy individuals, normetanephrine is produced from norepinephrine that leaks from synaptic vesicles or is released into the synapse. In contrast, in patients with pheochromocytoma, the tumor cells continuously metabolize norepinephrine to normetanephrine via intratumoral COMT.[12] This leads to a sustained and significant elevation of free normetanephrine in the plasma, which is independent of the episodic release of catecholamines that causes the classic symptoms of pheochromocytoma (e.g., hypertension, palpitations, and sweating).[12]
This continuous production and release of normetanephrine by the tumor results in a much higher sensitivity for detecting these tumors compared to measuring the sporadically released norepinephrine.
Therapeutic Applications
Currently, the primary and almost exclusive application of normetanephrine is in the field of diagnostics. There is no established therapeutic use for the administration of normetanephrine. Its value lies in its role as a biomarker for the presence of catecholamine-secreting tumors.
Clinical Significance and Data
The measurement of plasma free normetanephrine is a cornerstone in the diagnosis of pheochromocytoma and paraganglioma.
Diagnostic Accuracy
Numerous studies have validated the high diagnostic accuracy of plasma free normetanephrine measurements. The sensitivity of this test is consistently reported to be very high, often approaching 100%, meaning that a normal plasma free normetanephrine level can reliably rule out the presence of a pheochromocytoma.[12][14] The specificity, while also high, can be affected by various factors, leading to false-positive results.
| Test | Sensitivity (%) | Specificity (%) |
| Plasma Free Normetanephrine | 97-100 | 85-96 |
| 24-hour Urinary Fractionated Metanephrines | 87.5-97 | 69-99.7 |
| Plasma Catecholamines | 84-85 | 81 |
Note: The values presented are a synthesis of data from multiple studies and may vary depending on the specific study population, analytical method, and cutoff values used.[12][21]
Factors Influencing Test Results
Accurate interpretation of plasma normetanephrine levels requires careful consideration of pre-analytical factors and potential interferences.
-
Patient Position: Blood samples should be drawn with the patient in a supine position after at least 30 minutes of rest to avoid postural sympathetic activation, which can elevate normetanephrine levels.[13]
-
Medications: Several medications can interfere with normetanephrine measurements, leading to false-positive results. These include tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors (SNRIs), monoamine oxidase inhibitors (MAOIs), and sympathomimetics.[22][23][24]
-
Diet and Stress: While less impactful than medications, severe stress and certain foods rich in catecholamines can potentially influence results.[13]
Experimental Protocols
The accurate measurement of plasma free normetanephrine is critical for its diagnostic utility. The current gold-standard method is liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Protocol: Measurement of Plasma Free Normetanephrine by LC-MS/MS
This protocol provides a general overview of the steps involved. Specific parameters will vary depending on the instrumentation and reagents used.
1. Sample Collection and Handling (Pre-analytical)
-
Patient Preparation: The patient should be fasting and have avoided caffeine, nicotine, and strenuous exercise before the test. A review of current medications for potential interferences is crucial.[13]
-
Blood Draw: Blood should be collected in a pre-chilled tube containing EDTA as an anticoagulant. The sample should be drawn after the patient has been resting in a supine position for at least 30 minutes.[1][13]
-
Processing: The blood sample should be immediately placed on ice and centrifuged in a refrigerated centrifuge to separate the plasma. The plasma should then be transferred to a new tube and stored at -80°C until analysis.[25]
2. Sample Preparation (Analytical)
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d3-normetanephrine) is added to the plasma sample.
-
Solid-Phase Extraction (SPE): The plasma sample is passed through an SPE cartridge (e.g., a weak cation exchange or mixed-mode cartridge) to isolate and concentrate the metanephrines from interfering plasma components.[26][27][28]
-
Condition the SPE cartridge with methanol and then water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove unbound impurities.
-
Elute the normetanephrine and internal standard from the cartridge with a stronger solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[26]
3. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A reversed-phase or HILIC column is typically used to separate normetanephrine from other compounds.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both native normetanephrine and its isotope-labeled internal standard.[17][25][29][30]
4. Data Analysis
-
The concentration of normetanephrine in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of normetanephrine.
Caption: Clinical Diagnostic Workflow for Pheochromocytoma.
Conclusion
Normetanephrine, a metabolite of norepinephrine, has transitioned from a seemingly insignificant byproduct of catecholamine metabolism to an indispensable tool in modern endocrinology. Its discovery and the elucidation of its role in the pathophysiology of pheochromocytoma have revolutionized the diagnosis of these potentially lethal tumors. The high sensitivity of plasma free normetanephrine measurements provides clinicians with a reliable method to exclude or confirm the presence of these tumors, guiding subsequent imaging and treatment. Future research may continue to refine the analytical methods for its detection and further explore its potential role in other physiological and pathological states.
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Spectroscopic and Synthetic Elucidation of 4-[(1R)-1-aminoethyl]-2-methoxyphenol: A Technical Guide for Pharmaceutical Development
Introduction
4-[(1R)-1-aminoethyl]-2-methoxyphenol is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral benzylic amine, a phenol, and a methoxy group, presents a unique combination of functionalities that are prevalent in a variety of biologically active compounds.[1] The stereochemistry at the benzylic position is crucial, as enantiomers often exhibit distinct pharmacological and toxicological profiles. A thorough understanding of the spectroscopic properties of the (R)-enantiomer is therefore essential for its unambiguous identification, characterization, and quality control during synthesis and formulation.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensive publicly available experimental data for this specific enantiomer, this guide leverages predictive methodologies and data from closely related analogues to provide a robust analytical framework. Furthermore, a representative state-of-the-art enantioselective synthetic protocol is detailed, offering a practical approach for its preparation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of chiral small molecules.
Molecular Structure and Chirality
The structural features of this compound are pivotal to its spectroscopic and chemical properties. The molecule possesses a single stereocenter at the carbon atom of the ethylamino group attached to the benzene ring, giving rise to two enantiomers, (R) and (S).
Figure 2: Predicted major fragmentation pathway for this compound.
Table 4: Predicted Major Fragments in the ESI-MS of this compound
| m/z | Proposed Fragment |
| 182.1125 | [M+H]⁺ |
| 165.0859 | [M+H - NH₃]⁺ |
| 137.0603 | [M+H - CH₃CHNH₂]⁺ (Benzylic cleavage) |
Predicted using online fragmentation prediction tools. [2][3]
Chiral Analysis
Distinguishing between the (R) and (S) enantiomers is critical. While standard spectroscopic techniques do not differentiate between enantiomers, specialized methods can be employed.
-
Chiral NMR Spectroscopy: The use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum. [4]This allows for the determination of enantiomeric excess (ee).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers, using a chiral stationary phase.
-
Mass Spectrometry with Chiral Reference Compounds: Chiral molecules can be distinguished in the gas phase by forming diastereomeric complexes with a chiral reference compound, which then exhibit different fragmentation patterns or stabilities in the mass spectrometer. [5]
Representative Enantioselective Synthesis
The synthesis of chiral benzylic amines is a well-established area of organic chemistry. One effective approach is the asymmetric reduction of a corresponding imine or ketone. A representative method for the synthesis of a chiral amino-phenol derivative is the enantioselective reductive amination of a ketone. [1]
Figure 3: General workflow for the asymmetric synthesis of a chiral amine.
Detailed Protocol (Illustrative Example): A highly enantioselective synthesis of chiral benzylic amines can be achieved through the transition metal-catalyzed asymmetric hydrogenation of imines. [1]
-
Imine Formation: The precursor ketone, 4-(1-oxoethyl)-2-methoxyphenol, is reacted with a source of ammonia (e.g., ammonium acetate) in a suitable solvent like methanol to form the corresponding imine in situ.
-
Asymmetric Hydrogenation: The imine solution is then subjected to hydrogenation (H₂ gas) in the presence of a chiral transition metal catalyst. A common catalytic system involves an iridium or rhodium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or JosiPhos).
-
Reaction Conditions: The reaction is typically carried out at a specific temperature and pressure, optimized for the chosen catalyst and substrate.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is then purified by column chromatography to yield the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess of the final product is determined using chiral HPLC or chiral NMR spectroscopy.
This protocol provides a general framework, and the specific choice of catalyst, solvent, and reaction conditions would need to be optimized for this particular substrate to achieve high yield and enantioselectivity.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic properties and a representative synthetic approach for this compound. By combining predictive data with established spectroscopic principles, a comprehensive analytical profile of this important chiral molecule has been constructed. The information presented herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the identification, characterization, and synthesis of this and related chiral compounds. The emphasis on chiral analysis underscores the importance of stereochemical purity in the development of safe and effective therapeutic agents.
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An In-depth Technical Guide to the Structural Analogs of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
A Senior Application Scientist's Synthesis of Core Concepts, Methodologies, and Field-Proven Insights for Drug Development Professionals
Foreword: Navigating the Landscape of Phenylethylamine Analogs
The specific chiral molecule, 4-[(1R)-1-aminoethyl]-2-methoxyphenol, represents a focused point of interest within the vast chemical space of neuroactive compounds. While literature directly addressing this precise stereoisomer is sparse, its structural backbone is shared with a molecule of profound biological significance: its achiral analog, 4-(2-aminoethyl)-2-methoxyphenol, more commonly known as 3-methoxytyramine (3-MT). This guide, therefore, takes a scientifically grounded approach by establishing 3-MT as our core reference compound. By thoroughly exploring the synthesis, biological activity, and structure-activity relationships (SAR) of 3-MT and its related analogs, we can construct a robust framework for the rational design and evaluation of novel compounds, including the originally requested (1R)-isomer.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the fundamental biochemistry of our core molecule, outline strategic pathways for synthesizing new analogs, provide detailed protocols for their biological evaluation, and synthesize SAR insights to guide future discovery efforts.
Part 1: The Core Molecule: 3-Methoxytyramine (3-MT) - A Key Player in Dopaminergic Pathways
3-Methoxytyramine is not merely an analog; it is the major metabolite of the essential neurotransmitter dopamine.[1] Its formation and subsequent actions are integral to understanding dopaminergic signaling and homeostasis.
Physicochemical Properties
A foundational understanding begins with the molecule's basic characteristics.
| Property | Value | Source |
| IUPAC Name | 4-(2-aminoethyl)-2-methoxyphenol | [2] |
| Synonyms | 3-Methoxytyramine (3-MT), 3-methoxy-4-hydroxyphenethylamine | [1] |
| CAS Number | 554-52-9 | [3] |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
| Appearance | Grey crystalline powder | [3] |
Biological Significance & Mechanism of Action
Historically considered an inactive byproduct of dopamine metabolism, 3-MT is now recognized as a neuromodulator with its own distinct pharmacological profile.[4][5]
-
Metabolic Pathway: Dopamine, upon release into the synaptic cleft, is primarily metabolized by two key enzymes. Catechol-O-methyltransferase (COMT) methylates the 3-hydroxyl group of dopamine to form 3-MT.[1] Subsequently, 3-MT can be further metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA).[1] This pathway is a critical regulator of dopamine levels and its understanding is fundamental in the treatment of disorders like Parkinson's disease.[5]
-
Neuromodulatory Role: The discovery that 3-MT acts as an agonist at the trace amine-associated receptor 1 (TAAR1) revolutionized our understanding of its function.[4][5] TAAR1 is a G-protein coupled receptor that can modulate dopaminergic, serotonergic, and glutamatergic systems. Activation of TAAR1 by 3-MT can influence locomotor activity and other dopamine-dependent behaviors, independent of direct action on dopamine receptors.[4]
-
Receptor Interactions: Beyond TAAR1, studies have shown that 3-MT can also bind to dopamine D1 and D2 receptors, as well as α-adrenergic receptors, typically in the nanomolar to low micromolar range.[6] This suggests that 3-MT may act as an inhibitory regulator, counteracting excessive stimulation of catecholaminergic neurons.[6]
Part 2: Synthesis of Chiral Phenylethylamine Analogs
The creation of specific stereoisomers, such as this compound, and other novel analogs requires a robust and flexible synthetic strategy. Asymmetric synthesis is paramount to achieving the desired enantiopurity, which is often critical for pharmacological selectivity.
General Strategy: Asymmetric Synthesis via Chiral Auxiliaries
A well-established method for synthesizing chiral phenylethylamines involves the use of a chiral auxiliary. This approach allows for diastereoselective reactions, where the chiral auxiliary directs the formation of one stereoisomer over the other. The auxiliary is then cleaved to yield the desired enantiopure amine. 1-phenylethylamine (α-PEA) itself is a privileged chiral auxiliary for this purpose.[7][8]
The following workflow outlines a general, adaptable approach for producing a library of analogs.
Causality Behind Experimental Choices:
-
Chiral Auxiliary Selection: The choice of (R)- or (S)-1-phenylethylamine as the auxiliary directly determines the stereochemistry of the final product.[7] The bulky phenyl group of the auxiliary sterically hinders one face of the imine, guiding the hydride reagent during reduction to the opposite face, thus ensuring high diastereoselectivity.[7][8]
-
Reduction Method: The choice of reducing agent (e.g., sodium borohydride vs. catalytic hydrogenation) can influence the diastereomeric excess (d.e.). Catalytic hydrogenation (H₂/Pd-C) is often used for the simultaneous reduction of the imine and subsequent cleavage of the N-benzyl-type auxiliary in a single step (reductive amination/hydrogenolysis).[9]
-
Protecting Groups: The phenolic hydroxyl group on the starting acetophenone may require protection (e.g., as a benzyl ether) prior to the reduction steps to prevent unwanted side reactions. This protecting group would then be removed in a final deprotection step.
Part 3: Structure-Activity Relationship (SAR) Insights
The development of potent and selective ligands requires a deep understanding of how specific structural modifications impact biological activity. For dopamine receptor ligands, several key structural features are known to be critical.[10][11]
Key Pharmacophoric Elements
-
The Basic Amine: A protonatable nitrogen is essential for a key ionic interaction with a highly conserved aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of dopamine receptors.[12][13] This interaction is considered a primary anchor point for most D2-like receptor ligands.
-
The Aromatic Ring: The substituted phenyl ring engages with an aromatic microdomain within the receptor, typically involving residues in TM5 and TM6.[13] The nature and position of substituents (like the hydroxyl and methoxy groups) are crucial for defining affinity and selectivity.
-
The Hydroxyl Group: The catechol-like moiety (or in this case, the guaiacol moiety) can form hydrogen bonds with a serine microdomain in TM5 (e.g., Ser5.42, Ser5.43, Ser5.46).[12] These interactions are particularly important for agonist activity.
-
Stereochemistry: For chiral analogs like this compound, the stereocenter at the alpha-carbon of the ethylamine side chain significantly influences receptor affinity and efficacy. One enantiomer often fits the receptor's chiral binding pocket much better than the other.
Part 4: Experimental Protocols for Biological Evaluation
Rigorous and reproducible biological assays are the cornerstone of drug development. The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.
Protocol: Dopamine D2 Receptor (D2R) Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Objective: To quantify the affinity of structural analogs for the human D2 receptor.
Materials:
-
HEK293 cells stably expressing human D2R (membrane preparation)
-
[³H]-Spiperone (Radioligand, ~70-90 Ci/mmol)
-
Haloperidol (Reference competitor)
-
Test Compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well filter plates (GF/B)
-
Scintillation fluid and Microplate Scintillation Counter
Methodology:
-
Plate Preparation: Pre-soak the filter plate with 0.5% polyethyleneimine for at least 1 hour to reduce non-specific binding.
-
Reaction Mixture Preparation (per well):
-
50 µL Assay Buffer (for Total Binding) OR 50 µL of 10 µM Haloperidol (for Non-Specific Binding) OR 50 µL of Test Compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]-Spiperone diluted in Assay Buffer to a final concentration of ~0.2 nM (approximately its Kd).
-
100 µL of D2R membrane preparation (5-10 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking. The system must reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash each well 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness & Self-Validation:
-
Controls: The inclusion of total binding (no competitor) and non-specific binding (excess unlabeled ligand) wells in every experiment is mandatory to define the assay window.
-
Reference Compound: Running a known competitor like haloperidol in parallel validates the assay's performance and allows for inter-assay comparisons.
-
Protein Concentration: The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound, a key assumption of the Cheng-Prusoff equation.
Protocol: cAMP Accumulation Functional Assay
This assay determines whether a compound acts as an agonist or antagonist at a G-protein coupled receptor by measuring the downstream second messenger, cyclic AMP (cAMP). D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and decreases cAMP levels.
Objective: To determine the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of analogs at the human D2 receptor.
Materials:
-
CHO-K1 cells stably expressing human D2R
-
Forskolin (an adenylyl cyclase activator)
-
Quinpirole (D2R full agonist)
-
Haloperidol (D2R antagonist)
-
Test Compounds
-
HTRF cAMP Assay Kit (e.g., from Cisbio) or similar detection system
-
Cell culture medium and plates
Methodology:
-
Cell Plating: Seed the D2R-expressing CHO cells into 384-well plates and grow to confluence.
-
Antagonist Mode:
-
Add Test Compound at various concentrations.
-
Incubate for 15 minutes.
-
Add a fixed concentration of Quinpirole (EC₈₀) and a fixed concentration of Forskolin (e.g., 1 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Mode:
-
Add Test Compound at various concentrations along with a fixed concentration of Forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and perform the cAMP detection according to the HTRF kit manufacturer's instructions. This typically involves adding two reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.
-
For Agonists: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ and maximal effect (Emax).
-
For Antagonists: Plot the reversal of quinpirole's inhibition against the log concentration of the test compound to determine the IC₅₀.
-
Part 5: Data Presentation & Comparative Analysis
To facilitate the analysis of newly synthesized compounds, data should be organized systematically. The table below presents a hypothetical dataset for a series of analogs, illustrating how structure, affinity, and functional activity can be correlated.
| Compound ID | R¹ (α-carbon) | R² (Phenol) | D2R Ki (nM) | TAAR1 EC₅₀ (nM) | D2R Functional Mode |
| 3-MT (Core) | -H | 4-OH, 3-OMe | 850 | 150 | Weak Partial Agonist |
| Analog A | -(R)-Me | 4-OH, 3-OMe | 55 | 210 | Antagonist |
| Analog B | -(S)-Me | 4-OH, 3-OMe | 750 | 400 | Weak Partial Agonist |
| Analog C | -(R)-Me | 3,4-diOH | 15 | 95 | Agonist |
| Analog D | -(R)-Me | 4-OH | 120 | 350 | Antagonist |
Analysis of Hypothetical Data:
-
Stereochemistry: Comparing Analog A and Analog B to the core molecule suggests that introducing a methyl group at the alpha-carbon can increase affinity, and that the (R)-enantiomer (A ) is significantly more potent at D2R than the (S)-enantiomer (B ). This highlights the importance of the chiral center for receptor fit.
-
Phenolic Substitution: Comparing Analog A to Analog C (the (R)-version of dopamine) shows that the catechol moiety in C results in higher affinity and confers agonist activity, likely due to enhanced H-bonding with the serine residues. The methoxy group in A appears to favor antagonism.
-
Methoxy Group: Comparing Analog A to Analog D suggests that the 3-methoxy group is crucial for high D2R affinity, as its removal in D leads to a significant drop in potency.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the exploration of this compound analogs. By centering our investigation on the well-characterized dopamine metabolite, 3-methoxytyramine, we have delineated its critical role as a neuromodulator and provided a logical foundation for the design of novel derivatives. The outlined synthetic strategies offer a clear path to accessing chiral targets, while the detailed experimental protocols provide the necessary tools for rigorous biological characterization.
The structure-activity relationships discussed herein underscore the delicate interplay between stereochemistry and substituent patterns in determining receptor affinity and functional outcome. Future research should focus on expanding the library of analogs with diverse substitutions on both the aromatic ring and the ethylamine side chain. Probing the functional activity of these new chemical entities at a wider range of dopamine and trace amine receptors will be crucial for identifying candidates with improved potency and selectivity, potentially leading to novel therapeutics for a host of neurological and psychiatric disorders.
References
A complete, numbered list of all sources cited with clickable URLs will be provided upon request.
Sources
- 1. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine agonists: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight [mdpi.com]
An In-Depth Technical Guide to the Biological Activity of 4-[(1R)-1-aminoethyl]-2-methoxyphenol (Normetanephrine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-[(1R)-1-aminoethyl]-2-methoxyphenol, more commonly known as normetanephrine (NMN), is a primary metabolite of the essential neurotransmitter and hormone norepinephrine[1]. Formed through the action of the enzyme catechol-O-methyltransferase (COMT), normetanephrine has historically been viewed primarily as a biologically inactive byproduct destined for excretion. This perspective has largely relegated its clinical significance to that of a biomarker for catecholamine-secreting tumors, such as pheochromocytoma and neuroblastoma[2][3]. However, emerging evidence compels a re-evaluation of this simplistic view, suggesting that normetanephrine possesses its own intrinsic, albeit nuanced, biological activities.
This technical guide provides a comprehensive exploration of the biological activity of normetanephrine, moving beyond its role as a mere biomarker to elucidate its direct interactions with the adrenergic system. We will delve into its pharmacological profile at various adrenergic receptor subtypes, present detailed methodologies for its characterization, and discuss the physiological implications of its activity. This document is intended to serve as a foundational resource for researchers investigating the sympathoadrenal system, scientists engaged in drug discovery targeting adrenergic receptors, and professionals in drug development seeking a deeper understanding of catecholamine metabolism and signaling.
Section 1: The Adrenergic Pharmacology of Normetanephrine
While normetanephrine is a metabolite of norepinephrine, its affinity and efficacy at adrenergic receptors are markedly attenuated compared to its parent compound. This section details the current understanding of normetanephrine's interaction with α- and β-adrenergic receptor subtypes.
Interaction with α-Adrenergic Receptors
Recent functional studies have revealed that normetanephrine is not inert at α1-adrenergic receptors but rather functions as a partial agonist.
-
α1A- and α1D-Adrenoceptor Partial Agonism: A key study demonstrated that normetanephrine induces contractions in isolated rat aorta and prostate tissues, effects that are mediated by α1A- and α1D-adrenoceptors. In the rat prostate, which is abundant in α1A-adrenoceptors, normetanephrine elicited a maximal contraction that was approximately 80% of that induced by the full agonist phenylephrine, clearly indicating partial agonist activity. These contractile responses were potently inhibited by the α1-antagonist prazosin and the α1D-selective antagonist BMY 7378, confirming the involvement of these receptor subtypes.
-
α2-Adrenergic Receptor Interaction: Evidence suggests that normetanephrine has a significantly reduced affinity for α2-adrenoceptors compared to norepinephrine. One study reported an approximately 40-fold lower affinity in human platelets. Interestingly, in that system, normetanephrine did not induce platelet aggregation but instead attenuated norepinephrine-induced aggregation, hinting at potential antagonistic or very weak partial agonist properties at this receptor subtype.
Interaction with β-Adrenergic Receptors
Normetanephrine's activity at β-adrenergic receptors appears to be minimal. Studies on human mononuclear leukocytes have shown a greatly reduced ability of normetanephrine to compete for binding to β-adrenoceptors. Furthermore, it failed to stimulate the adenylyl cyclase signaling pathway, the canonical downstream effector of β-adrenergic receptor activation. This lack of significant agonism at β-receptors is a critical distinguishing feature from its precursor, norepinephrine.
Quantitative Pharmacological Data
A significant challenge in the field is the limited availability of comprehensive quantitative data, such as binding affinities (Ki) and potencies (EC50/IC50), for normetanephrine across all adrenergic receptor subtypes. The table below summarizes the currently available information, highlighting the existing data gaps.
| Receptor Subtype | Ligand | Species | Assay Type | Parameter | Value | Source |
| α1A-Adrenoceptor | Normetanephrine | Rat | Functional (Prostate Contraction) | Emax | ~80% of Phenylephrine | [4] |
| α1D-Adrenoceptor | Normetanephrine | Rat | Functional (Aortic Contraction) | Partial Agonist | Not Quantified | [4] |
| α2-Adrenoceptor | Normetanephrine | Human | Binding (Platelets) | Affinity | ~40-fold lower than Norepinephrine |
Note: The lack of specific Ki and EC50/IC50 values in the literature for many receptor subtypes underscores the need for further research in this area.
Section 2: Mechanistic Insights into Adrenergic Signaling
To fully appreciate the biological context of normetanephrine's activity, it is essential to understand the downstream signaling cascades of the adrenergic receptors it targets.
α1-Adrenergic Receptor Signaling Pathway (Gq-Coupled)
The partial agonism of normetanephrine at α1A- and α1D-adrenoceptors initiates the Gq signaling cascade. This pathway is pivotal in mediating smooth muscle contraction.
β-Adrenergic Receptor Signaling Pathway (Gs-Coupled)
While normetanephrine shows minimal to no agonistic activity at β-receptors, understanding their primary signaling pathway is crucial for comparative pharmacology. β-adrenergic receptors are classically coupled to the Gs protein, leading to the production of cyclic AMP (cAMP).
Section 3: Experimental Protocols for Characterizing Normetanephrine's Biological Activity
The following protocols provide a framework for the in vitro characterization of normetanephrine at adrenergic receptors. These are generalized methods that should be optimized for the specific experimental system.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This competitive binding assay is the gold standard for determining the affinity of an unlabeled compound, such as normetanephrine, for a receptor.
Objective: To determine the inhibitory constant (Ki) of normetanephrine for a specific adrenergic receptor subtype.
Principle: Normetanephrine will compete with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of normetanephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1-receptors, [3H]-Yohimbine for α2-receptors, [125I]-Iodocyanopindolol for β-receptors).
-
Normetanephrine hydrochloride.
-
Non-specific binding control (a high concentration of a non-radiolabeled antagonist, e.g., phentolamine for α-receptors, propranolol for β-receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of normetanephrine concentrations (typically from 10^-10 M to 10^-4 M).
-
Reagent Addition:
-
To all wells, add assay buffer.
-
To the non-specific binding wells, add the non-specific binding control.
-
To the competition wells, add the corresponding concentrations of normetanephrine.
-
Add the radioligand at a concentration near its Kd to all wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the normetanephrine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for β-Adrenergic Receptors
This assay determines the functional consequence of ligand binding, specifically whether it activates the Gs signaling pathway.
Objective: To determine if normetanephrine acts as an agonist, antagonist, or inverse agonist at β-adrenergic receptors by measuring changes in intracellular cAMP levels.
Principle: Activation of Gs-coupled β-adrenergic receptors stimulates adenylyl cyclase to produce cAMP. This change in cAMP concentration can be quantified using various methods, such as competitive immunoassays (ELISA) or reporter gene assays.
Materials:
-
Cells stably expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
Normetanephrine hydrochloride.
-
A known β-adrenergic agonist (e.g., isoproterenol) as a positive control.
-
A known β-adrenergic antagonist (e.g., propranolol) for antagonist-mode testing.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter gene system).
-
Plate reader compatible with the detection kit.
Procedure (Agonist Mode):
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells with a PDE inhibitor for a short period.
-
Add increasing concentrations of normetanephrine or the positive control (isoproterenol) to the wells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Compare the Emax of normetanephrine to that of isoproterenol to determine if it is a full or partial agonist.
-
Procedure (Antagonist Mode):
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of normetanephrine.
-
Agonist Challenge: Add a fixed concentration of isoproterenol (typically its EC80) to the wells.
-
Incubation, Lysis, and Detection: Follow steps 3 and 4 from the agonist mode protocol.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the normetanephrine concentration.
-
Fit the data to an inhibitory dose-response curve to determine the IC50.
-
Calculate the antagonist affinity (Kb) using the Schild equation if competitive antagonism is observed.
-
Section 4: In Vivo Biological Activity and Physiological Relevance
While in vitro studies provide valuable mechanistic insights, the in vivo effects of normetanephrine are complex and influenced by its metabolic origin and the physiological context.
Cardiovascular Effects
High concentrations of normetanephrine, such as those seen in patients with pheochromocytoma, are associated with cardiovascular effects. Studies in animal models have shown that administration of high doses of normetanephrine can cause an increase in blood pressure. This pressor effect is consistent with its partial agonist activity at α1-adrenoceptors in vascular smooth muscle, leading to vasoconstriction. However, it is important to note that the doses required to elicit these effects are significantly higher than those of norepinephrine, reflecting its lower potency. The lack of significant β-adrenergic activity means that normetanephrine does not directly cause a significant increase in heart rate or cardiac contractility.
Role as a Sympathoadrenal Marker
The primary physiological relevance of normetanephrine remains its role as a stable marker of sympathoadrenal activity. Its levels are less prone to the rapid fluctuations seen with norepinephrine, providing a more integrated picture of catecholamine production over time. In hypertensive diabetic patients, for example, an excessive increase in plasma normetanephrine during exercise has been observed, suggesting it may be a marker of exaggerated sympathoadrenal function in this patient population[2].
Conclusion
This compound (normetanephrine) is more than just an inactive metabolite of norepinephrine. While its primary clinical utility is as a biomarker, it possesses a distinct pharmacological profile characterized by partial agonism at α1A- and α1D-adrenergic receptors and minimal to no activity at β-adrenergic receptors. This profile results in a weak pressor effect at high concentrations, driven by vasoconstriction.
The lack of comprehensive quantitative data on its binding affinities and potencies at all adrenergic receptor subtypes represents a significant knowledge gap that warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to fill these gaps and further elucidate the nuanced biological role of normetanephrine. A deeper understanding of the direct biological activities of catecholamine metabolites like normetanephrine will undoubtedly enrich our knowledge of the sympathoadrenal system and may open new avenues for therapeutic intervention.
References
-
Normetadrenaline and metadrenaline induce rat thoracic aorta/prostate contraction via α1D/1A-adrenoceptor stimulation. European Journal of Pharmacology, 877, 173081. [Link]
-
Postjunctional Origin of the Indirect-Like Sympathomimetic Effect of Metanephrine and Normetanephrine on Blood Pressure. Revista Española de Fisiología, 40(4), 469-476. [Link]
-
Normetanephrine - Wikipedia. [Link]
-
Exercise induces excessive normetanephrine responses in hypertensive diabetic patients. European Journal of Clinical Investigation, 33(6), 480-487. [Link]
-
The noradrenergic profile of plasma metanephrine in neuroblastoma patients is reproduced in xenograft mice models and arise from PNMT downregulation. Oncotarget, 12(1), 49-60. [Link]
Sources
- 1. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The noradrenergic profile of plasma metanephrine in neuroblastoma patients is reproduced in xenograft mice models and arise from PNMT downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic receptors in human and experimental pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 4-[(1R)-1-aminoethyl]-2-methoxyphenol (Metanephrine)
Abstract
This technical guide provides a comprehensive framework for the in vitro pharmacological and biological characterization of 4-[(1R)-1-aminoethyl]-2-methoxyphenol, the (R)-enantiomer of metanephrine. While well-established as a clinically relevant biomarker and a metabolite of epinephrine, the direct biological activities of metanephrine are not extensively characterized.[1][2] This document outlines a logical, multi-tiered experimental strategy designed to elucidate its potential interactions with key physiological targets. We present detailed, field-proven protocols for assessing receptor binding, functional cellular responses, metabolic enzyme interactions, and general biological effects such as antioxidant potential and cytotoxicity. The methodologies are grounded in established scientific principles to ensure robust and reproducible data generation, empowering researchers to build a comprehensive pharmacological profile of this compound.
Introduction and Strategic Overview
This compound, commonly known as metanephrine, is the 3-O-methylated metabolite of epinephrine (adrenaline), formed by the action of Catechol-O-methyltransferase (COMT).[1] Its measurement in plasma and urine is a cornerstone in the diagnosis of pheochromocytoma and paraganglioma, tumors that secrete catecholamines.[3][4]
However, the structural similarity of metanephrine to endogenous catecholamines and other biogenic amines warrants a direct investigation into its own potential biological activities. The presence of a phenol, a methoxy group, and an ethylamine side chain suggests potential, albeit likely weak, affinity for adrenergic receptors and interactions with key enzymes in monoamine metabolism.
This guide proposes a systematic in vitro screening cascade to explore this potential. The strategy is designed to move from broad primary screening to more specific functional and mechanistic assays, providing a complete picture of the compound's pharmacological profile.
Physicochemical Properties
A thorough understanding of the test article's properties is fundamental for accurate and reproducible in vitro experimentation. All solutions should be prepared fresh daily using high-purity water or an appropriate solvent.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | [1] |
| Synonyms | Metanephrine, Metadrenaline | [1][2] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1] |
| Molecular Weight | 197.23 g/mol | [2] |
| CAS Number | 5001-33-2 | [1] |
| Storage | Store at 2-8°C, desiccated, under inert gas | |
| Solubility | Soluble in water, methanol, acetonitrile (slight) | [5] |
Tier 1: Primary Target Binding Assessment - Adrenergic Receptors
Rationale: The foundational hypothesis is that metanephrine, due to its structural analogy to epinephrine, may interact with adrenergic receptors (adrenoceptors). The initial step is to determine if the compound exhibits any binding affinity for the major adrenoceptor subtypes. Radioligand binding assays provide a direct, quantitative measure of this interaction.[6]
Experimental Objective
To quantify the binding affinity (Kᵢ) of this compound for α₁, α₂, and β-adrenergic receptor subtypes using competitive radioligand binding assays.
Workflow: Adrenergic Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding
This protocol is a generalized template; specific concentrations of radioligand and membranes should be optimized for each receptor subtype based on saturation binding experiments.
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Membrane Preparation: Utilize commercially available membranes or prepare them from cell lines overexpressing a single human adrenoceptor subtype (e.g., α₁ₐ, α₂ₐ, β₂). Homogenize cells in ice-cold buffer and pellet membranes via ultracentrifugation. Resuspend in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Radioligand: Prepare a working solution of the appropriate radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Dihydroalprenolol for β) at a concentration equal to its Kₑ for the target receptor.[6]
-
Test Compound: Prepare a 10 mM stock solution of this compound in assay buffer. Perform 1:10 serial dilutions to create a concentration range from 1 mM to 100 pM.
-
-
Assay Procedure:
-
Set up assay tubes in triplicate for total binding (radioligand + vehicle), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and competitor binding (radioligand + each dilution of the test compound).
-
To each tube, add 50 µL of membrane suspension, 50 µL of radioligand solution, and 50 µL of the appropriate vehicle, non-specific ligand, or test compound dilution.
-
Incubate the mixture for 60-90 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through a GF/B glass fiber filter using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the Inhibitory Concentration (IC₅₀) by fitting the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Tier 2: Functional Cellular Response Assays
Rationale: If Tier 1 assays demonstrate significant binding affinity (typically Kᵢ < 10 µM), the next critical step is to determine the functional consequence of this binding. Adrenergic receptors primarily signal through G-protein-coupled pathways that modulate intracellular cyclic adenosine monophosphate (cAMP) levels. β-receptors are typically Gₛ-coupled, increasing cAMP, while α₂-receptors are Gᵢ-coupled, decreasing forskolin-stimulated cAMP.[7][8]
Experimental Objective
To determine if this compound acts as an agonist, antagonist, or inverse agonist at adrenoceptors by measuring its effect on intracellular cAMP levels in a whole-cell system.
Signaling Pathway: GPCR-Mediated cAMP Modulation
Caption: G-protein coupled receptor signaling of cAMP pathways.
Detailed Protocol: Luminescence-Based cAMP Assay (e.g., cAMP-Glo™)
This protocol is adapted from commercially available kits like the Promega cAMP-Glo™ Assay.[9][10]
-
Cell Culture and Plating:
-
Use a cell line stably expressing the receptor of interest (e.g., HEK293-β₂).
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[11]
-
Plate cells into a white, opaque 384-well microplate at a density of 5,000-10,000 cells per well.
-
-
Agonist Mode Testing:
-
Prepare serial dilutions of this compound and a known full agonist (e.g., isoproterenol for β₂) in assay buffer.
-
Add the compounds to the cells and incubate for 15-30 minutes at room temperature to stimulate cAMP production.
-
-
Antagonist Mode Testing:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound dilutions for 15 minutes.
-
Add a fixed concentration of a known agonist (at its EC₈₀ value) to all wells and incubate for an additional 15-30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions, add the cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP.[10]
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of active PKA is inversely proportional to the amount of cAMP.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction. Luminescence is inversely proportional to the cAMP concentration.[9]
-
Read luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Convert luminescence readings to cAMP concentrations.
-
For agonist mode, plot cAMP concentration vs. log[compound] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist.
-
For antagonist mode, plot the response vs. log[compound] to determine the IC₅₀.
-
Tier 3: Metabolic Enzyme Interaction Assays
Rationale: As a metabolite, metanephrine exists within a complex network of enzymatic pathways. It is crucial to assess its potential to inhibit or serve as a substrate for two key enzymes in catecholamine metabolism: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[12][13] Such interactions could have significant pharmacological implications.
Assay 1: COMT Activity/Inhibition
Objective: To determine if metanephrine inhibits COMT activity.
Protocol: Spectrophotometric COMT Inhibition Assay This method is based on the O-methylation of a substrate like 3,4-dihydroxyacetophenone (DHAP), which results in a product with a different absorbance spectrum.[14]
-
Reagent Preparation:
-
Reaction Buffer: 0.2M TES buffer, pH 7.6 at 37°C.
-
Substrate: 0.5 mM DHAP in deionized water.
-
Co-factor: 5 mM S-Adenosyl-L-Methionine (SAM) in deionized water (prepare fresh).
-
Enzyme: Recombinant human COMT enzyme diluted in cold buffer to an appropriate activity level.
-
Test Compound: Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add reaction buffer, DHAP, SAM, MgCl₂, DTT, and either the test compound or vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the COMT enzyme solution.
-
Monitor the increase in absorbance at 344 nm kinetically for 30-60 minutes using a temperature-controlled plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the % inhibition (relative to the vehicle control) against the log[inhibitor] concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Assay 2: MAO-A and MAO-B Activity/Inhibition
Objective: To determine if metanephrine inhibits the activity of MAO-A or MAO-B isoforms.
Protocol: Fluorometric MAO Inhibition Assay This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of an MAO substrate.[15]
-
Reagent Preparation:
-
Enzyme Source: Recombinant human MAO-A or MAO-B.
-
Substrate: A suitable substrate such as tyramine or a specific fluorogenic substrate provided in commercial kits (e.g., Abcam ab284510).
-
Detection Reagent: A probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Inhibitors: Prepare serial dilutions of the test compound. Use clorgyline (MAO-A specific) and selegiline (MAO-B specific) as positive controls.[16]
-
-
Assay Procedure:
-
In a black, opaque 96-well plate, add assay buffer, the MAO enzyme, and the test compound dilutions or controls.
-
Pre-incubate for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the detection reagent (probe + HRP).
-
Initiate the reaction by adding the MAO substrate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence using a microplate fluorometer (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each isoform by fitting the data to a dose-response curve.
-
Tier 4: Exploratory and Safety Assays
Rationale: A complete in vitro profile includes an assessment of broader biological activities and potential liabilities. The phenolic structure of metanephrine suggests a potential for antioxidant activity, and cytotoxicity is a fundamental parameter for interpreting any observed biological effects.
Assay 1: Antioxidant Potential (DPPH Radical Scavenging)
Objective: To assess the free-radical scavenging ability of metanephrine.
Protocol: DPPH Assay This simple colorimetric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[17]
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Test Compound: Prepare serial dilutions of metanephrine in methanol. Ascorbic acid or BHT can be used as a positive control.[17]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound dilutions.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100.
-
Determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
-
Assay 2: General Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which metanephrine reduces the metabolic viability of a representative cell line (e.g., HEK293, HepG2).
Protocol: MTT Assay This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[18]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of metanephrine. Incubate for 24-48 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Data Analysis: Plot cell viability (%) against log[compound] to determine the CC₅₀ (50% cytotoxic concentration).
Data Synthesis and Profile Generation
Summary of In Vitro Pharmacological Profile
| Assay Category | Target / Endpoint | Parameter(s) | Result |
| Receptor Binding | α₁-Adrenoceptor | Kᵢ (nM) | [Insert Data] |
| α₂-Adrenoceptor | Kᵢ (nM) | [Insert Data] | |
| β-Adrenoceptor | Kᵢ (nM) | [Insert Data] | |
| Functional Activity | Receptor-mediated cAMP | EC₅₀ / IC₅₀ (nM) | [Insert Data] |
| Eₘₐₓ (%) | [Insert Data] | ||
| Enzyme Interaction | COMT Inhibition | IC₅₀ (µM) | [Insert Data] |
| MAO-A Inhibition | IC₅₀ (µM) | [Insert Data] | |
| MAO-B Inhibition | IC₅₀ (µM) | [Insert Data] | |
| Exploratory Assays | DPPH Scavenging | EC₅₀ (µM) | [Insert Data] |
| Cytotoxicity (e.g., HEK293) | CC₅₀ (µM) | [Insert Data] |
Conclusion
This guide provides a robust and scientifically rigorous framework for the in vitro characterization of this compound. By systematically evaluating its interactions with adrenergic receptors, key metabolic enzymes, and its general biological properties, researchers can move beyond its role as a simple metabolite and uncover any intrinsic pharmacological activity. The data generated through these protocols will provide valuable insights for drug development professionals and academic researchers, clarifying the biological relevance of this endogenous compound.
References
-
Bylund, D. B. (1992). α-Adrenoceptor Assays. PubMed. [Link]
-
Bremner, R. M., & Bapat, S. (1981). In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed. [Link]
-
Zhu, B. T. (2019). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. [Link]
-
Edmondson, D. E. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
-
COMT Methyltransferase Assay Service. Reaction Biology. [Link]
-
Metanephrine. Wikipedia. [Link]
-
Gonzalez-Riano, C., et al. (2016). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity. NIH. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
beta2 adrenoceptor Assay. Innoprot. [Link]
-
Pasanen, M., et al. (2017). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis. Taylor & Francis Online. [Link]
-
Kim, J., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Publications. [Link]
-
DeBernardis, J. F., et al. (1988). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling. Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2022). The Discovery of Novel α2a Adrenergic Receptor Agonists. MDPI. [Link]
-
Metanephrine. PubChem, NIH. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants. PubMed. [Link]
-
4-Aminoguaiacol. PubChem, NIH. [Link]
-
Metanephrines, Fractionated, Free, Plasma. Mayo Clinic Laboratories. [Link]
-
Phenol, 4-(2-aminoethyl)-2-methoxy-. NIST WebBook. [Link]
-
Plasma Free Metanephrines. Testing.com. [Link]
-
Metanephrines - 24 hr urine. Pathology Tests Explained. [Link]
-
Metanephrines, Fractionated, Quantitative, 24-Hour Urine. Labcorp. [Link]
-
4-(1-Aminoethyl)phenol. PubChem, NIH. [Link]
-
4-(2-amino-ethyl)-2-methoxy-phenol. Chongqing Chemdad Co., Ltd. [Link]
-
Showing Compound Metanephrine (FDB023296). FooDB. [Link]
-
metanephrine or 4-(1-hydroxy-2-methylamino-ethyl)-2-methoxy-phenol. ResearchGate. [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity. ResearchGate. [Link]
-
Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central. [Link]
-
Wang, H., et al. (2013). Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida. PubMed Central. [Link]
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- 1. Metanephrine - Wikipedia [en.wikipedia.org]
- 2. Metanephrine | C10H15NO3 | CID 21100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metanephrines, Fractionated, Free, Plasma - Mayo Clinic Laboratories | Oncology Catalog [oncology.testcatalog.org]
- 4. labcorp.com [labcorp.com]
- 5. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 7. innoprot.com [innoprot.com]
- 8. mdpi.com [mdpi.com]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. cAMP-Glo™ Assay [worldwide.promega.com]
- 11. mesoscale.com [mesoscale.com]
- 12. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Monoamine Oxidase Assays [cellbiolabs.com]
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Methodological & Application
Application Notes and Protocols for Chiral Resolution Using 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. A vast majority of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that, despite identical physical properties in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical research and manufacturing.[2]
This guide provides a comprehensive overview and detailed protocols for the application of 4-[(1R)-1-aminoethyl]-2-methoxyphenol , a chiral amine, as a resolving agent. While specific industrial applications of this particular agent are not widely documented in readily accessible literature, its structural features—a primary amine for salt formation and a defined stereocenter—make it a promising candidate for the resolution of acidic racemic compounds. This document, therefore, serves as both a theoretical guide and a practical handbook for researchers aiming to develop a robust chiral resolution process using this or structurally similar resolving agents. We will delve into the mechanistic underpinnings of diastereomeric salt formation, provide systematic protocols for screening and optimization, and explain the causal logic behind each experimental step.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for industrial-scale chiral resolution is the formation of diastereomeric salts.[1][2] This technique ingeniously circumvents the challenge of separating enantiomers by converting them into diastereomers, which possess distinct physical properties, most notably different solubilities.
The core principle involves the reaction of a racemic mixture, in this case, a racemic acid (a mixture of (R)-acid and (S)-acid), with a single enantiomer of a chiral base, our resolving agent, this compound. This reaction yields a mixture of two diastereomeric salts:
-
((R)-acid) • ((1R)-resolving agent)
-
((S)-acid) • ((1R)-resolving agent)
These two salts are not mirror images of each other and will exhibit different crystal packing energies and solvation properties. This difference in solubility in a given solvent system is the key to their separation. By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains dissolved. The precipitated salt can then be isolated, and the desired pure enantiomer of the acid can be liberated by treatment with a strong acid to break the salt.
Visualizing the Chiral Resolution Workflow
The following diagram illustrates the logical flow of a typical chiral resolution process using diastereomeric salt crystallization.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Developing a Protocol for Chiral Resolution: A Step-by-Step Guide
The success of a chiral resolution by diastereomeric salt formation is highly dependent on the careful selection of experimental parameters. The following sections provide a detailed protocol for the systematic development of a resolution process for a racemic acid using this compound.
Part 1: Initial Screening for Diastereomeric Salt Formation and Crystallization
The initial phase aims to quickly identify a suitable solvent system that leads to the formation of a crystalline salt with good discrimination between the two diastereomers.
Protocol 1: Solvent Screening
-
Preparation of the Racemic Acid and Resolving Agent:
-
Ensure the racemic acid is of high purity.
-
This compound should be enantiomerically pure.
-
-
Solvent Selection:
-
Choose a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof with water).
-
-
Screening Procedure (Small Scale):
-
In a series of small vials, dissolve a known amount of the racemic acid (e.g., 100 mg) in a small volume of each selected solvent (e.g., 1-2 mL).
-
Add an equimolar amount of this compound to each vial.
-
Gently warm the vials to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature and then, if no crystals form, to a lower temperature (e.g., 4 °C).
-
Observe each vial for the formation of a crystalline precipitate.
-
-
Analysis and Selection:
-
Isolate any crystalline material by filtration.
-
Analyze the crystalline salt to determine the diastereomeric excess (d.e.). This can often be done by liberating the acid from the salt and analyzing the enantiomeric excess (e.e.) of the acid by chiral HPLC or other suitable analytical techniques.
-
The ideal solvent will yield a crystalline salt with a high diastereomeric excess.
-
Causality Behind Experimental Choices:
-
Solvent Polarity: The choice of solvent is critical as it influences the solubility of both diastereomeric salts. The goal is to find a solvent in which one salt is significantly less soluble than the other.
-
Slow Cooling: Slow cooling promotes the formation of well-ordered crystals and can enhance the selectivity of the crystallization process. Rapid cooling can lead to the co-precipitation of both diastereomers.
Part 2: Optimization of Crystallization Conditions
Once a promising solvent system has been identified, the next step is to optimize the parameters to maximize both the yield and the enantiomeric purity of the desired enantiomer.
Protocol 2: Optimization of Stoichiometry, Concentration, and Temperature Profile
-
Stoichiometry of the Resolving Agent:
-
While a 1:1 molar ratio of racemic acid to resolving agent is often a good starting point, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric excess in the precipitated salt, albeit at the cost of yield. This is because the less soluble diastereomer will preferentially crystallize first.
-
-
Concentration:
-
The concentration of the reactants in the solvent affects the supersaturation and thus the driving force for crystallization. A systematic variation of the concentration should be performed to find the optimal balance between yield and purity.
-
-
Temperature Profile:
-
The temperature at which crystallization occurs and the cooling rate are critical parameters.
-
Isothermal Crystallization: Holding the solution at a constant temperature where it is supersaturated with respect to the desired diastereomer but not the other can provide high selectivity.
-
Controlled Cooling: A programmed, slow cooling rate can improve crystal quality and selectivity.
-
Data Presentation: Example of Optimization Data
| Experiment | Solvent System | Molar Ratio (Acid:Resolving Agent) | Concentration (mol/L) | Crystallization Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Ethanol | 1:1 | 0.5 | 25 -> 4 | 40 | 85 |
| 2 | Ethanol | 1:0.5 | 0.5 | 25 -> 4 | 25 | 95 |
| 3 | Ethanol/Water (9:1) | 1:0.5 | 0.5 | 25 -> 4 | 28 | 98 |
| 4 | Ethanol/Water (9:1) | 1:0.5 | 0.7 | 40 -> 4 (slow cool) | 30 | >99 |
Part 3: Liberation of the Pure Enantiomer and Recovery of the Resolving Agent
The final step is to isolate the desired pure enantiomer from the diastereomeric salt and recover the resolving agent for potential reuse.
Protocol 3: Salt Cleavage and Recovery
-
Dissolution of the Diastereomeric Salt:
-
Suspend the isolated, diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Acidification:
-
Add a strong acid (e.g., 1M HCl) dropwise until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the amine of the resolving agent, breaking the ionic bond of the salt.
-
-
Extraction:
-
The free enantiomer of the acid will be extracted into the organic layer.
-
The protonated resolving agent will remain in the aqueous layer.
-
-
Isolation of the Enantiomer:
-
Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the pure enantiomer of the acid.
-
-
Recovery of the Resolving Agent:
-
To the aqueous layer, add a strong base (e.g., 1M NaOH) to deprotonate the resolving agent, which can then be extracted with an organic solvent, dried, and the solvent evaporated for recovery.
-
Self-Validating System:
-
The purity of the final enantiomer should be confirmed by measuring its specific rotation and by a chiral analytical method (e.g., HPLC) to determine the enantiomeric excess.
-
The recovered resolving agent should also be analyzed for purity and enantiomeric integrity before reuse.
Mechanistic Insights into Chiral Recognition
The efficiency of a chiral resolution is fundamentally governed by the thermodynamics of the diastereomeric salt formation and crystallization. The key is the difference in the Gibbs free energy of the crystal lattices of the two diastereomers. This difference arises from the specific intermolecular interactions in the crystal structure.
For this compound, the following interactions are likely to play a crucial role in chiral recognition when forming a salt with a carboxylic acid:
-
Ionic Bonding: The primary interaction is the ionic bond between the protonated amine of the resolving agent and the carboxylate of the acid.
-
Hydrogen Bonding: The hydroxyl group and the methoxy group on the phenol ring, as well as the N-H protons of the ammonium group, can act as hydrogen bond donors and acceptors.
-
Steric Interactions: The spatial arrangement of the ethyl group at the chiral center and the phenyl ring will create a specific three-dimensional environment that will interact differently with the two enantiomers of the acid.
-
π-π Stacking: The aromatic ring of the resolving agent can engage in π-π stacking interactions with aromatic moieties on the acid.
The combination of these interactions leads to a more stable, lower-energy crystal lattice for one diastereomer, making it less soluble and causing it to crystallize preferentially.
Visualizing the Chiral Recognition Logic
Caption: Key molecular interactions driving chiral recognition and differential solubility.
Conclusion
While this compound may not be a universally documented resolving agent, the principles and protocols outlined in this guide provide a robust framework for its evaluation and application in the chiral resolution of acidic compounds. By systematically screening solvents, optimizing conditions, and understanding the underlying principles of chiral recognition, researchers can effectively develop a tailored resolution process. This methodical approach, grounded in the fundamentals of stereochemistry and crystallization, is key to unlocking the potential of new chiral resolving agents and achieving the high levels of enantiomeric purity required in modern chemical and pharmaceutical development.
References
- U.S. Patent 5,621,140, "Resolution of ibuprofen," issued April 15, 1997.
-
Wikipedia contributors. "Chiral resolution." Wikipedia, The Free Encyclopedia. [Link]
-
iChemical. "(R)-4-(1-Aminoethyl)-2-methoxyphenol." [Link]
-
"Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology, vol. 39, no. 2, 2015. [Link]
-
LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." Chemistry LibreTexts. [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Introduction
4-[(1R)-1-aminoethyl]-2-methoxyphenol is a chiral amine that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] The stereochemistry of such molecules is of paramount importance as enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic properties.[2] Consequently, the ability to accurately separate and quantify the enantiomers of this compound is critical for drug development, quality control, and regulatory compliance.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation and analysis of chiral compounds.[3]
This application note provides a comprehensive guide to the enantioselective analysis of this compound by HPLC. We will delve into the physicochemical properties of the analyte, present a detailed and optimized HPLC protocol, discuss method validation in accordance with ICH Q2(R1) guidelines, and offer a practical troubleshooting guide.
Physicochemical Properties of this compound
Structure:
Caption: Workflow for the HPLC analysis of this compound.
Method Validation (as per ICH Q2(R1))
A robust analytical method must be validated to ensure it is suitable for its intended purpose. [4][5]The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The method should be able to resolve the two enantiomers from each other and from any potential impurities or degradation products. | Inject individual enantiomers, the racemate, and a placebo (if applicable). Peak purity analysis using a PDA detector can also be employed. [4] |
| Linearity | R² ≥ 0.999 for a plot of peak area versus concentration. | Prepare at least five concentrations of the analyte spanning the expected range (e.g., 80-120% of the nominal concentration). [6] |
| Range | The range should be established based on the linearity, accuracy, and precision data. [6] | The range for which the method is shown to be linear, accurate, and precise. |
| Accuracy | The recovery should be within 98.0% to 102.0%. | Analyze samples with known amounts of the analyte (spiked placebo or standard addition). |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, with different analysts and/or instruments. | Perform replicate injections of a standard solution at the nominal concentration. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Can be determined by visual evaluation, signal-to-noise ratio, or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and observe the effect on the separation. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs > 2.0 between the two enantiomer peaks. |
| Tailing Factor (T) | T ≤ 1.5 for both enantiomer peaks. |
| Theoretical Plates (N) | N > 2000 for both enantiomer peaks. |
| Relative Standard Deviation (RSD) of Peak Areas | RSD ≤ 2.0% for five replicate injections of the standard. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Incorrect column temperature. | 1. Optimize the ratio of n-hexane and IPA. 2. Replace the column. 3. Adjust the column temperature. |
| Peak Tailing | 1. Active sites on the column. 2. Sample overload. 3. Inappropriate mobile phase pH. | 1. Increase the concentration of the basic additive (DEA). 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase composition. |
| Variable Retention Times | 1. Pump malfunction or leaks. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature. | 1. Check the pump for leaks and ensure proper solvent delivery. 2. Prepare the mobile phase carefully and consistently. 3. Ensure the column oven is functioning correctly. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and filter all solutions. 2. Implement a needle wash step in the autosampler method. |
Conclusion
This application note provides a robust starting point for the successful enantioselective analysis of this compound by HPLC. The use of a polysaccharide-based chiral stationary phase in normal phase mode with a basic additive is a well-established strategy for such separations. [2][7]By carefully following the outlined protocol and performing a thorough method validation according to ICH guidelines, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of the enantiomers of this important chiral building block.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. Available at: [Link]
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Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Wiley Online Library. Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
-
Chiral HPLC Column. Phenomenex. Available at: [Link]
-
Daicel and ChromTech columns - HPLC. Hichrom. Available at: [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]
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4-(1-Aminoethyl)phenol. PubChem. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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Phenol, 4-(2-aminoethyl)-2-methoxy-. NIST WebBook. Available at: [Link]
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Phenol, 4-(2-aminoethyl)-2-methoxy-. NIST WebBook. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
4-(2-AMINOETHYL)-2-METHOXYPHENOL. Matrix Fine Chemicals. Available at: [Link]
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Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). FooDB. Available at: [Link]
-
4-(2-amino-ethyl)-2-methoxy-phenol. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
Separation of 4-Ethyl-2-methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... ResearchGate. Available at: [Link]
-
UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. Available at: [Link]
-
Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe... Pearson+. Available at: [Link]
-
Phenol, 4-(2-aminoethyl)-. NIST WebBook. Available at: [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. Available at: [Link]
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5-((2-hydroxyethyl)amino)-2,5-cyclohexa-2,5-diene-1,4-dione on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Application Notes and Protocols: A Framework for the Evaluation of 4-[(1R)-1-aminoethyl]-2-methoxyphenol as a Novel Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The world of asymmetric synthesis is continually expanding, driven by the need for enantiomerically pure compounds in the pharmaceutical industry. While established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine are mainstays, the exploration of novel scaffolds is crucial for accessing new chemical space and overcoming existing limitations. This document addresses 4-[(1R)-1-aminoethyl]-2-methoxyphenol, a compound not yet established in the literature as a chiral auxiliary. Therefore, this guide is structured as a comprehensive research and development framework. It provides the foundational logic, synthesis protocols, and evaluation methodologies a researcher would employ to characterize this molecule and establish its potential as a new tool for stereoselective synthesis.
Introduction: The Rationale for a New Phenolic Amino Alcohol Auxiliary
In stereochemistry, a chiral auxiliary is a molecular fragment that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The ideal auxiliary should be readily available in enantiopure form, attach and cleave under mild conditions without racemization, and provide a high degree of stereochemical control. Most importantly, it should be recoverable for reuse.[]
The structure of this compound presents an intriguing scaffold. It combines a chiral primary amine, derived from the readily accessible precursor acetovanillone, with a guaiacol (2-methoxyphenol) moiety. This phenolic hydroxyl and its adjacent methoxy group offer potential for rigid, bidentate chelation to a metal center (e.g., in an enolate), which could enforce a highly ordered transition state and thus impart excellent stereocontrol. This guide outlines the necessary steps to synthesize this compound and rigorously evaluate its efficacy in a benchmark asymmetric transformation: the alkylation of a carboxylic acid.
Part 1: Enantioselective Synthesis of the Chiral Auxiliary
The cornerstone of any auxiliary-based strategy is the efficient and scalable synthesis of the auxiliary itself in high enantiomeric purity. The most logical approach for this compound begins with the commercial starting material, 4-hydroxy-3-methoxyacetophenone (acetovanillone). The key transformation is the stereoselective conversion of the ketone to the primary amine.
Proposed Synthetic Pathway
The synthesis hinges on a direct asymmetric reductive amination (DARA) of acetovanillone. This modern approach is atom-economical, converting the ketone directly to the chiral primary amine using an ammonia source and a reductant, catalyzed by a chiral transition metal complex.[3][4]
Caption: Proposed synthesis of the chiral auxiliary.
Protocol 1: Synthesis of (1R)-4-(1-Aminoethyl)-2-methoxyphenol
This protocol is adapted from state-of-the-art ruthenium-catalyzed DARA methodologies and should be optimized for this specific substrate.[4]
Materials:
-
4-Hydroxy-3-methoxyacetophenone (Acetovanillone)
-
Ru(OAc)₂( (R)-C₃-TunePhos) catalyst (or a similar chiral Ru-diamine complex)
-
Ammonium acetate (NH₄OAc)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
-
Standard glassware for workup and purification (e.g., rotary evaporator, chromatography columns)
-
Silica gel for chromatography
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure autoclave, add 4-hydroxy-3-methoxyacetophenone (1.0 equiv.), ammonium acetate (2.0 equiv.), and the ruthenium catalyst (0.5–1.0 mol%).
-
Solvent Addition: Transfer the liner into the autoclave. Under an inert atmosphere (Argon or Nitrogen), add anhydrous TFE to achieve a substrate concentration of 0.2 M.
-
Reaction: Seal the autoclave. Purge with H₂ gas three times. Pressurize the reactor to 50 atm with H₂.
-
Heating and Stirring: Heat the reaction mixture to 80°C and stir vigorously for 24–48 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing via TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure to remove the TFE.
-
Purification: Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to remove unreacted starting material and acetic acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of MeOH in DCM) to yield the pure primary amine.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Part 2: Evaluation in Asymmetric Alkylation
With the enantiopure auxiliary in hand, its ability to control stereochemistry must be tested. The diastereoselective alkylation of an amide-derived enolate is a classic and rigorous test.[5][6] The workflow involves three key stages: amide formation, diastereoselective alkylation, and auxiliary cleavage.
Caption: Standard workflow for evaluating a new chiral auxiliary.
Protocol 2: Attachment of Propionyl Group
-
Preparation: Dissolve the chiral auxiliary (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0°C under an argon atmosphere.
-
Acylation: Add propionyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours until TLC analysis shows complete consumption of the amine.
-
Workup: Quench the reaction with saturated NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (EtOAc/Hexanes) to yield the N-propionyl amide.
Protocol 3: Diastereoselective Alkylation
Causality: This protocol uses a strong, non-nucleophilic base (LDA) to ensure complete and rapid deprotonation at the α-carbon, forming the enolate. The reaction is performed at -78°C to prevent side reactions and maximize kinetic control, which is essential for high diastereoselectivity.
-
Enolate Formation: Dissolve the N-propionyl amide (1.0 equiv.) in anhydrous THF under argon. Cool the solution to -78°C (dry ice/acetone bath). Add freshly prepared lithium diisopropylamide (LDA, 1.1 equiv.) dropwise. Stir for 1 hour at -78°C.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) to the enolate solution. Stir at -78°C for 2–4 hours.
-
Quenching: Quench the reaction at -78°C by adding saturated NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: The crude product is analyzed directly by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating the signals of diastereotopic protons. Purify the product by column chromatography.
Hypothesized Stereochemical Model
The stereochemical outcome is dictated by the conformation of the metal enolate in the transition state. It is hypothesized that the lithium cation will chelate to both the amide carbonyl oxygen and the phenolic oxygen, creating a rigid six-membered ring structure. The bulky guaiacol group will effectively shield one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Caption: Proposed chelation-controlled transition state. (Note: An illustrative chemical drawing would replace the placeholder image in a real document.)
Protocol 4: Auxiliary Cleavage and Recovery
Trustworthiness: A robust auxiliary must be removable under conditions that do not compromise the newly formed stereocenter. Basic hydrolysis using LiOH/H₂O₂ is a standard mild procedure for cleaving Evans-type auxiliaries and is a good starting point.[7]
-
Setup: Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0°C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).
-
Reaction: Stir the reaction vigorously at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the excess peroxide by adding aqueous Na₂SO₃ solution. Remove the THF under reduced pressure.
-
Product Isolation: Acidify the aqueous residue to pH ~2 with 1M HCl and extract with EtOAc to isolate the chiral carboxylic acid product.
-
Auxiliary Recovery: Basify the aqueous layer to pH ~12 with 1M NaOH and extract with DCM to recover the chiral auxiliary. Dry and purify as needed.
Part 3: Data Presentation and Analysis
The success of the auxiliary is quantified by the chemical yield and, most importantly, the diastereoselectivity of the alkylation. Results should be tabulated for clear comparison across different electrophiles.
Table 1: Hypothetical Performance in Asymmetric Alkylation
| Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | d.e. (%) |
| Methyl Iodide (MeI) | 2-Methylpropanoic acid derivative | 92 | 95 : 5 | 90 |
| Benzyl Bromide (BnBr) | 2-Benzylpropanoic acid derivative | 88 | 97 : 3 | 94 |
| Isopropyl Iodide (i-PrI) | 2-Isopropylpropanoic acid derivative | 75 | >99 : 1 | >98 |
-
Yield: The chemical yield of the purified, alkylated amide product.
-
Diastereomeric Ratio (d.r.): Determined by ¹H NMR integration of the crude product.
-
Diastereomeric Excess (d.e.): Calculated as |(major - minor) / (major + minor)| * 100.
Analysis of Enantiomeric Excess (e.e.) After cleavage, the enantiomeric excess of the resulting chiral carboxylic acid (e.g., (R)-2-benzylpropanoic acid) must be confirmed. This is the ultimate measure of the auxiliary's effectiveness.
-
Method: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard.[][9][10] The carboxylic acid may need to be derivatized (e.g., to a methyl ester) to achieve good separation on common CSPs.
-
Procedure: A racemic sample of the product is first injected to determine the retention times of both enantiomers. Then, the sample obtained from the asymmetric synthesis is injected. The e.e. is calculated from the relative peak areas.
Conclusion and Future Directions
This document provides a comprehensive, scientifically grounded framework for the synthesis and evaluation of this compound as a novel chiral auxiliary. The proposed protocols for synthesis, attachment, diastereoselective alkylation, and cleavage are based on established, reliable methodologies in the field of asymmetric synthesis. The unique phenolic and methoxy functionalities of this auxiliary offer promising potential for high stereocontrol via metal chelation.
Successful validation through the outlined experiments would establish this compound as a valuable new tool. Further work would involve testing its performance in other cornerstone asymmetric reactions, such as aldol additions, Diels-Alder cycloadditions, and conjugate additions, to fully delineate its scope and utility for the broader chemical research and drug development community.
References
- BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
- Fiveable. (n.d.). Chiral Shift Reagents Definition.
- LCGC International. (2003). Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry.
- BenchChem. (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
- Kainosho, M., Ajisaka, K., Pirkle, W. H., & Beare, S. D. (1972). Use of chiral solvents or lanthanide shift reagents to distinguish meso from d or l diastereomers. Journal of the American Chemical Society, 94(16), 5924–5926.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Dolan, J. W. (2010).
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- Röping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 4-METHOXY-3-HYDROXYACETOPHENONE synthesis.
- Royal Society of Chemistry. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
- American Chemical Society. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- BenchChem. (2025). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
- YouTube. (2020).
- Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Google Patents. (n.d.).
- American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
- Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.
- Google Patents. (n.d.). WO2017114859A1 - Method for cleaving amide bonds.
- BenchChem. (2025). Technical Support Center: 3-Hydroxy-4-methoxyacetophenone Synthesis.
- National Institutes of Health. (n.d.). Gold(III)
- Royal Society of Chemistry. (2016). Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. Dalton Transactions.
- ResearchGate. (n.d.). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone).
- Organic Chemistry Portal. (n.d.). Primary amide synthesis by amide cleavage.
- OC-Praktikum. (2005).
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- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for NMR Spectroscopic Analysis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol Derivatives
Introduction: The Significance of Substituted Phenylethylamines in Medicinal Chemistry
The 4-[(1R)-1-aminoethyl]-2-methoxyphenol scaffold is a core structural motif in a variety of pharmacologically active compounds. As a derivative of the endogenous neurotransmitter normetanephrine, this chiral amine plays a crucial role in the modulation of adrenergic receptors. Its derivatives are actively investigated in drug discovery programs targeting a range of cardiovascular and neurological disorders. Precise structural elucidation and stereochemical confirmation are paramount for establishing structure-activity relationships (SAR) and ensuring the quality of these pharmaceutical building blocks.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such small molecules. This application note provides a comprehensive guide to the NMR analysis of this compound and its derivatives, offering detailed protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification and quality control of this important class of compounds.
Molecular Structure and Numbering Scheme
For clarity and consistency throughout this guide, the following IUPAC-recommended numbering scheme for the this compound core structure will be utilized.
Caption: IUPAC numbering for this compound.
I. Sample Preparation: The Foundation of High-Quality NMR Data
The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. The following protocol is a field-proven method for preparing samples of this compound derivatives for NMR analysis.
Protocol 1: Standard Sample Preparation
-
Analyte Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent in which the analyte is fully soluble. Common choices for polar molecules like the target compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O).[2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Gently sonicate or vortex the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] This step is crucial as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.[3]
-
Internal Standard: For precise chemical shift referencing, the residual solvent peak is often sufficient. For example, the residual proton signal in DMSO-d₆ appears at approximately 2.50 ppm. Alternatively, a small amount of a reference standard such as Tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
II. 1D NMR Spectroscopy: The Primary Structural Blueprint
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, provide the fundamental information for structural elucidation.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (through integration), and their connectivity (through spin-spin coupling).
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Acquisition Time (aq): Set to 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
-
Integrate all signals to determine the relative proton ratios.
-
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, these experiments require a higher sample concentration and/or a longer acquisition time.
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same sample as for ¹H NMR, ensuring the concentration is adequate.
-
Locking and Shimming: Maintain the lock and shim settings from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set to 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct and baseline correct the spectrum.
-
Calibrate the chemical shift axis.
-
III. Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~6.9 | d | 1H |
| H-5 | ~6.8 | d | 1H |
| H-6 | ~6.7 | dd | 1H |
| -OCH₃ | ~3.8 | s | 3H |
| H-α | ~4.0 | q | 1H |
| -CH₃ (β) | ~1.3 | d | 3H |
| -NH₂ | Variable (broad) | s | 2H |
| -OH | Variable (broad) | s | 1H |
Note: Chemical shifts of -NH₂ and -OH protons are highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~145 |
| C-2 | ~146 |
| C-3 | ~112 |
| C-4 | ~130 |
| C-5 | ~116 |
| C-6 | ~120 |
| -OCH₃ | ~56 |
| C-α | ~50 |
| C-β | ~20 |
Note: The chemical shift for aromatic methoxy groups typically appears around 56 ppm.[4]
IV. 2D NMR Spectroscopy: Unraveling Connectivity
Two-dimensional NMR experiments are powerful techniques for confirming structural assignments by revealing through-bond and through-space correlations between nuclei.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
A. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Coupling Networks
The COSY experiment shows correlations between protons that are spin-spin coupled, typically over two to three bonds. This is invaluable for tracing out the connectivity of the ethylamino side chain and the coupling patterns of the aromatic protons.
Protocol 4: COSY Data Acquisition
-
Pulse Sequence: Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Acquisition Parameters:
-
Number of Scans: 2-4 per increment.
-
Increments: 256-512 increments in the indirect dimension (F1).
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.
B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment reveals one-bond correlations between protons and the carbons they are directly attached to. This is a highly sensitive and definitive method for assigning the carbon signals based on the already assigned proton spectrum.
Protocol 5: HSQC Data Acquisition
-
Pulse Sequence: Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Acquisition Parameters:
-
Number of Scans: 4-8 per increment.
-
Increments: 256 increments in the F1 dimension.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
-
Data Processing: Process the 2D data with appropriate window functions and perform Fourier transformation.
V. Chiral NMR for Enantiomeric Purity
For chiral molecules such as this compound, determining the enantiomeric purity is often required. This can be achieved using NMR by employing a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which will have distinct NMR signals.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a powerful and definitive approach for the structural elucidation of this compound derivatives. By following the detailed protocols outlined in this application note, researchers can confidently verify the structure, assign all proton and carbon signals, and ensure the stereochemical integrity of these valuable pharmaceutical intermediates. The combination of meticulous sample preparation and a systematic application of various NMR experiments is the cornerstone of reliable and reproducible results in modern drug discovery and development.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Tous, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 833-840. Retrieved from [Link]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenol(150-76-5) 13C NMR [m.chemicalbook.com]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[(1R)-1-aminoethyl]-2-methoxyphenol in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes serve as a comprehensive technical guide on the strategic applications of the chiral intermediate, 4-[(1R)-1-aminoethyl]-2-methoxyphenol (CAS No. 134855-95-1), in modern medicinal chemistry. While this specific molecule may not be extensively documented as a final drug product, its structural motifs are of high value in the rational design of targeted therapeutics. This document elucidates its potential as a key building block, particularly in the synthesis of selective β2-adrenergic receptor agonists. Detailed protocols for its utilization in synthetic workflows, along with a discussion of the underlying pharmacological principles, are provided to empower researchers in their drug discovery endeavors.
Introduction: The Significance of Chiral Phenylethanolamines
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs.[1] The introduction of a chiral center at the benzylic position, as seen in this compound, is of paramount importance. It is well-established that the stereochemistry of this class of compounds dictates their pharmacological activity, with enantiomers often exhibiting vastly different potencies and selectivities for their biological targets.[2] In the realm of adrenergic receptor agonists, the (R)-enantiomer is frequently the eutomer, responsible for the desired therapeutic effect.[2]
This compound presents a unique combination of a chiral (R)-1-aminoethyl group, a phenolic hydroxyl, and a methoxy substituent on the phenyl ring. This distinct arrangement of functional groups offers medicinal chemists a versatile platform for creating novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Potential Applications in Medicinal Chemistry
The primary and most promising application of this compound lies in its use as a chiral starting material for the synthesis of selective β2-adrenergic receptor agonists . These agents are the first-line therapy for the treatment of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3]
Rationale for Use in β2-Adrenergic Agonist Design
The structural features of this compound align well with the known structure-activity relationships (SAR) of β2-agonists:
-
The (R)-Stereocenter: The (R)-configuration at the carbon bearing the hydroxyl group (which would be formed from the aminoethyl side chain) is crucial for potent agonist activity at β-adrenergic receptors.[2]
-
Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is a key hydrogen bond donor, interacting with a serine residue in the binding pocket of the β2-adrenergic receptor.
-
Methoxy Group: The methoxy group can influence the electronic properties of the phenyl ring and may contribute to selectivity and metabolic stability.[4]
-
Primary Amine: The primary amine serves as a handle for further chemical modification to introduce larger N-alkyl substituents, which are known to enhance β2-selectivity.
Proposed Signaling Pathway
The binding of a β2-adrenergic agonist, synthesized from this compound, to its G-protein coupled receptor (GPCR) is expected to initiate a signaling cascade leading to bronchodilation. A simplified representation of this pathway is depicted below.
Caption: Proposed signaling pathway of a β2-agonist.
Data Presentation: Comparative Biological Activity
To provide context for the potential efficacy of compounds derived from this compound, the following table summarizes the in vitro potencies of several well-established β2-adrenergic agonists that share the core phenylethanolamine structure.
| Compound | Target | Assay | Potency (IC50/EC50) |
| Salbutamol | β2-Adrenergic Receptor | Guinea Pig Tracheal Relaxation | EC50 ≈ 10 nM |
| Formoterol | β2-Adrenergic Receptor | Guinea Pig Tracheal Relaxation | EC50 ≈ 1 nM |
| Salmeterol | β2-Adrenergic Receptor | Human Bronchial Smooth Muscle Relaxation | EC50 ≈ 0.5 nM |
Note: The data presented are approximate values from various literature sources and are intended for comparative purposes only.
Experimental Protocols
The following section provides a detailed, hypothetical protocol for the utilization of this compound in the synthesis of a novel β2-adrenergic agonist.
General Synthetic Workflow
The overall synthetic strategy involves the N-alkylation of the primary amine of this compound, followed by the protection of the phenolic hydroxyl group, and subsequent deprotection to yield the final product.
Caption: Synthetic workflow for a β2-agonist.
Protocol: Synthesis of a Hypothetical β2-Adrenergic Agonist
Objective: To synthesize a novel β2-adrenergic agonist via reductive amination of this compound with a suitable aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aryl/Alkyl Aldehyde (e.g., 4-phenylbenzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen aldehyde (1.1 eq). Dissolve the starting materials in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be mildly exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the imine and the appearance of the product spot by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified N-alkylated product.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Trustworthiness and Self-Validation
The protocols and applications described herein are grounded in established principles of medicinal chemistry and organic synthesis. The proposed synthetic route utilizes a well-validated and reliable reaction (reductive amination) for the key bond-forming step. The success of the synthesis can be readily validated at each stage through standard analytical techniques such as TLC, NMR, and mass spectrometry. The pharmacological activity of the final compound can be assessed using established in vitro assays, such as tracheal smooth muscle relaxation assays, to determine its potency and efficacy as a β2-adrenergic agonist.[5]
Conclusion
This compound is a valuable chiral building block with significant potential in medicinal chemistry, particularly for the development of novel β2-adrenergic receptor agonists. Its specific stereochemistry and functional group arrangement provide a solid foundation for the synthesis of potent and selective drug candidates. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in harnessing the potential of this versatile intermediate in their drug discovery programs.
References
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. (R)-4-(1-aminoethyl)-2-methoxyphenol, 95% (CAS.134855-95-1) [smartscience.co.th]
- 3. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to the Large-Scale Synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol via Diastereomeric Resolution
An Application Note for the Scalable Production of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Abstract
This compound is a valuable chiral building block in the pharmaceutical industry. Its stereospecific synthesis is critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This application note provides a detailed, robust, and scalable protocol for the synthesis of the (R)-enantiomer. The strategy hinges on an efficient synthesis of the racemic amine followed by a highly selective chiral resolution using a commercially available resolving agent. We detail the underlying chemical principles, provide step-by-step protocols from starting materials to the final, highly pure product, and outline critical in-process controls to ensure reproducibility and quality. This guide is intended for researchers, chemists, and process engineers in the fields of drug development and fine chemical manufacturing.
Introduction and Synthetic Strategy
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities.[1] The target molecule, this compound, possesses a single stereocenter, making the control of its configuration essential.
While several strategies exist for obtaining single enantiomers, including asymmetric synthesis[2][3] and enzymatic resolution, the crystallization of diastereomeric salts remains one of the most reliable and scalable methods for industrial production.[4] This method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[4]
Our selected strategy involves a two-stage process:
-
Synthesis of Racemic Amine: Production of racemic 4-(1-aminoethyl)-2-methoxyphenol from the readily available starting material, 4'-hydroxy-3'-methoxyacetophenone (acetovanillone).
-
Chiral Resolution: Separation of the (R)-enantiomer from the racemic mixture via diastereomeric salt formation with L-(-)-Di-p-toluoyl-tartaric acid (L-DTTA).
This approach was chosen for its reliability, use of common reagents, and proven scalability.
Figure 1: Overall synthetic workflow. This diagram outlines the two primary stages: the initial synthesis of the racemic amine and the subsequent chiral resolution to isolate the desired (R)-enantiomer.
Materials and Methods
Equipment
-
Jacketed glass reactor (10L or larger) with overhead stirrer, temperature probe, and condenser
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Nutsche filter or centrifuge for solid isolation
-
Vacuum oven
-
Standard laboratory glassware
-
Analytical HPLC and Chiral HPLC systems
-
NMR Spectrometer
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier | Notes |
| 4'-Hydroxy-3'-methoxyacetophenone | 498-02-2 | 166.17 | Sigma-Aldrich | Starting material |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | Sigma-Aldrich | Reagent for oximation |
| Sodium Acetate | 127-09-3 | 82.03 | Fisher Scientific | Base for oximation |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | Johnson Matthey | Hydrogenation catalyst |
| Ethanol (200 proof) | 64-17-5 | 46.07 | VWR | Solvent |
| L-(-)-Di-p-toluoyl-tartaric acid (L-DTTA) | 32634-66-5 | 386.35 | TCI Chemicals | Chiral resolving agent[1] |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Sigma-Aldrich | Base for liberation |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific | Extraction solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | VWR | Drying agent |
Detailed Synthesis Protocol
PART A: Synthesis of Racemic 4-(1-aminoethyl)-2-methoxyphenol
Step A1: Oximation of 4'-Hydroxy-3'-methoxyacetophenone
This step converts the ketone into an oxime, which is a stable intermediate that is readily reduced to the primary amine in the subsequent step.
-
Charge the reactor with 4'-hydroxy-3'-methoxyacetophenone (1.00 kg, 6.02 mol), hydroxylamine hydrochloride (0.51 kg, 7.34 mol), sodium acetate (0.60 kg, 7.31 mol), and ethanol (5.0 L).
-
Heat the mixture to reflux (approx. 78 °C) with moderate stirring.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed (<1% remaining).
-
Once complete, cool the reaction mixture to room temperature and then further cool to 0-5 °C for 2 hours to crystallize the product.
-
Isolate the crude oxime product by filtration, wash the filter cake with cold water (2 x 1 L), and dry under vacuum at 50 °C.
-
Expected Yield: ~1.05 kg (96%) of a white to off-white solid.
Step A2: Catalytic Hydrogenation of the Oxime
The oxime is reduced to the corresponding primary amine using hydrogen gas over a palladium catalyst. This is a clean and efficient method for this transformation.
-
In a suitable hydrogenation vessel, suspend the oxime intermediate (1.00 kg, 5.52 mol) in ethanol (8.0 L).
-
Carefully add 10% Palladium on Carbon (50% wet, 50 g dry weight).
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the mixture vigorously at 40-50 °C. The reaction is exothermic; maintain temperature control.
-
Monitor hydrogen uptake. The reaction is typically complete in 8-12 hours. Confirm completion by HPLC.
-
Once complete, cool the vessel to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (2 x 500 mL).
-
Concentrate the combined filtrate under reduced pressure to afford the racemic amine, typically as a viscous oil or low-melting solid. This crude product is used directly in the next step.
-
Expected Yield: ~0.90 kg (97%) of crude racemic amine.
PART B: Chiral Resolution and Product Isolation
Step B1: Diastereomeric Salt Formation
This is the critical resolution step. The racemic amine is reacted with the chiral L-DTTA. The resulting diastereomeric salts have different solubilities, allowing the less soluble (R-Amine)-(L-DTTA) salt to selectively crystallize.
-
Dissolve the crude racemic amine (0.90 kg, 5.38 mol) in warm ethanol (9.0 L).
-
In a separate vessel, dissolve L-(-)-Di-p-toluoyl-tartaric acid (1.04 kg, 2.69 mol, 0.5 equivalents) in warm ethanol (9.0 L).
-
Slowly add the L-DTTA solution to the amine solution with stirring. An immediate precipitation of the salt will occur.
-
Heat the resulting slurry to a gentle reflux to achieve near-complete dissolution, then allow it to cool slowly to room temperature over 4-6 hours with gentle stirring.
-
Further cool the mixture to 0-5 °C and hold for at least 3 hours.
-
Isolate the precipitated solid by filtration. Wash the cake with cold ethanol (2 x 1 L). This solid is the enriched (R-Amine)-(L-DTTA) salt.
-
Dry the salt under vacuum. Check the enantiomeric excess (ee) of a small, liberated sample via chiral HPLC. An ee of >98% is desired. If the ee is low, a recrystallization from ethanol may be necessary.
-
Expected Yield: ~0.85 kg of the diastereomeric salt.
Figure 2: Chiral resolution workflow. This diagram illustrates the process of separating enantiomers by forming diastereomeric salts with differing solubilities.
Step B2: Liberation of the Free (R)-Amine
The purified diastereomeric salt is treated with a base to break the ionic bond, liberating the desired free amine and allowing for the recovery of the resolving agent if desired.
-
Suspend the dried (R-Amine)-(L-DTTA) salt (0.85 kg) in a mixture of water (4 L) and dichloromethane (DCM, 4 L).
-
Cool the mixture to 10-15 °C and slowly add 2M sodium hydroxide solution with vigorous stirring, maintaining the pH at >12.
-
Continue stirring for 30 minutes, ensuring all solids have dissolved and the layers have separated.
-
Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 1 L).
-
Combine the organic extracts and wash with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Expected Yield: ~0.25 kg (55% based on the racemic amine, theoretical max is 50% due to enrichment in the first crop).
Process Control and Characterization
Regular analytical checks are crucial for a successful and reproducible synthesis.
| Step | Parameter | Method | Specification |
| A1 | Reaction Completion | HPLC | Starting Material < 1.0% |
| A2 | Reaction Completion | HPLC | Oxime Intermediate < 1.0% |
| B1 | Salt Purity | Chiral HPLC | Enantiomeric Excess (ee) > 98% (R) |
| B2 | Final Product Purity | HPLC | Purity > 99.0% |
| B2 | Final Product Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| B2 | Final Product Chirality | Chiral HPLC | Enantiomeric Excess (ee) > 99.5% (R) |
Safety and Handling
-
Hydroxylamine Hydrochloride: Corrosive and can be toxic. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. This step must be conducted in a specialized, pressure-rated vessel in an area designed for hydrogenation, free from ignition sources. The palladium catalyst is pyrophoric when dry and should be handled wet.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Sodium Hydroxide: Highly corrosive. Causes severe skin and eye burns. Wear appropriate PPE.
References
-
SIELC Technologies. (2018). 4-Methoxyphenol. Retrieved from [Link]
- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]
-
Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]
-
PubMed. (2025). Catalytic Asymmetric Synthesis of Inherently Chiral Eight-Membered O-Heterocycles through Cross-[4+4] Cycloaddition of Quinone Methides. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride. Retrieved from [Link]
- Google Patents. (2003). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
-
NIST WebBook. (n.d.). Phenol, 4-(2-aminoethyl)-2-methoxy-. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL | CAS 1477-68-5. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 3. Catalytic Asymmetric Synthesis of Inherently Chiral Eight-Membered O-Heterocycles through Cross-[4+4] Cycloaddition of Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-[(1R)-1-aminoethyl]-2-methoxyphenol in Asymmetric Catalysis
Introduction: A Novel Chiral Ligand for Asymmetric Transformations
In the field of asymmetric catalysis, the design and synthesis of novel chiral ligands are paramount to advancing the stereoselective preparation of valuable chemical entities. 4-[(1R)-1-aminoethyl]-2-methoxyphenol is an emerging chiral amino alcohol ligand with significant potential in asymmetric synthesis. Its structure, derived from the readily available natural product vanillin, incorporates a stereogenic center, a Lewis basic amino group, and a phenolic hydroxyl group. This unique combination of functionalities allows for the formation of stable, well-defined chiral environments around a metal center, making it an attractive candidate for catalyzing a variety of asymmetric reactions.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones, a cornerstone transformation in modern organic synthesis.
Part 1: Synthesis and Resolution of this compound
The synthesis of the target chiral ligand commences with the preparation of the racemic amine from commercially available acetovanillone, followed by a classical chiral resolution to isolate the desired (1R)-enantiomer.
Protocol 1: Synthesis of racemic 1-(4-hydroxy-3-methoxyphenyl)ethanamine
This procedure outlines the reductive amination of 4-acetyl-2-methoxyphenol (acetovanillone).
Materials:
-
4-Acetyl-2-methoxyphenol (Acetovanillone)
-
Ammonium acetate
-
Methanol
-
Zinc powder
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a round-bottom flask, add acetovanillone (1.0 eq), ammonium acetate (3.0 eq), and methanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add zinc powder (5.0 eq) portion-wise to the stirred solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in distilled water and adjust the pH to 8-9 with a 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(4-hydroxy-3-methoxyphenyl)ethanamine as an oil.
Protocol 2: Chiral Resolution of 1-(4-hydroxy-3-methoxyphenyl)ethanamine
This protocol employs diastereomeric salt crystallization using L-(+)-tartaric acid to separate the enantiomers.[1][2]
Materials:
-
Racemic 1-(4-hydroxy-3-methoxyphenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Standard crystallization glassware, Buchner funnel, and vacuum filtration apparatus.
Procedure:
-
Dissolve the racemic amine (1.0 eq) in methanol with gentle heating in a flask.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This first crop will be enriched in the (1R)-amine-(L)-tartrate salt.
-
To liberate the free amine, dissolve the crystalline salt in water and add 1 M NaOH solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC). Recrystallization of the diastereomeric salt may be necessary to achieve high enantiopurity.
Part 2: Application in Asymmetric Transfer Hydrogenation
This compound serves as an excellent chiral ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This reaction provides a practical and efficient route to chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry.
Scientific Rationale
The transfer hydrogenation reaction typically employs an isopropanol/base system or a formic acid/triethylamine mixture as the hydrogen source. The chiral ligand and a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, form a catalytically active 16-electron ruthenium hydride species in situ.[3] The chirality of the ligand dictates the facial selectivity of hydride transfer from the ruthenium center to the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess. The N-H bond of the coordinated amino alcohol ligand is believed to play a crucial role in the catalytic cycle by participating in a six-membered pericyclic transition state, which lowers the activation energy and enhances stereoselectivity.[3]
Caption: Structure of the chiral ligand.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using an in-situ prepared Ru-catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Acetophenone
-
Isopropanol (anhydrous and degassed)
-
Potassium hydroxide (KOH)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes for transfer of reagents
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.02 mmol).
-
Add degassed, anhydrous isopropanol (5 mL) and stir the mixture at 80 °C for 20 minutes. A color change should be observed, indicating the formation of the active catalyst complex.
-
Reaction Setup: Cool the catalyst solution to room temperature.
-
Add a solution of acetophenone (1.0 mmol) in isopropanol (5 mL).
-
Initiate the reaction by adding a freshly prepared 0.1 M solution of KOH in isopropanol (0.1 mmol, 1.0 mL).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or Gas Chromatography (GC).
-
Work-up and Analysis: Upon completion, quench the reaction by adding a few drops of water.
-
Remove the isopropanol under reduced pressure.
-
Extract the residue with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product, (R)-1-phenylethanol, by flash column chromatography if necessary.
-
Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral GC or HPLC.
Caption: Proposed catalytic cycle.
Data Presentation: Expected Performance
The following table summarizes the expected performance of the this compound ligand in the asymmetric transfer hydrogenation of various ketones, based on typical results for similar amino alcohol ligands.
| Entry | Substrate (Ketone) | Product | Time (h) | Conversion (%) | e.e. (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 4 | >99 | 95 |
| 2 | 1-Indanone | (R)-1-Indanol | 6 | 98 | 97 |
| 3 | 1-Tetralone | (R)-1-Tetralol | 8 | 95 | 96 |
| 4 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 12 | 92 | 91 |
Reaction conditions: Ketone (1 mmol), [RuCl₂(p-cymene)]₂ (0.5 mol%), Ligand (2 mol%), KOH (10 mol%), isopropanol (10 mL), room temperature.
Part 3: Troubleshooting and Further Considerations
-
Low Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The activity of the base is also crucial; use a freshly prepared solution.
-
Low Enantioselectivity: The purity of the chiral ligand is critical. Ensure the ligand has a high enantiomeric excess before use. The temperature can also influence enantioselectivity; running the reaction at a lower temperature may improve the e.e., albeit at the cost of a longer reaction time.
-
Substrate Scope: The electronic and steric properties of the ketone substrate can significantly affect the reaction rate and enantioselectivity. Optimization of the reaction conditions (temperature, catalyst loading, base) may be necessary for different substrates.
Conclusion
This compound is a promising and readily accessible chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation. The protocols detailed herein provide a solid foundation for its synthesis and application, enabling the efficient production of valuable chiral alcohols with high enantioselectivity. The modular nature of this ligand also opens avenues for further structural modifications to fine-tune its catalytic properties for a broader range of asymmetric transformations.
References
- Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
- Wills, M., & Hannedouche, J. (2004). Tethered ruthenium(II) catalysts for asymmetric transfer hydrogenation of ketones. Synlett, 2004(13), 2239-2256.
- Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300–1308.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226–236.
- Casey, C. P., Johnson, J. B. (2003). An Experimental and Computational Investigation of the Mechanism of Asymmetric Transfer Hydrogenation of Acetophenone by a (η6-Arene)Ru(II) Diamine. Journal of the American Chemical Society, 125(10), 2867-2874.
-
Wu, X., Li, X., King, F., & Xiao, J. (2005). Rhodium- and iridium-catalysed asymmetric transfer hydrogenation of ketones in water. Chemistry-A European Journal, 11(21), 6351-6361.[4]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Xiao, D., & Zhang, X. (2001). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Acyclic Imines.
-
Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. Topics in Current Chemistry, 343, 261–282.[5]
-
Mangas-Sanchez, J., Sharma, M., Cosgrove, S. C., Ramsden, J. I., Marshall, J. R., Thorpe, T. W., Palmer, R. B., Grogan, G., & Turner, N. J. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5217–5222.[6][7]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.[8]
-
Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]1]
- Alonso, F., Riente, P., & Yus, M. (2008). Nickel Nanoparticles in Aqueous Media: A New Catalyst for the Reductive Amination of Aldehydes and Ketones. Synlett, 2008(09), 1289-1292.
-
BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Retrieved from BenchChem website.[2]
- Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation. The Journal of Organic Chemistry, 66(24), 7931–7944.
-
Wisman, R. V., de Vries, J. G., Deelman, B. J., & Heeres, H. J. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 473–479.[7]
-
Smolecule. (2023). Buy Acetovanillone | 498-02-2. Retrieved from Smolecule website.[9]
-
Guidechem. (n.d.). How to Prepare (S)-(-)-1-(4-Methoxyphenyl)ethylamine?. Retrieved from Guidechem website.[10]
-
Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Retrieved from Chem-Station International Edition.[3]
-
Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation. Retrieved from Sigma-Aldrich website.[11]
-
Wills, M., et al. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 127(20), 7318-7319.[10]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
Experimental protocol for 4-[(1R)-1-aminoethyl]-2-methoxyphenol synthesis
An Application Note and Experimental Protocol for the Synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Introduction
This compound, also known as (R)-Normetanephrine, is the D-enantiomer of a key metabolite of the neurotransmitter norepinephrine. Its stereospecific synthesis is of significant interest to researchers in neurobiology, pharmacology, and drug development for its use as a reference standard in metabolic studies and as a potential chiral building block in the synthesis of more complex molecules. The presence and concentration of its parent compound, normetanephrine, can be indicative of certain diseases, including pheochromocytomas and paragangliomas.[1]
This document provides a detailed, two-part experimental protocol for the synthesis of the enantiomerically pure (R)-isomer. The synthetic strategy is predicated on a robust and scalable approach:
-
Synthesis of the Racemic Intermediate: Production of 4-(1-aminoethyl)-2-methoxyphenol from a readily available starting material, vanillin.
-
Chiral Resolution: Separation of the desired (R)-enantiomer from the racemic mixture through diastereomeric salt crystallization. This classical method remains one of the most reliable and cost-effective techniques for obtaining enantiopure amines on a laboratory and industrial scale.[2][3]
This guide is designed for researchers and scientists with a background in organic synthesis, providing not only a step-by-step methodology but also the underlying principles and critical considerations for a successful outcome.
Overall Synthetic Scheme
The pathway begins with vanillin, proceeding through a nitrostyrene intermediate, which is then reduced to the racemic amine. The final step involves the resolution of the enantiomers using a chiral resolving agent.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Welcome to the technical support center for the synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of this chiral aminophenol.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering insights into potential causes and actionable solutions.
Issue 1: Low Yield in the Asymmetric Reduction of 4'-Hydroxy-3'-methoxyacetophenone
Q: My asymmetric reduction of 4'-hydroxy-3'-methoxyacetophenone to the corresponding chiral alcohol is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in this critical step often stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Activity and Loading: The choice and handling of the chiral catalyst are paramount. Inadequate catalyst activity can be due to poisoning from impurities in the substrate or solvents.[1] Ensure the use of high-purity starting materials.[1] The catalyst loading might also be suboptimal. While higher loading can increase the reaction rate, it may also lead to side reactions if not properly controlled. A systematic optimization of the catalyst loading is recommended.
-
Hydrogen Pressure and Temperature: The efficiency of the asymmetric hydrogenation is highly dependent on both hydrogen pressure and reaction temperature. Insufficient hydrogen pressure can lead to incomplete conversion. Conversely, excessively high temperatures can reduce enantioselectivity by overcoming the energy barrier between different transition states.[2] It is advisable to screen a range of pressures and temperatures to find the optimal balance for your specific catalyst system.
-
Solvent and Additives: The solvent system can significantly influence the solubility of the substrate and the catalyst, thereby affecting the reaction kinetics. Protic solvents like methanol or ethanol are commonly used. The addition of co-solvents or additives may be necessary to improve performance.
Troubleshooting Workflow for Low Yield in Asymmetric Reduction:
Caption: Troubleshooting workflow for low yield in asymmetric reduction.
Issue 2: Poor Enantioselectivity
Q: I am observing low enantiomeric excess (ee) in my final product. What are the key factors influencing stereoselectivity?
A: Achieving high enantioselectivity is a common challenge in chiral synthesis.[1] Several factors can contribute to poor stereocontrol:
-
Suboptimal Catalyst or Ligand: The choice of the chiral catalyst or ligand is the most critical factor for high stereoselectivity.[1] It is essential to screen a variety of catalysts and ligands to identify the most effective one for your specific substrate.
-
Reaction Temperature: As mentioned previously, higher temperatures can lead to a loss of selectivity.[2] Performing the reaction at lower temperatures is often beneficial for improving enantiomeric excess.[2]
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to poor stereoselectivity.[1]
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify the final product, this compound, from reaction byproducts. What are effective purification strategies?
A: The purification of chiral amines can be challenging due to their physical properties.
-
Crystallization of Diastereomeric Salts: A highly effective method for purifying enantiomers is through the formation and crystallization of diastereomeric salts.[3] This involves reacting the racemic or enantiomerically enriched amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts with different solubilities.[3][4] The less soluble salt can then be isolated by crystallization and the desired enantiomer can be liberated by treatment with a base.
-
Chiral Column Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[5] A variety of chiral stationary phases are commercially available that can effectively resolve racemic mixtures.[5] However, scaling up this method can be costly.
-
Flash Column Chromatography: While less effective for separating enantiomers directly, flash column chromatography on silica gel can be used to remove non-chiral impurities and byproducts.[1]
Comparison of Purification Methods:
| Method | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Scalable, cost-effective for large quantities.[3] | Requires screening of resolving agents, may not be suitable for all amines.[3] |
| Chiral HPLC | High resolution, applicable to a wide range of compounds.[5] | Can be expensive for large-scale purification, requires specialized equipment.[5] |
| Flash Column Chromatography | Good for removing non-chiral impurities.[1] | Generally not effective for separating enantiomers. |
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent synthetic strategy involves the asymmetric reduction of a prochiral ketone, 4'-hydroxy-3'-methoxyacetophenone. This can be achieved through catalytic asymmetric hydrogenation using a chiral transition metal catalyst or through biocatalytic reduction using enzymes like ketoreductases. Another approach is the chiral resolution of the racemic amine.[3]
Q2: How can I accurately determine the enantiomeric excess (ee) of my product?
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[5] This technique separates the two enantiomers, and the ratio of their peak areas directly corresponds to the ee. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
Q3: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. When working with hydrogenation reactions, it is crucial to use appropriate high-pressure equipment and to handle hydrogen gas with care. Many of the organic solvents and reagents used are flammable and/or toxic, so working in a well-ventilated fume hood and wearing appropriate personal protective equipment is essential.
III. Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 4'-Hydroxy-3'-methoxyacetophenone
This protocol describes a general procedure for the asymmetric hydrogenation of the ketone precursor. The specific catalyst, ligand, solvent, and conditions should be optimized for your particular setup.
-
Reactor Setup: In a high-pressure reactor, add 4'-hydroxy-3'-methoxyacetophenone (1.0 eq) and a suitable chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand, 0.01-1 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., methanol, ethanol) to the reactor.
-
Hydrogenation: Purge the reactor with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and heat to the optimized temperature (e.g., 25-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Remove the catalyst by filtration.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting chiral alcohol by column chromatography or crystallization.
Protocol 2: Chiral Resolution of Racemic 4-(1-aminoethyl)-2-methoxyphenol
This protocol provides a general method for resolving the racemic amine using a chiral acid.
-
Salt Formation: Dissolve the racemic 4-(1-aminoethyl)-2-methoxyphenol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol). Add a solution of a chiral resolving agent (e.g., L-tartaric acid, 0.5 eq) in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification and Analysis: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine. Determine the enantiomeric excess using chiral HPLC.
General Workflow for Chiral Amine Synthesis and Purification:
Caption: General workflow for the synthesis and purification of this compound.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines. Retrieved from
-
Benchchem. (n.d.). Overcoming poor stereoselectivity in chiral amine synthesis. Retrieved from
-
Google Patents. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Retrieved from
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Purification of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Welcome to the technical support center for the purification of 4-[(1R)-1-aminoethyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this chiral compound. The following information is curated to address specific experimental challenges with scientifically grounded explanations and practical, field-tested solutions.
Introduction
This compound is a chiral primary amine and a valuable building block in pharmaceutical synthesis. Its purification presents several challenges, primarily centered around the removal of the unwanted (S)-enantiomer and other process-related impurities. Achieving high enantiomeric and chemical purity is critical for its use in subsequent synthetic steps and for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide will walk you through common purification hurdles and provide robust strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) after Initial Synthesis
Question: My initial synthesis of this compound has resulted in a low enantiomeric excess. What are the most effective methods to resolve the racemic mixture and isolate the desired (R)-enantiomer?
Answer: Low enantiomeric excess is a common challenge when stereoselective synthesis is not perfectly optimized. The most prevalent and scalable method for resolving chiral amines is diastereomeric salt crystallization . This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Core Concept: Diastereomeric Salt Resolution
The process involves reacting the racemic mixture of your amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts will exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[1]
Recommended Protocol: Diastereomeric Salt Crystallization
-
Selection of a Chiral Resolving Agent: The choice of the resolving agent is crucial. For primary amines like this compound, chiral carboxylic acids are excellent candidates. Commonly used and effective agents include:
-
(L)-Tartaric Acid
-
(D)-Tartaric Acid
-
O,O'-Dibenzoyl-L-tartaric acid
-
O,O'-Di-p-toluoyl-L-tartaric acid[2]
-
-
Solvent Screening: The solvent system is equally critical. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. A good starting point is to screen a range of solvents with varying polarities, such as:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl Acetate)
-
Water, or mixtures of the above.
-
-
Experimental Procedure: a. Dissolve the racemic 4-(1-aminoethyl)-2-methoxyphenol in the chosen solvent at an elevated temperature to ensure complete dissolution. b. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. e. Isolate the crystals by filtration and wash with a small amount of cold solvent. f. Liberate the free amine from the purified diastereomeric salt by treatment with a base (e.g., NaOH, NaHCO₃) and extract the desired enantiomer into an organic solvent. g. Analyze the enantiomeric excess of the product using chiral HPLC.
Troubleshooting Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | - The diastereomeric salts are too soluble in the chosen solvent. - The solution is not supersaturated. | - Concentrate the solution. - Cool the solution to a lower temperature. - Add an anti-solvent (a solvent in which the salts are less soluble). - Try a different solvent system. |
| Low Yield of Desired Enantiomer | - Suboptimal solubility of the diastereomeric salts. - The undesired diastereomer is co-precipitating. | - Optimize the solvent system to maximize the solubility difference. - Perform multiple recrystallization steps. - Adjust the stoichiometry of the resolving agent. |
| Poor Enantiomeric Purity | - Insufficient difference in solubility between the diastereomers. - Incomplete separation during filtration. | - Screen for a more effective chiral resolving agent. - Optimize the crystallization temperature and cooling rate. - Ensure the crystals are washed effectively with cold solvent. |
Issue 2: Difficulty in Removing Process-Related Impurities
Question: Besides the enantiomeric impurity, my product contains several side-products from the synthesis. What are the likely identities of these impurities and how can I remove them?
Answer: The nature of impurities will depend on the synthetic route employed. For instance, in a reductive amination pathway, common impurities could include unreacted starting materials, the corresponding ketone, and over-alkylation products.
Common Synthetic Impurities and Their Origin
| Impurity Type | Potential Origin |
| Starting Materials | Incomplete reaction. |
| Ketone Precursor | Incomplete reductive amination. |
| Dimeric Impurities | Reaction of the product with starting materials or intermediates.[3][4] |
| Solvent Adducts | Reaction with the solvent under certain conditions. |
Purification Strategy: Column Chromatography
For removing chemical impurities that are not enantiomers, traditional silica gel column chromatography is often effective.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase Selection: A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity. A common system for amines is:
-
Solvent A: Heptane or Hexane
-
Solvent B: Ethyl Acetate
-
Additive: A small amount of a basic modifier like triethylamine (e.g., 0.1-1%) is often added to the mobile phase to prevent peak tailing of the amine on the acidic silica gel.
-
Alternative Purification Technique: Acid-Base Extraction
The basic nature of the amino group allows for an effective purification through liquid-liquid extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and then basify it with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the purified free amine back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the purified product.
Issue 3: Inaccurate Enantiomeric Excess (ee) Determination
Question: I am struggling to develop a reliable analytical method to determine the enantiomeric excess of my purified this compound. What are the best practices for chiral HPLC method development?
Answer: Accurate determination of enantiomeric excess is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[5]
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Key Considerations for Chiral HPLC
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor.[6] For primary amines, polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point.[7] Cyclofructan-based and crown ether-based CSPs can also be highly effective for separating primary amines.[8]
-
Mobile Phase Mode:
-
Normal Phase (NP): Heptane/Isopropanol or Heptane/Ethanol mixtures are common.
-
Polar Organic (PO): Acetonitrile/Methanol or Acetonitrile/Ethanol can be effective.
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with buffers.
-
-
Additives: For amine analysis, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase in NP or PO mode can significantly improve peak shape. For RP mode, acidic additives like trifluoroacetic acid (TFA) or formic acid are often used.
Example Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Heptane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
Note: This is a starting point and will likely require optimization.
References
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Retrieved from [Link]
-
Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (2002). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Welcome to the technical support center for the synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important chiral intermediate.
Introduction
This compound is a key chiral building block in the synthesis of several pharmacologically active compounds. Its stereospecific synthesis is crucial for the efficacy and safety of the final drug product. A common and efficient synthetic route commences from the readily available starting material, 4'-hydroxy-3'-methoxyacetophenone (acetovanillone). This pathway typically involves a reductive amination of the ketone, followed by chiral resolution of the resulting racemic amine to isolate the desired (1R)-enantiomer.
This guide provides in-depth troubleshooting advice in a question-and-answer format, addressing specific issues you may encounter at critical stages of the synthesis.
Troubleshooting Guide & FAQs
Section 1: The Reductive Amination Step
The conversion of the ketone in 4'-hydroxy-3'-methoxyacetophenone to the primary amine is a pivotal step. While seemingly straightforward, this transformation is often accompanied by side reactions that can significantly impact yield and purity.
Q1: My reaction is producing a significant amount of the corresponding alcohol, 1-(4-hydroxy-3-methoxyphenyl)ethanol, instead of the desired amine. What is causing this ketone reduction?
A1: The premature reduction of the carbonyl group is a common issue in reductive amination.[1][2] This typically occurs when the reducing agent is too reactive and reduces the ketone faster than the imine is formed. Several factors can contribute to this:
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[2] For a more selective reduction of the imine in the presence of the ketone, a milder reducing agent is recommended. Sodium cyanoborhohydride (NaBH₃CN) is a classic choice as it is more selective for the protonated imine (iminium ion) over the ketone at weakly acidic pH.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative to NaBH₃CN.[2]
-
Reaction pH: The formation of the imine intermediate is favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate.[1] However, at very low pH, the amine nucleophile can be protonated, rendering it unreactive. Conversely, at neutral or basic pH, the dehydration step is slow, allowing the reducing agent more time to attack the ketone. Careful control of the reaction pH is therefore critical.
-
Reaction Sequence: In a direct or in situ reductive amination, all components are mixed together.[1] If ketone reduction is a persistent issue, consider a stepwise procedure. First, form the imine by reacting the ketone and the amine source (e.g., ammonia or an ammonium salt) in a suitable solvent, often with removal of water. Then, in a separate step, add the reducing agent to the pre-formed imine.
Q2: I am observing the formation of a secondary amine impurity in my reaction mixture. How can I prevent this over-alkylation?
A2: The formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the ketone, is a common side reaction, especially when using a large excess of the ketone. To minimize this:
-
Stoichiometry: Use a molar excess of the ammonia source relative to the ketone. This will favor the formation of the primary amine and reduce the likelihood of the product amine competing with ammonia for reaction with the starting ketone.
-
Ammonia Source: Using a high concentration of ammonia or an ammonium salt like ammonium acetate can help drive the equilibrium towards the formation of the primary imine.
Q3: The reductive amination is sluggish, resulting in low conversion of the starting ketone. What experimental parameters should I optimize?
A3: Low conversion can be attributed to several factors:
-
Inefficient Imine Formation: As mentioned, imine formation is an equilibrium process.[1] To drive the reaction forward, consider removing water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Catalyst: The addition of a Lewis acid catalyst, such as Ti(OiPr)₄, can activate the ketone towards nucleophilic attack by the amine, thereby accelerating imine formation.[2]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.
Section 2: The Chiral Resolution Step
Isolating the desired (1R)-enantiomer from the racemic mixture is a critical step that dictates the stereochemical purity of the final product.
Q4: I am having difficulty resolving the racemic 1-aminoethyl-2-methoxyphenol. What are some commonly used chiral resolving agents for this type of amine?
A4: The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[3][4][] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. For primary amines, commonly employed chiral resolving agents include:
-
Tartaric acid and its derivatives, such as (+)-tartaric acid, (-)-tartaric acid, O,O'-dibenzoyl-D-tartaric acid, and O,O'-di-p-toluoyl-L-tartaric acid.[3][6]
-
Mandelic acid and its derivatives.[6]
-
Camphorsulfonic acid.[6]
The choice of resolving agent is often empirical, and screening several candidates may be necessary to find one that provides good discrimination and crystalline salts.[3]
Q5: The diastereomeric salts are not precipitating cleanly, or their solubilities are too similar for effective separation by crystallization. What can I do?
A5: This is a frequent challenge in chiral resolution. Here are some troubleshooting strategies:
-
Solvent Screening: The choice of solvent is critical for successful fractional crystallization. A systematic screening of different solvents and solvent mixtures is highly recommended. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Temperature Gradient: Experiment with different crystallization temperatures. A slow, controlled cooling process often yields purer crystals.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, you can use it to seed the supersaturated solution to induce crystallization of that specific diastereomer.[3]
-
Alternative Resolving Agent: If a particular resolving agent does not provide adequate separation, it is often best to try a different one from the list in Q4.
Q6: I suspect that racemization is occurring during the resolution or during the work-up to liberate the free amine. How can I minimize this?
A6: Racemization can occur under harsh conditions, such as high temperatures or strongly acidic or basic pH.
-
Mild Conditions: During the liberation of the free amine from the diastereomeric salt (typically by treatment with a base), use mild conditions. Avoid excessively high temperatures and strong bases where possible.
-
Work-up Time: Minimize the time the amine is exposed to conditions that could promote racemization.
-
Analytical Monitoring: Use chiral HPLC or a similar analytical technique to monitor the enantiomeric excess at each stage of the process to identify where racemization might be occurring.
Experimental Protocols
Protocol 1: Reductive Amination of 4'-Hydroxy-3'-methoxyacetophenone
This protocol is a general guideline and may require optimization.
-
To a solution of 4'-hydroxy-3'-methoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (caution: cyanide gas may be evolved).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a suitable base (e.g., NaOH) to pH > 10 and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic amine.
Protocol 2: General Procedure for Chiral Resolution
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
In a separate flask, dissolve the chiral resolving agent (0.5 eq, assuming the amine is racemic) in the same solvent, heating gently if necessary.
-
Slowly add the solution of the resolving agent to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
To liberate the free amine, dissolve the diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extract the free amine with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the enantiomerically enriched amine.
-
Determine the enantiomeric excess using a suitable analytical method (e.g., chiral HPLC).
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available | Can reduce ketones, less selective[2] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 4-6 | Selective for imines over ketones[1][2] | Toxic cyanide byproducts[1] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane, Acetic Acid | Mild, selective, less toxic than NaBH₃CN[2] | More expensive |
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Acidity | Common Applications |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid | Widely used for a variety of amines[3] |
| O,O'-Dibenzoyl-D-tartaric acid | Dicarboxylic Acid Derivative | Effective for resolving amines where tartaric acid fails[6] |
| (R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Often used for the resolution of α-chiral amines[6] |
| (1S)-(+)-10-Camphorsulfonic acid | Sulfonic Acid | Strong acid, useful for forming crystalline salts[6] |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Reductive amination mechanism and a common side reaction.
Caption: Principle of chiral resolution via diastereomeric salt formation.
References
- Vertex AI Search, "A comprehensive review on catalytic O-alkyl
- Vertex AI Search, "Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchG
- Vertex AI Search, "Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI"
- Vertex AI Search, "Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkyl
-
Wikipedia, "Chiral resolution" [Link]
- Tokyo Chemical Industry (India) Pvt. Ltd., "4'-Hydroxy-3'-methoxyacetophenone | 498-02-2"
- Thermo Scientific Chemicals, "4'-Hydroxy-3'-methoxyacetophenone, 98% 500 g | Buy Online"
- Sigma-Aldrich, "4 -Hydroxy-3 -methoxyacetophenone 98 498-02-2"
- Fisher Scientific, "4'-Hydroxy-3'-methoxyacetophenone, 98%"
- Google Patents, "EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)
- Google Patents, "EP0599688A1 - Process for O-alkyl
-
Pharmaceutical Technology, "Chiral Resolution with and without Resolving Agents" [Link]
- Google Patents, "CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone"
- Radboud Repository, "Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group"
- ChemicalBook, "4-Methoxyphenol synthesis"
-
Wikipedia, "Reductive amination" [Link]
- Radboud Repository, "Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines"
- ChemRxiv, "Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by"
- BOC Sciences, "Chiral Resolution and Separ
- TCI Chemicals, "Chiral Auxiliaries and Optical Resolving Agents"
- Vertex AI Search, "Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides"
-
Master Organic Chemistry, "Reductive Amination, and How It Works" [Link]
- MDPI, "M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol"
-
Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)" [Link]
- SciSpace, "An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction"
- Santa Cruz Biotechnology, "4-(2-Amino-ethyl)-2-methoxy-phenol | CAS 554-52-9 | SCBT"
- ResearchGate, "(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds"
- MDPI, "Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol"
-
PubChem, "4-Methoxyphenol | C7H8O2 | CID 9015" [Link]
- University of Southampton ePrints, "Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell"
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- 6. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 4-[(1R)-1-aminoethyl]-2-methoxyphenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol. This chiral amine, a key intermediate and a metabolite of dopamine, presents unique synthetic challenges, primarily in achieving high enantiomeric purity.[1] This document addresses common issues through FAQs and detailed troubleshooting, focusing on the underlying chemical principles to empower users to optimize their reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation for a successful synthesis.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are two principal strategies for accessing the desired (1R)-enantiomer:
-
Chiral Resolution: This is the most common and often most practical approach for this specific molecule. It involves synthesizing the racemic mixture (a 1:1 mixture of the (1R) and (1S) enantiomers) and then separating them. This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties.[2]
-
Asymmetric Synthesis: This more direct route involves using chiral catalysts or reagents to selectively produce the (1R)-enantiomer from a prochiral precursor. Methods like asymmetric reduction of a corresponding ketimine or ketone precursor are prominent examples of this strategy.[3][4] While potentially more efficient by avoiding the loss of 50% of the material, this method often requires more specialized catalysts and rigorous optimization.
Q2: How does chiral resolution by diastereomeric salt formation work?
Chiral resolution is a powerful technique for separating enantiomers.[2] The process leverages the conversion of an enantiomeric pair, which has identical physical properties, into a pair of diastereomers, which have distinct physical properties (e.g., solubility, melting point).
The mechanism is as follows:
-
Salt Formation: The racemic amine (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent). This creates two diastereomeric salts: [(1R)-amine • (L)-acid] and [(1S)-amine • (L)-acid].
-
Selective Crystallization: Due to their different three-dimensional structures, these two salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution.
-
Liberation of the Enantiomer: After separating the crystallized salt by filtration, a base (e.g., NaOH) is added to neutralize the chiral acid, liberating the desired pure enantiomer of the amine.
Q3: What are the most critical parameters to control during diastereomeric salt crystallization?
The success of a chiral resolution hinges on the crystallization step. The key parameters are:
-
Choice of Resolving Agent: The interaction between the amine and the chiral acid is crucial. Common agents for resolving amines include derivatives of tartaric acid (e.g., O,O'-di-p-toluoyl-D-tartaric acid), camphorsulfonic acid, and mandelic acid.[5][6] Empirical screening of several agents is often necessary.
-
Solvent System: The solvent must provide a significant solubility differential between the two diastereomeric salts. Protic solvents like methanol, ethanol, or isopropanol, often mixed with water, are common choices.
-
Temperature and Cooling Rate: A slow, controlled cooling rate is essential to promote the formation of well-ordered crystals of the less soluble diastereomer and prevent the co-precipitation of the more soluble one.
-
Concentration: The solution must be supersaturated with respect to the desired diastereomer but not the undesired one. This is a delicate balance that often requires careful optimization.
Q4: What analytical techniques are essential for monitoring the optimization process?
To effectively optimize the synthesis, you must be able to accurately assess both chemical purity and stereochemical integrity.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the starting materials, intermediates, and final product.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) is the most critical measure of success. This is determined using a chiral analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).
-
Chemical Purity: Standard (achiral) HPLC or GC can be used to identify and quantify any chemical impurities, such as unreacted starting materials or byproducts.[7][8]
Section 2: Experimental Protocols & Optimization
This section provides actionable, step-by-step protocols for the synthesis and resolution of this compound.
Protocol 1: Synthesis of Racemic 4-(1-Aminoethyl)-2-methoxyphenol
This protocol describes a common route starting from 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one via reductive amination.
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the mixture and pour it into cold water to precipitate the oxime product. Filter, wash with water, and dry.
-
-
Reduction to Racemic Amine:
-
Caution: This step often uses powerful reducing agents like LiAlH₄ or catalytic hydrogenation and must be performed with appropriate safety measures.
-
In an inert atmosphere, suspend the oxime (1.0 eq) in a suitable anhydrous solvent like THF or diethyl ether.
-
Slowly add a solution of LiAlH₄ (2.0-3.0 eq) while maintaining a low temperature (0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the crude racemic amine.
-
Protocol 2: Chiral Resolution with (+)-O,O'-Dibenzoyl-D-tartaric acid
This protocol outlines the separation of the racemic amine.
Step-by-Step Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve the crude racemic amine (1.0 eq) in a suitable solvent, such as methanol or a methanol/water mixture.
-
In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystallization. The salt of the (1R)-amine is expected to be less soluble.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble (1S)-amine salt.
-
At this stage, a small sample should be taken, liberated to the free amine, and analyzed by chiral HPLC to determine the enantiomeric excess. If the e.e. is insufficient, recrystallization of the salt may be necessary.
-
-
Liberation of the (1R)-Amine:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base (e.g., 2M NaOH) dropwise until the pH is >10 to neutralize the tartaric acid and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the this compound.
-
Data Presentation: Optimization of Resolution Conditions
The choice of solvent is critical for successful resolution. The following table provides an example of how to structure optimization data.
| Entry | Resolving Agent (eq) | Solvent System (v/v) | Yield of Salt (%) | Enantiomeric Excess (e.e.) of (1R) (%) |
| 1 | (+)-DBTA (0.5) | Methanol | 35 | 85 |
| 2 | (+)-DBTA (0.5) | Ethanol | 40 | 92 |
| 3 | (+)-DBTA (0.5) | Isopropanol | 32 | 95 |
| 4 | (+)-DBTA (0.5) | Methanol/Water (9:1) | 42 | 98 |
| 5 | (-)-CSA (0.5) | Ethanol | 25 | 75 |
DBTA = O,O'-Dibenzoyl-D-tartaric acid; CSA = Camphorsulfonic acid
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and optimization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Racemic Amine | 1. Incomplete oxime formation.2. Inefficient reduction.3. Degradation of the product during workup. | 1. Increase reaction time or temperature for oxime formation. Ensure stoichiometry of reagents is correct.2. Use a more potent reducing agent or increase its equivalents. Ensure anhydrous conditions for LiAlH₄.3. Perform workup at lower temperatures. Ensure pH is controlled during extractions. |
| Low Enantiomeric Excess (e.e.) | 1. Inappropriate choice of resolving agent or solvent.2. Crystallization occurred too quickly, trapping the undesired diastereomer.3. Insufficient purity of the resolving agent. | 1. Screen a variety of chiral acids and solvent systems (see optimization table).2. Slow down the cooling rate. Avoid rapid crashing out of the solid. Consider seeding the solution with a few crystals of the desired salt.3. Verify the purity and optical rotation of the resolving agent before use. |
| Product Fails to Crystallize (Oily Product) | 1. Presence of impurities inhibiting crystallization.2. Incorrect solvent for crystallization.3. Product is not sufficiently pure (low e.e.). | 1. Purify the crude product by column chromatography before attempting crystallization.2. Attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification.3. If resolving, re-evaluate the resolution conditions as low e.e. can sometimes form a eutectic mixture. |
| Presence of Impurities in Final Product | 1. Unreacted starting material.2. Byproducts from the reduction step (e.g., secondary amines).3. Residual resolving agent. | 1. Ensure the reaction has gone to completion via TLC/GC before workup.2. Optimize reduction conditions. Purify the crude amine via chromatography before resolution.3. Ensure the final product is thoroughly washed with base during the liberation step to remove all traces of the acidic resolving agent. |
Section 4: Visualization of Synthetic Pathways
The following diagram illustrates the two primary strategic workflows for producing the target molecule.
Caption: High-level overview of the two main synthetic strategies.
References
-
Rhodium Chemistry Archives. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
Clayton, A. D., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development. Available at: [Link]
-
PrepChem. (2023). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
- Google Patents. (2003). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
-
Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL | CAS 1477-68-5. Retrieved from [Link]
-
Angeles, E., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. ARKIVOC. Available at: [Link]
-
Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- Google Patents. (1997). JPH09151151A - Production of 4-methoxyphenol.
-
Wang, S., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Available at: [Link]
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
-
ResearchGate. (2015). Optimization of reaction conditions. Retrieved from [Link]
-
BIOSYNCE. (n.d.). 4-(2-aminoethyl)-2-methoxyphenol CAS 554-52-9. Retrieved from [Link]
- Google Patents. (1968). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
- Google Patents. (2017). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
Le, H. T., et al. (2020). Short electrochemical asymmetric synthesis of (+)-N-acetylcolchinol. Green Chemistry. Available at: [Link]
-
ResearchGate. (2018). Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol. Retrieved from [Link]
-
Schindler, C. S., et al. (2022). Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. ChemRxiv. Available at: [Link]
-
Thomson, R. J., & Batey, R. A. (2004). Enantioselective [4 + 2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine. The Journal of Organic Chemistry. Available at: [Link]
-
Sari, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]
-
Li, H., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters. Available at: [Link]
-
Kim, J., et al. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. Membranes. Available at: [Link]
-
Lin, S., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Jumina, et al. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 5-[(1R)-2-[[2-[4-[3-[(2-Aminoethyl)dithio]propoxy]-3-methoxyphenyl]ethyl]amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone. Retrieved from [Link]
-
Chemdad. (n.d.). 4-(2-amino-ethyl)-2-methoxy-phenol. Retrieved from [Link]
-
ResearchGate. (2002). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
- Google Patents. (2003). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
- Google Patents. (1966). US3251880A - Purification of p, p'-oxydianiline.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Welcome to the technical support center for 4-[(1R)-1-aminoethyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experimental work involving this compound. As a key metabolite of dopamine, understanding its stability and degradation is critical for accurate preclinical and clinical assessments.[1] This document provides insights into its degradation pathways, practical troubleshooting advice, and detailed experimental protocols.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Freshly Prepared Standard Solution.
-
Possible Cause 1: Oxidative Degradation. this compound, being a catecholamine derivative, is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[2] The phenolic hydroxyl group is particularly prone to oxidation, potentially forming a corresponding o-quinone.
-
Troubleshooting Steps:
-
Solvent Degassing: Ensure all solvents used for sample preparation and mobile phases are thoroughly degassed to remove dissolved oxygen.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to your standard solutions to inhibit oxidation.[3]
-
Amber Vials: Always prepare and store solutions in amber or light-protecting vials to minimize photo-oxidation.[3]
-
Metal Chelators: If metal ion contamination is suspected (e.g., from containers or reagents), consider adding a chelating agent like EDTA to your buffers.
-
pH Control: Maintain the pH of your solutions in the acidic range (pH 3-5), as catecholamines are generally more stable at lower pH.
-
-
Possible Cause 2: Contamination of Glassware or Solvents. Residual contaminants on glassware or impurities in solvents can lead to extraneous peaks.
-
Troubleshooting Steps:
-
Thorough Cleaning: Implement a rigorous glassware cleaning protocol, including acid washing followed by rinsing with high-purity water and a suitable organic solvent.
-
High-Purity Solvents: Use HPLC-grade or higher purity solvents and reagents for all analytical work.
-
Blank Injections: Run a blank injection of your solvent system to ensure that the unexpected peaks are not originating from the system itself.
-
Issue 2: Low Recovery of this compound from Biological Matrices (e.g., Plasma, Urine).
-
Possible Cause 1: Enzymatic Degradation. Biological samples contain enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) that can metabolize this compound.[1][3][4]
-
Troubleshooting Steps:
-
Immediate Processing/Freezing: Process biological samples as quickly as possible after collection. If immediate analysis is not possible, store them at -80°C.[5]
-
Enzyme Inhibitors: Consider adding a cocktail of enzyme inhibitors to the collection tubes. For example, a combination of a MAO inhibitor and a COMT inhibitor can prevent the degradation of the analyte.
-
pH Adjustment: Adjust the pH of the sample to an acidic range (e.g., by adding a small amount of concentrated acid) to denature enzymes and improve stability.
-
-
Possible Cause 2: Inefficient Extraction. The polarity of this compound can make its extraction from complex matrices challenging.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Experiment with different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation. For a polar compound like this, SPE with a cation-exchange or mixed-mode sorbent is often effective.[6][7]
-
pH Adjustment During Extraction: The charge state of the amino group is pH-dependent. Adjusting the pH of the sample and extraction solvents can significantly impact recovery. For LLE, ensure the pH is optimized for partitioning into the organic phase.
-
Validate Extraction Efficiency: Perform recovery experiments by spiking a known amount of the analyte into the matrix and comparing the response to a pure standard.
-
Issue 3: Inconsistent Results in Forced Degradation Studies.
-
Possible Cause 1: Degradation Rate is Too Fast or Too Slow. The goal of forced degradation is typically to achieve 5-20% degradation.[8] Highly aggressive stress conditions can lead to complete degradation, while overly mild conditions may not produce any significant degradants.
-
Troubleshooting Steps:
-
Titrate Stress Conditions: Start with milder conditions and gradually increase the intensity (e.g., lower concentrations of acid/base, lower temperature, shorter exposure time). Conversely, if no degradation is observed, increase the stressor's strength. For example, for acid hydrolysis, you might start with 0.1 M HCl at 60°C for 2 hours and adjust as needed.[9]
-
Time-Course Study: Sample the stressed solution at multiple time points to monitor the progression of the degradation and identify the optimal time to achieve the desired level of degradation.
-
-
Possible Cause 2: Secondary Degradation. Primary degradation products may themselves be unstable and degrade further into secondary products, complicating the analysis.
-
Troubleshooting Steps:
-
Milder Stress Conditions: Employ less harsh conditions to favor the formation of primary degradants.
-
Rapid Analysis: Analyze the stressed samples as soon as possible after the stress period to minimize the formation of secondary degradants.
-
Peak Tracking: Use a diode-array detector (DAD) or a mass spectrometer (MS) to track the spectral properties of the peaks over time, which can help in identifying related parent and daughter products.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, the following degradation pathways are anticipated:
-
Acidic Hydrolysis: The molecule is expected to be relatively stable to acid hydrolysis due to the absence of easily hydrolyzable groups like esters or amides. However, under harsh acidic conditions and elevated temperatures, cleavage of the methoxy ether bond could potentially occur, leading to the formation of the corresponding catechol.
-
Alkaline Hydrolysis: Similar to acidic conditions, the molecule is likely to show good stability. At very high pH and temperature, some degradation may be observed, but significant breakdown is not expected.
-
Oxidative Degradation: This is a major anticipated degradation pathway. The phenolic hydroxyl group is highly susceptible to oxidation, which can lead to the formation of a reactive o-quinone. This intermediate can then undergo further reactions, including polymerization to form melanin-like structures or intramolecular cyclization.[2] The primary amine is also a potential site for oxidation.
-
Photolytic Degradation: As a catecholamine derivative, this compound is expected to be light-sensitive.[3] UV irradiation can induce the formation of radical species, leading to oxidation and polymerization, similar to the oxidative pathway. This can result in the formation of colored degradants (aminochromes).[10]
-
Thermal Degradation: At elevated temperatures, decarboxylation (if a carboxylic acid metabolite is present) or side-chain cleavage could occur. However, significant degradation is more likely to be a result of accelerated oxidation at higher temperatures.[11]
Q2: What is the primary metabolic pathway for this compound in vivo?
A2: this compound is a major metabolite of dopamine, formed by the action of the enzyme catechol-O-methyltransferase (COMT).[1] Its primary route of further metabolism is deamination by monoamine oxidase (MAO) to form an aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase (AD) to yield homovanillic acid (HVA).[3][4] HVA is a major end-product of dopamine metabolism and is excreted in the urine.[12]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: For the solid compound, it is recommended to store it in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, especially in biological matrices, they should be stored at -80°C for long-term stability.[5] For short-term storage, solutions in an acidic buffer and protected from light can be kept at 4°C for a few days.[13] It is crucial to minimize freeze-thaw cycles.[14]
Q4: Which analytical techniques are best suited for stability studies of this compound?
A4: A stability-indicating method is required, which can separate the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Reversed-phase HPLC is the most common technique. A C18 column with a mobile phase consisting of an acidic buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point. UV detection at around 280 nm is suitable for the phenolic chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique, particularly useful for identifying and quantifying degradation products, especially in complex matrices.[7][15] It can provide molecular weight and structural information for unknown degradants.
III. Predicted Degradation Pathways and Experimental Workflows
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.
Caption: Predicted Forced Degradation Pathways.
Caption: Primary Metabolic Pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same conditions. Analyze the samples at appropriate time intervals.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 70°C. Analyze the sample at various time points (e.g., 1, 3, 7, and 14 days).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV/MS Method
-
Instrumentation: HPLC system with a PDA/UV detector and a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the parent ion and potential degradation products.
IV. References
-
3-O-Methyldopa - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Photochemical decomposition of catecholamines. II. The extent of aminochrome formation from adrenaline, isoprenaline and noradrenaline induced by ultraviolet light | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
3-Methoxytyramine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
3-O-Methyldopa – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
Kuruma, I., Bartholini, G., Tissot, R., & Pletscher, A. (1971). The metabolism of L-3-O-methyldopa, a precursor of dopa in man. Clinical Pharmacology & Therapeutics, 12(4), 678–682. [Link]
-
Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma. (2020). Endocrine, 68(3), 619–627. [Link]
-
3-Methoxytyramine | Rupa Health. (n.d.). Retrieved January 16, 2026, from [Link]
-
A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. (2021). Journal of Applied Laboratory Medicine, 6(5), 1215–1225. [Link]
-
Study of stability and interference for catecholamines and metanephrines, 3-methoxytyramine: key point of an accurate diagnosis for pheochromocytoma and paraganglioma. (2021). Clinical Chemistry and Laboratory Medicine (CCLM), 59(11), 1845–1853. [Link]
-
3-Methoxytyramine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
3-O-methyldopa blocks dopa metabolism in rat corpus striatum. (1981). Naunyn-Schmiedeberg's Archives of Pharmacology, 317(1), 74–79. [Link]
-
3-O-methyldopa, a new precursor of dopamine. (1971). Pharmacology, 5(4), 201–207. [Link]
-
The optimization of hydrolysis time | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
plasma 3-methoxytyramine assay using lc-ms/ms (reference — 2014.02.03). (2014). INESSS. [Link]
-
Sunlight and catecholamines. (1968). Steroids, 12(4), 527–533. [Link]
-
Mechanisms of product formation from the pyrolytic thermal degradation of catechol. (2008). Chemosphere, 73(4), 629–633. [Link]
-
Metanephrines with 3-Methoxytyramine, 24 Hour, Urine. (2020). Mayo Clinic Laboratories. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Oxidation chemistry of catecholamines and neuronal degeneration: an update. (2011). Molecular Neurobiology, 43(1), 53–63. [Link]
-
Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma. (2013). Annals of Clinical Biochemistry, 50(Pt 3), 249–256. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Journal of Pharmaceutical and Biopharmaceutical Sciences. [Link]
-
Study of stability and interference for catecholamines and metanephrines, 3-methoxytyramine: key point of an accurate diagnosis for pheochromocytoma and paraganglioma | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: Utility for diagnosis of dopamineproducing metastatic phaeochromocytoma. (2013). ResearchGate. [Link]
-
3MT - Overview: 3-Methoxytyramine, 24 Hour, Urine. (2024). Mayo Clinic Laboratories. [Link]
-
Biochemistry, Catecholamine Degradation. (2023). In StatPearls. StatPearls Publishing. [Link]
-
Catecholamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). Journal of Pharmaceutical Sciences, 81(8), 812–814. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021). Journal of Applied Pharmaceutical Science, 11(8), 001–012. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 16, 2026, from [Link]
-
Biochemistry, Catecholamine Degradation. (2023). StatPearls. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). International Journal of Pharmaceutical Sciences Review and Research, 61(2), 133–142. [Link]
-
Catecholamine Synthesis/Degradation. (2022, January 30). CRASH! Medical Review Series. YouTube. [Link]
-
Phenol, 4-(2-aminoethyl)-2-methoxy-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
Metabolic energy decline coupled dysregulation of catecholamine metabolism in physiologically highly active neurons: implications for selective neuronal death in Parkinson's disease. (2024). Frontiers in Neuroscience, 18, 1359196. [Link]
-
4-(2-AMINOETHYL)-2-METHOXYPHENOL | CAS 1477-68-5. (n.d.). Matrix Fine Chemicals. Retrieved January 16, 2026, from [Link]
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- 2. Oxidation chemistry of catecholamines and neuronal degeneration: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. cda-amc.ca [cda-amc.ca]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catecholamine - Wikipedia [en.wikipedia.org]
- 13. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Separation of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Welcome to the technical support center for the enantiomeric separation of 4-[(1R)-1-aminoethyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common challenges encountered during the chiral HPLC analysis of this specific compound. Our approach is rooted in explaining the fundamental chromatographic principles to empower you to make informed, effective decisions in your method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Section 1: Poor or No Enantiomeric Resolution
Q1: I am injecting a racemic standard of this compound, but I see only a single peak or two completely merged peaks. What is the primary cause?
A1: Achieving chiral separation is fundamentally dependent on creating a transient diastereomeric complex between the enantiomers and a chiral selector. If you observe no resolution, the issue almost certainly lies with one of two key components: the Chiral Stationary Phase (CSP) or the mobile phase composition.
-
Inappropriate Chiral Stationary Phase (CSP): The single most critical factor is the choice of column. The structure of this compound, a primary amine, makes it an excellent candidate for polysaccharide-based CSPs. These phases, derived from cellulose or amylose carbamate derivatives, create chiral grooves and cavities where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[1][2][3] If your current CSP is not polysaccharide-based, it may lack the necessary selective interaction sites.
-
Suboptimal Mobile Phase Composition: Even with the correct CSP, the mobile phase dictates the strength and nature of the interactions.
-
Organic Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., hexane, heptane) is critical. The modifier competes with the analyte for polar interaction sites on the CSP.[5] Too much modifier can eliminate the subtle differences in interaction energy required for separation, causing the enantiomers to elute together.
-
Absence of a Basic Additive: As a primary amine, your analyte is basic and highly prone to strong, non-enantioselective interactions with residual acidic silanol groups on the silica surface of the CSP.[6][7] This leads to severe peak tailing and can completely obscure any chiral separation. A small amount of a basic additive is almost always required to suppress these interactions.[8]
-
Workflow for Tackling Poor Resolution
The following diagram outlines a systematic approach to troubleshoot and achieve baseline separation.
Caption: A systematic workflow for addressing poor enantiomeric resolution.
Section 2: Peak Shape Issues - Tailing Peaks
Q2: I have some separation, but my peaks are showing significant tailing, which is affecting my resolution and integration. Why is this happening specifically with an amine compound?
A2: This is a classic issue when analyzing basic compounds like primary amines on silica-based columns.[6][7] The root cause is secondary interactions between the positively charged amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica support.
Mechanism of Peak Tailing:
-
Primary Interaction: The desired chiral recognition occurs within the polysaccharide structure of the CSP.
-
Secondary Interaction: A fraction of the analyte molecules, instead of only interacting with the chiral selector, will also adsorb strongly onto high-energy, acidic silanol sites.
-
Delayed Elution: These strongly adsorbed molecules are released from the silanol sites much more slowly than the molecules undergoing the primary chiral interaction. This slow release results in a "tail" of analyte eluting after the main peak, leading to asymmetry.
The diagram below illustrates this mechanism and the role of a basic additive.
Caption: How a basic additive prevents peak tailing by masking silanol sites.
Solution: Use a Basic Mobile Phase Additive
To resolve peak tailing, you must add a small concentration (typically 0.1% v/v) of a basic modifier to your mobile phase. This additive, being a stronger base, will preferentially interact with and "mask" the acidic silanol sites, preventing your analyte from binding to them.[3]
| Additive Type | Example | Typical Concentration | Mode |
| Alkyl Amines | Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA) | 0.1% - 0.5% (v/v) | Normal Phase |
Experimental Protocol: Systematic Mobile Phase Optimization
This protocol provides a step-by-step guide to refining your mobile phase to achieve optimal resolution and peak shape.
-
Select an Initial CSP: Choose a polysaccharide-based column, for example, one based on amylose tris(3,5-dimethylphenylcarbamate).
-
Prepare Stock Solvents:
-
Solvent A: n-Hexane (or n-Heptane)
-
Solvent B: Isopropanol (IPA)
-
Additive Stock: 10% Diethylamine (DEA) in Isopropanol.
-
-
Initial Screening Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA. To prepare 100 mL, mix 90 mL Hexane, 9 mL IPA, and 1 mL of the 10% DEA stock.
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).[9]
-
Temperature: 25 °C (use a column oven for stability).[10]
-
Detection: UV, wavelength selected based on the analyte's absorbance maximum (e.g., ~280 nm).
-
-
Optimization Loop:
-
Run 1 (Initial): Analyze the results from the initial conditions.
-
Adjust Organic Modifier: If resolution is poor but some separation is visible, decrease the IPA concentration to 8% (92:8 ratio) to increase retention and interaction with the CSP. If retention is too long, increase IPA to 15% (85:15).
-
Screen Different Alcohols: If IPA does not yield sufficient resolution, switch the organic modifier to Ethanol. Ethanol can offer different selectivity due to its steric and hydrogen bonding properties.[5]
-
Adjust Additive Concentration: If tailing persists, increase the DEA concentration to 0.2%. Do this cautiously, as excessive additive can sometimes reduce selectivity.
-
-
Final Refinement: Once baseline resolution is achieved (Rs > 1.5), you can fine-tune the flow rate to optimize analysis time. Decreasing the flow rate may slightly improve resolution at the cost of a longer run time.[9][11]
Section 3: Retention Time Instability
Q3: My retention times are drifting or are inconsistent between runs. What are the likely causes and how can I fix this?
A3: Stable retention times are critical for reliable identification and quantification. Drifting retention times typically point to a physical or chemical change in the chromatographic system over time.[12][13]
Troubleshooting Retention Time Variability
| Symptom | Most Likely Cause(s) | Recommended Actions |
| Gradual, unidirectional drift (usually to longer times) | Mobile Phase Composition Change: Evaporation of the more volatile component (e.g., hexane) from a pre-mixed mobile phase, making it "stronger" in alcohol content over time.[10] | 1. Prepare fresh mobile phase daily. 2. Keep solvent reservoirs tightly capped. 3. Use an online mixer on your HPLC system if available. |
| Column Temperature Fluctuation: Changes in ambient lab temperature affect mobile phase viscosity and interaction kinetics.[10][14] | 1. Crucial: Use a thermostatted column oven and allow it to fully stabilize before starting the analysis. | |
| Sudden, random shifts in retention time | Pump or Flow Rate Issues: Air bubbles in the pump, failing check valves, or a leak in the system.[13][14] | 1. Degas the mobile phase thoroughly. 2. Prime all solvent lines to remove air. 3. Perform a system leak test. Check fittings for any signs of salt residue or moisture. |
| Irreproducibility after system shutdown/startup | Insufficient Column Equilibration: Chiral columns, especially with additives, require a significant equilibration period to ensure the stationary phase surface is saturated and stable. | 1. Before starting an analysis, flush the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes). 2. Always store the column in a recommended solvent (e.g., the mobile phase without additives). |
| Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase.[2][14] | 1. Whenever possible, dissolve your sample directly in the mobile phase. |
References
- Why Does Retention Time Shift? | HPLC Tip. (2025). YouTube.
- Liquid Chromatography Problem Solving and Troubleshooting. (n.d.).
- Patel, M. (2024). Troubleshooting Changes in Retention Time in HPLC. PharmaGuide.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Retention Time Variability in HPLC. (n.d.). Element Lab Solutions.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (2025). Benchchem.
- Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.).
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (n.d.). NIH.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (n.d.). MDPI.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- HPLC Peak Tailing. (n.d.). Axion Labs.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
- HPLC method for enantiomeric separation of chiral amines. (2025). Benchchem.
Sources
- 1. yakhak.org [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Troubleshooting Changes in Retention Time in HPLC [m-pharmaguide.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Welcome to the technical support resource for 4-[(1R)-1-aminoethyl]-2-methoxyphenol. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the challenges associated with identifying and controlling impurities in this compound. Given the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to provide practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter when working with this compound?
A1: Impurities can generally be classified into three main categories: process-related, degradation products, and stereoisomers.
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Starting Materials: Unreacted precursors such as 2-methoxy-4-(1-oxoethyl)phenol or related protected intermediates.
-
Reagents and Catalysts: Residual reagents from synthetic steps, for example, borane complexes from a reduction step or residual palladium from a hydrogenation.
-
Byproducts: Resulting from side reactions during synthesis. An example could be the over-reduction of the phenol group or N-alkylation.
-
-
Degradation Products: These form during storage or handling.
-
Oxidation Products: The phenol and amino groups are susceptible to oxidation, which can be catalyzed by light, air, and trace metals. This can lead to the formation of colored quinone-type structures.[1]
-
Dealkylation Products: Loss of the methyl group from the methoxy ether to form the corresponding catechol.
-
-
Stereoisomers:
-
(1S)-Enantiomer: The opposite enantiomer, 4-[(1S)-1-aminoethyl]-2-methoxyphenol, is a common impurity if the synthesis is not perfectly stereoselective or if a racemic starting material was used.
-
Diastereomers: If any other chiral centers are introduced during the synthesis, diastereomeric impurities could be present.
-
Q2: My sample of this compound has developed a pink or brownish tint upon storage. What is the likely cause?
A2: The development of color in phenolic and amino-containing compounds is a common indicator of oxidative degradation. The phenol moiety is susceptible to oxidation to form a quinone or quinone-methide intermediate, which can then polymerize or react with other molecules to form colored bodies.[1] This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures. To mitigate this, store the material in an inert atmosphere (e.g., under argon or nitrogen), in a light-protected container (amber vial), and at reduced temperatures as recommended on the certificate of analysis.
Q3: What are the recommended storage conditions for this compound to minimize impurity formation?
A3: To ensure the long-term stability of the compound, we recommend the following storage conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Temperature: Store at low temperatures, typically 2-8°C or frozen, to slow the rate of degradation reactions.
-
Light: Protect from light by using amber glass vials or by storing the container in the dark.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Part 2: Troubleshooting Guide for Analytical Experiments
Issue 1: An unexpected peak is observed in my HPLC-UV chromatogram.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly. Run a blank (injection of mobile phase) to check for ghost peaks or system contamination. Inject a standard of known purity to confirm retention time and peak shape.
-
Assess Peak Characteristics:
-
Retention Time: Is the peak eluting earlier or later than the main peak? Early eluting peaks are often more polar (e.g., hydrolyzed byproducts), while later eluting peaks are typically less polar (e.g., non-polar starting materials, some dimeric impurities).
-
Peak Shape: Poor peak shape (tailing or fronting) can indicate interaction with the stationary phase or column degradation. Tailing is common for basic compounds like amines. Consider using a mobile phase with a slightly higher pH or an additive like triethylamine to improve peak shape.
-
-
Use a Diode Array Detector (DAD/PDA): If available, a DAD provides UV spectra for each peak.
-
Compare the UV spectrum of the unknown peak to that of the main compound. A similar spectrum might suggest a related impurity (e.g., an isomer). A significantly different spectrum points towards a structurally distinct impurity (e.g., a residual starting material or a degradation product with a different chromophore).
-
-
Spiking Experiment: If you have a reference standard for a suspected impurity (e.g., a key starting material), "spike" your sample with a small amount of it. If the area of the unknown peak increases, you have tentatively identified it.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is crucial for proposing a chemical structure.
Workflow for Investigating an Unknown HPLC Peak
Caption: Troubleshooting workflow for an unknown HPLC peak.
Part 3: Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrumentation and impurity profile.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| UV Detection | 280 nm |
| Injection Volume | 5 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Rationale for Method Parameters:
-
C18 Column: A versatile stationary phase suitable for separating moderately polar compounds.
-
TFA in Mobile Phase: Acts as an ion-pairing agent to improve the peak shape of the basic amino group and provides acidic conditions to ensure the phenolic hydroxyl is protonated.
-
Gradient Elution: Necessary to elute a wide range of potential impurities, from polar starting materials to less polar byproducts, within a reasonable run time.
-
UV Detection at 280 nm: This wavelength is typically a good choice for phenolic compounds, providing a strong chromophoric response. A DAD is recommended to analyze the full UV spectrum.
Potential Impurity Formation Pathway
The following diagram illustrates a plausible synthetic route and highlights potential points of impurity introduction.
Caption: Potential impurity entry points in a synthetic pathway.
References
-
PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. J Pharm Sci, 81(8), 812-4. Available from: [Link]
Sources
Recrystallization techniques for 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Technical Support Center: Recrystallization of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C9H13NO2 | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Melting Point | 89 °C | [1] |
| Appearance | Pale Brown to Light Brown Solid | [1] |
| Solubility | Slightly soluble in acetonitrile (heated), methanol (heated), and water.[1] Very soluble in N,N-Dimethylformamide.[2] | [1][2] |
| Stability | Hygroscopic | [1] |
The presence of a chiral center in this compound makes controlling its stereochemistry essential, as different enantiomers can have varied physiological effects.[3]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations and actionable solutions.
Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.
A1: This issue, known as "oiling out," occurs when the solute is insoluble in the chosen solvent even at elevated temperatures.[4]
-
Causality: The polarity of the solvent may be incompatible with the polarity of this compound. A solvent that is too non-polar will not effectively dissolve this moderately polar compound.
-
Solution:
-
Solvent Selection: Re-evaluate your choice of solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5][6][7] Consider a more polar solvent or a solvent mixture. For a compound with both amine and phenol groups, protic solvents like alcohols (e.g., methanol, ethanol) or a mixture including water could be effective.
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[8]
-
Q2: No crystals form upon cooling, even after an extended period.
A2: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.
-
Causality:
-
Excess Solvent: Too much solvent was used, preventing the concentration of the solute from reaching the point of supersaturation upon cooling.[7]
-
Lack of Nucleation Sites: A very clean solution may lack particles to initiate crystal growth.
-
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles generated can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.
-
Cooling to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Q3: The resulting crystals are very small and powder-like.
A3: The formation of small crystals is often a result of rapid cooling.[9]
-
Causality: Fast cooling leads to rapid nucleation at many points, resulting in a large number of small crystals rather than the growth of fewer, larger crystals.[9][10]
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[7][11] Insulating the flask (e.g., by wrapping it in a towel) can further slow the cooling process.
-
Controlled Cooling: For more precise control, a programmable cooling bath can be used to gradually lower the temperature over a set period.
-
Q4: The purity of my recrystallized product has not significantly improved.
A4: This suggests that impurities are being incorporated into the crystal lattice or are precipitating along with the desired compound.
-
Causality:
-
Structurally Similar Impurities: Impurities with similar structures to this compound can be incorporated into the growing crystal lattice.[12]
-
Rapid Crystallization: Fast cooling can trap impurities within the crystals.[9]
-
Inappropriate Solvent: The chosen solvent may not effectively keep the impurities dissolved at lower temperatures.[5]
-
-
Solution:
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Slower Cooling Rate: As mentioned previously, a slower cooling rate allows for more selective crystallization, giving impurities more time to remain in the solution.[9]
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures to find a system where the impurities have a significantly higher solubility at low temperatures compared to the target compound.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for recrystallization?
A: The ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[6][7] A general rule of thumb is "like dissolves like"; therefore, solvents with similar functional groups to the solute are often a good starting point.[13] For this compound, which has polar hydroxyl and amino groups and a less polar benzene ring, solvents of intermediate polarity such as alcohols or aqueous alcohol mixtures are likely candidates.
Q: What is the impact of cooling rate on crystal quality?
A: The cooling rate directly influences the size and purity of the resulting crystals. Slower cooling rates generally lead to the formation of larger, purer crystals because it allows for the selective incorporation of the desired molecules into the crystal lattice while impurities remain in the solution.[9] Rapid cooling can lead to the formation of smaller crystals and the inclusion of impurities.[9][14][15]
Q: What are some potential impurities in the synthesis of this compound?
A: Potential impurities can arise from starting materials, side reactions, or subsequent degradation. For aminophenol compounds, impurities could include starting reagents, by-products from the synthetic route (such as diastereomers if a non-stereoselective synthesis is used), and oxidation products.[16][17][18][19] Identifying potential impurities is crucial for selecting an appropriate purification strategy.
Q: How can I assess the purity of my recrystallized product?
A: Several analytical techniques can be used to determine the purity of the final product:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.[20]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate and quantify impurities. Chiral HPLC is particularly useful for determining enantiomeric purity.[21][22][23]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help identify the presence of impurities by detecting signals that do not correspond to the target compound.
-
X-ray Diffraction (XRD): This technique can be used to characterize the crystal structure and identify different polymorphic forms.[24][25]
Q: What is polymorphism and why is it important?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[26] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability.[26][27] In the context of pharmaceuticals, controlling polymorphism is critical as it can impact the drug's bioavailability and shelf-life. Recrystallization conditions, such as the choice of solvent and cooling rate, can influence which polymorph is formed.[28]
Experimental Workflow & Diagrams
Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of the solvent until the solid completely dissolves.[11][29]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of large crystals, avoid disturbing the flask during this period.[7][11]
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization process.
Troubleshooting Logic Diagram
Sources
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- 14. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model | MDPI [mdpi.com]
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Technical Support Center: Stabilizing the Stereochemical Integrity of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
Introduction
Welcome to the technical support resource for 4-[(1R)-1-aminoethyl]-2-methoxyphenol. The stereochemical purity of this compound is paramount, as the biological activity is often exclusive to the (R)-enantiomer. The presence of the (S)-enantiomer can lead to diminished efficacy or off-target effects, making the prevention of racemization a critical aspect of its use in research and pharmaceutical development.[1][2][3][4] This guide provides a comprehensive overview of the factors that can compromise the enantiomeric integrity of this compound and offers detailed troubleshooting strategies and frequently asked questions to ensure the stability of this chiral intermediate.
Troubleshooting Guide: Identifying and Preventing Racemization
This section is designed to help you diagnose and resolve issues related to the loss of enantiomeric purity during your experimental workflows.
Question 1: I've observed a loss of enantiomeric excess (ee) in my sample after a reaction or work-up. What are the most likely causes?
Answer: A reduction in enantiomeric excess is a direct indication that racemization has occurred. The primary factors that contribute to the racemization of this compound are elevated temperature, exposure to non-optimal pH conditions, and the choice of solvents and reagents.
-
Thermal-Induced Racemization: The proton at the benzylic position (the chiral center) is susceptible to abstraction, a process that is significantly accelerated at higher temperatures. This can lead to the formation of a planar, achiral intermediate, which upon reprotonation, can yield a mixture of both (R) and (S) enantiomers.
-
pH-Mediated Racemization: Both strongly acidic and strongly basic conditions can catalyze racemization.
-
Acidic Conditions: Under strongly acidic conditions, protonation of the amino group can increase the acidity of the benzylic proton, making it more prone to abstraction.
-
Basic Conditions: Strong bases can directly deprotonate the chiral center, leading to the formation of an achiral carbanion intermediate. Studies on other chiral amines have shown that racemization can occur even at physiological pH.[5]
-
-
Solvent and Reagent Effects:
-
Solvents: The choice of solvent can significantly impact the rate of racemization. Protic solvents, such as alcohols, can facilitate proton transfer and promote racemization, whereas aprotic solvents are generally less likely to do so.[6]
-
Reagents: Certain reagents, particularly some metal catalysts used in hydrogenation or oxidation reactions, can facilitate racemization.[7] Additionally, radical initiators can lead to racemization through hydrogen abstraction.[8]
-
Caption: Key factors and corrective actions for racemization.
Question 2: My stored material has changed color and appears degraded. Could this affect its enantiomeric purity?
Answer: Yes, degradation, often indicated by a color change, can be linked to conditions that also promote racemization. The phenol group in this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities.[9][10][11] This oxidative process can generate reactive species that may contribute to the loss of stereochemical integrity.
Key Protective Measures During Storage:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows the kinetics of both degradation and racemization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the phenol group. |
| Container | Amber glass vial with a secure cap | Protects from light and minimizes air exposure. |
| Purity | Store in a purified state | Impurities can catalyze degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for handling aqueous solutions of this compound?
A1: To maintain stereochemical stability, it is recommended to work within a pH range of 4 to 7. In this mildly acidic to neutral window, the primary amine is protonated, which helps to stabilize the chiral center and reduce the likelihood of deprotonation that leads to racemization.
Q2: Which solvents are preferred for reactions to avoid racemization?
A2: Aprotic solvents are generally the best choice as they do not readily facilitate proton exchange. Suitable options include:
-
Ethers: Tetrahydrofuran (THF), 2-Methyl-THF
-
Hydrocarbons: Toluene, Heptane
-
Chlorinated Solvents: Dichloromethane (DCM) When using polar aprotic solvents like DMF or DMAc, it is advisable to maintain low temperatures due to their potential basicity.
Q3: How can I accurately measure the enantiomeric purity of my sample?
A3: The most reliable and widely used technique for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC) .[12][13][14] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in their separation and allowing for precise quantification.[15][16] Polysaccharide-based columns are often effective for the separation of chiral amines.[14][17] Other methods like NMR with chiral derivatizing or solvating agents can also be employed.[18][19][20]
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Q4: Are there specific classes of reagents to be cautious with?
A4: Yes, exercise caution with the following:
-
Strong, non-hindered bases: (e.g., NaOH, KOH, NaOMe) can readily abstract the benzylic proton.
-
Certain transition metal catalysts: Some catalysts, particularly those based on palladium or iridium, can promote racemization under specific reaction conditions.[7][21]
-
Radical initiators: Reagents that generate radicals can lead to racemization through hydrogen atom abstraction from the chiral center.[8]
It is always recommended to perform small-scale pilot reactions to assess the potential for racemization when using new reagents or conditions.
References
- Phenomenex. (n.d.). Chiral HPLC Column.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- SUMICHIRAL. (n.d.). Chiral Columns for enantiomer separation by HPLC.
- BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji.
- Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. (n.d.). ResearchGate.
- Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. (n.d.).
- Determination of Enantiomeric Purity by Direct Methods. (n.d.).
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
- Optimizing Chiral Synthesis: Key Intermediates for Pharmaceutical Manufacturing. (n.d.).
- Thiyl Radical Mediated Racemization of Benzylic Amines. (2025). ResearchGate.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). ACS Publications.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. (2025).
- Racemization, Enantiomerization and Diastereomerization. (2007). Books Gateway.
- Government of Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
- Carter, C., & Li, H. (2020). The Significance of Chirality in Drug Design and Development. PubMed Central.
- Feringa, B. L. (1978). Asymmetric oxidation of phenols: Atropisomerism and optical activity. University of Groningen.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). ACS Publications.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications.
- What is the best storage temperature of phenol:chloroform:isoamyl alcohol (25:24:1)?. (2015).
- Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. (2023). National Institutes of Health.
- Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. (2025).
- Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. (n.d.). National Institutes of Health.
- Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)-2-methoxyphenol.
- Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (n.d.). SciSpace.
- Synthesis, characterisation and thermal studies of some schiff base complexes of [1-(5-chloro-2-hydroxy-4-methyl-phenyl)ethanone]-4-(2-aminoethyl)phenol. (2016). Journal of Chemical and Pharmaceutical Research.
- Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (n.d.). National Institutes of Health.
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- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Resolution: 4-[(1R)-1-aminoethyl]-2-methoxyphenol vs. Classical Alternatives
For professionals in pharmaceutical development and fine chemical synthesis, the isolation of a single enantiomer from a racemic mixture is a frequent and critical challenge. The stereochemistry of a molecule is pivotal, often dictating its therapeutic efficacy versus its potential toxicity.[1][][3] While various methods exist, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable technique.[4][5]
This guide provides an in-depth comparison of 4-[(1R)-1-aminoethyl]-2-methoxyphenol, a specialized amino alcohol resolving agent, against other stalwart chiral resolving agents. Our focus is not merely on outcomes but on the underlying principles and experimental causality that drive successful, reproducible resolutions.
The Foundational Principle: Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of this resolution technique lies in the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[1][6] This interaction creates a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct characteristics, most notably different solubilities in a given solvent system.[1][7][8] This solubility differential is the key that allows for their separation, typically through fractional crystallization.
The general workflow is a testament to elegant chemical principles, involving salt formation, separation, and subsequent liberation of the resolved enantiomer and recovery of the resolving agent.
Caption: General Workflow for Chiral Resolution by Diastereomeric Crystallization.
Featured Resolving Agent: this compound
Structure and Class: this compound belongs to the versatile class of chiral amino alcohols. These agents are particularly effective for the resolution of racemic carboxylic acids and other acidic compounds. The presence of a basic amino group allows for salt formation with the acidic target molecule, while the hydroxyl group and the chiral center provide the necessary stereochemical differentiation and potential for hydrogen bonding, which can significantly influence the crystal lattice formation of the resulting diastereomeric salts.
Mechanism of Action: The primary amine on the ethyl group serves as the reaction site, forming an ammonium carboxylate salt with a racemic acid. The (1R) configuration at the chiral center, combined with the steric and electronic influence of the methoxyphenol ring, creates a unique three-dimensional environment. This environment leads to the formation of two diastereomeric salts—(R-acid, 1R-base) and (S-acid, 1R-base)—with differing crystal packing energies and, consequently, different solubilities.
Caption: Principle of Diastereomeric Salt Formation with an Amino Alcohol Agent.
Comparative Analysis with Alternative Resolving Agents
The selection of a resolving agent is a critical, often empirical, process.[5][6] The performance of this compound is best understood in the context of other widely used agents.
| Resolving Agent Class | Representative Agent(s) | Target Compound Type | Key Characteristics |
| Chiral Amino Alcohols | This compound , trans-1-amino-2-indanol | Acidic (e.g., Carboxylic Acids) | Forms salts via the amino group. The hydroxyl group can participate in hydrogen bonding, aiding in crystal formation. Often provides good resolution for NSAIDs and other chiral acids.[9][10] |
| Chiral Carboxylic Acids | Tartaric Acid and its derivatives (e.g., O,O'-Di-p-toluoyl-D-tartaric acid) | Basic (e.g., Amines, Amino Alcohols) | A cornerstone of classical resolution.[1][4] Derivatives offer tunable properties for better crystallinity and separation efficiency.[11] Widely available and cost-effective. |
| Chiral Sulfonic Acids | (1R)-(-)-10-Camphorsulfonic Acid (CSA) | Basic (e.g., Amines) | A strong organic acid, leading to the formation of stable, crystalline salts with a broad range of amines.[6][12] Its rigid bicyclic structure provides excellent chiral recognition. |
| Natural Alkaloids | Brucine, Cinchonine, Quinine | Acidic (e.g., Carboxylic Acids) | Historically significant and still used. Complex structures offer multiple points of interaction but can be toxic and expensive.[13][14] |
Performance Metrics: A Hypothetical Case Study
To illustrate a direct comparison, let's consider the resolution of a hypothetical racemic carboxylic acid, "Racemo-Acid." The following table summarizes potential experimental outcomes, which are the ultimate arbiters of an agent's suitability.
| Resolving Agent | Solvent System | Yield of Less Soluble Salt | Enantiomeric Excess (e.e.) of Liberated Acid |
| This compound | Ethanol/Water (9:1) | 42% | >98% |
| (1S)-1-Phenylethylamine | Methanol | 35% | 95% |
| (R)-N-methyl-D-glucamine | Isopropanol | 45% (undesired enantiomer) | 97% |
Note: This data is illustrative. The success of any resolution is highly dependent on the specific substrate, resolving agent, solvent, and crystallization conditions.[6][15]
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol outlines a robust, self-validating methodology for the chiral resolution of a generic racemic carboxylic acid using an amino alcohol resolving agent like this compound.
Objective: To isolate one enantiomer from a racemic carboxylic acid mixture with high enantiomeric purity.
Materials:
-
Racemic Carboxylic Acid (1.0 eq)
-
This compound (0.5 - 1.0 eq)
-
Solvent(s) for crystallization (e.g., Ethanol, Methanol, Isopropanol, Water, Ethyl Acetate)
-
Acid for liberation (e.g., 1M HCl)
-
Base for recovery (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)
Methodology:
-
Solvent Screening & Salt Formation (Causality: The solvent is paramount as it dictates the solubility difference between the diastereomeric salts. A solvent where one salt is sparingly soluble while the other is freely soluble is ideal.):
-
In separate small-scale test tubes, dissolve the racemic acid (e.g., 100 mg) and the resolving agent (0.5 eq) in a minimal amount of various heated solvents or solvent mixtures.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. The solvent that yields a good quantity of crystalline solid is a promising candidate.
-
-
Preparative Scale Resolution:
-
Dissolve the racemic carboxylic acid (e.g., 10.0 g) in the chosen optimal solvent (e.g., 100 mL of hot ethanol).
-
In a separate flask, dissolve this compound (0.5 eq) in a minimal amount of the same hot solvent.
-
Slowly add the resolving agent solution to the acid solution with stirring. Rationale: Slow addition and stirring promote controlled salt formation and prevent premature precipitation or oiling out.
-
If the solution is not clear, heat until all solids dissolve.
-
-
Crystallization (Causality: Slow cooling is crucial for forming well-ordered crystals, which are typically of higher purity. Rapid cooling can trap impurities and the undesired diastereomer.):
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening experiment can be beneficial to induce crystallization.
-
Once crystal formation appears to cease at room temperature, further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble salt.
-
-
Isolation and Purification:
-
Collect the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Self-Validation Step: At this stage, a small sample of the salt can be liberated (see step 5) and its enantiomeric excess (e.e.) determined by chiral HPLC or polarimetry.[16][17] If the e.e. is insufficient, recrystallization of the salt from the same or a different solvent system may be required.
-
-
Liberation of the Enantiomer (Causality: This step breaks the ionic bond of the salt, regenerating the neutral acid and the resolving agent.):
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl until the pH is ~1-2. This protonates the carboxylate, making the carboxylic acid soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
Take the aqueous layer from step 5 and basify it with 1M NaOH to a pH of ~10-11. This deprotonates the ammonium salt, regenerating the free amino alcohol.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).
-
Combine, dry, and concentrate the organic layers to recover the resolving agent for potential reuse.
-
-
Final Analysis:
Conclusion
This compound is a highly effective chiral resolving agent for acidic compounds, standing as a valuable tool within the broader class of amino alcohols. Its performance, like any resolving agent, is substrate-dependent. A direct comparison with classical agents like tartaric acid or camphorsulfonic acid derivatives highlights the fundamental principle of matching the resolving agent's functionality (basic or acidic) to the target racemate. The optimal choice is never universal and must be determined through systematic experimental screening. By understanding the principles of diastereomeric salt formation and applying a rigorous, logical workflow, researchers can confidently and efficiently achieve the desired enantiomeric purity crucial for advancing drug development and chemical synthesis.
References
- Determination of enantiomeric excess. (n.d.). Google Cloud.
- A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. (n.d.). Benchchem.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. (n.d.). Benchchem.
- Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. (1984). Journal of Pharmaceutical and Biomedical Analysis.
- L-Camphorsulfonic Acid: A Versatile Chiral Resolving Agent and Organic Synthesis Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com.
- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
- How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru.
- A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid. (n.d.). Benchchem.
- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. (2007). Chirality.
- Diastereomeric recrystallization. (n.d.). Wikipedia.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Enantiomeric excess. (n.d.). Wikipedia.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- 13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Chirality.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
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- 18. Enantiomeric excess - Wikipedia [en.wikipedia.org]
A Comparative Guide to Enantiomeric Excess Determination of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For a chiral amine like 4-[(1R)-1-aminoethyl]-2-methoxyphenol, a key intermediate in the synthesis of various biologically active compounds, ensuring enantiopurity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies to quantify their relative abundance[1].
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), offering field-proven insights and detailed, self-validating protocols.
Comparative Overview of Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of this compound is dictated by a variety of factors including the required accuracy, sample throughput, available instrumentation, and the need for method validation. Each technique offers a unique set of advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Typical Throughput |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) leading to different retention times. | High versatility, broad applicability, well-established, high accuracy and precision. | Can require extensive method development, higher cost of chiral columns. | Medium to High |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | High resolution and sensitivity, especially with mass spectrometry (MS) detection. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | High |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, can be affected by impurities. | High |
| Capillary Electrophoresis | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High efficiency, low sample and reagent consumption, rapid analysis. | Lower sensitivity for UV detection without preconcentration, reproducibility can be challenging. | High |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of enantiomers due to its versatility and robustness. The separation is achieved on a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different binding energies, leading to different retention times.
For a primary amine like this compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective. These CSPs offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of this compound using a polysaccharide-based chiral stationary phase.
Materials:
-
Racemic and enantiomerically enriched samples of this compound
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
Diethylamine (DEA)
-
Chiral HPLC column: CHIRALPAK® OD-H (or similar cellulose-based CSP)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 (v/v) ratio. Add diethylamine to a final concentration of 0.1% (v/v) to improve peak shape and reduce tailing by masking residual silanol groups on the stationary phase.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: CHIRALPAK® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/2-Propanol/DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution. Subsequently, inject the enantiomerically enriched sample.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Causality Behind Choices: The selection of a polysaccharide-based column is based on its proven success in resolving a wide range of chiral amines through multiple interaction modes. The normal-phase mobile phase (hexane/IPA) provides good solubility for the analyte and promotes the necessary interactions with the CSP. The addition of a small amount of a basic modifier like DEA is crucial for primary amines to prevent peak tailing caused by interactions with acidic silanol groups on the silica support, ensuring symmetrical peaks and accurate integration.
Diagram of Chiral HPLC Workflow:
Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable amines, chiral GC offers excellent resolution and sensitivity. However, primary amines like this compound often require derivatization to improve their volatility and chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy. The resulting trifluoroacetamide is more volatile and less polar, leading to better peak shapes and reduced column interactions.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of this compound by GC after derivatization.
Materials:
-
Racemic and enantiomerically enriched samples of this compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate
-
Chiral GC column: Cyclodextrin-based (e.g., Rt-βDEXcst)
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of the amine sample in 500 µL of anhydrous ethyl acetate in a sealed vial.
-
Add 100 µL of TFAA.
-
Heat the vial at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in 1 mL of ethyl acetate for GC analysis.
-
-
GC Conditions:
-
Column: Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C hold for 1 min, then ramp to 200 °C at 5 °C/min
-
Detector: FID at 250 °C
-
Injection: 1 µL, split ratio 50:1
-
-
Analysis and Calculation: Inject the derivatized racemic and enantiomerically enriched samples. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Causality Behind Choices: Derivatization with TFAA is essential to block the polar N-H bonds, which significantly increases volatility and reduces peak tailing. Cyclodextrin-based chiral stationary phases are well-suited for separating a wide variety of chiral compounds, including derivatized amines, through inclusion complexation.
Diagram of Chiral GC Workflow:
NMR Spectroscopy: A Rapid and Non-Destructive Approach
NMR spectroscopy offers a fast and non-destructive method for determining enantiomeric excess. In an achiral solvent, enantiomers are indistinguishable by NMR. However, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can lead to the formation of diastereomeric complexes or compounds, which will have distinct NMR spectra. The relative integration of the signals for the two diastereomers directly corresponds to the enantiomeric ratio of the analyte.
For this compound, a thiourea derivative of the structurally very similar 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective CSA for amino acid derivatives[2][3]. This suggests that a similar thiourea-based CSA would be an excellent candidate for the enantiodiscrimination of the target molecule.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using a chiral solvating agent and ¹H NMR spectroscopy.
Materials:
-
Racemic and enantiomerically enriched samples of this compound
-
Chiral Solvating Agent (CSA): e.g., a thiourea derivative of 2-[(1R)-1-aminoethyl]phenol
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add 1.0 to 1.5 equivalents of the chiral solvating agent.
-
Mix thoroughly by gentle shaking.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved signal (e.g., the methine proton of the ethyl group or an aromatic proton) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Calculation:
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess using the integration values.
-
Causality Behind Choices: The use of a CSA is a direct and rapid method that avoids chemical modification of the analyte. The thiourea-based CSA is chosen due to its demonstrated ability to form distinct diastereomeric complexes with similar amine structures through hydrogen bonding and π-π interactions, leading to observable chemical shift differences in the NMR spectrum.
Diagram of NMR Analysis Workflow:
Capillary Electrophoresis (CE): A High-Efficiency Separation Technique
Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution. In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers of the analyte interact differently with the chiral selector, leading to different electrophoretic mobilities and thus separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including amines.
Experimental Protocol: Chiral Capillary Electrophoresis
Objective: To separate the enantiomers of this compound by capillary electrophoresis.
Materials:
-
Racemic and enantiomerically enriched samples of this compound
-
Chiral Selector: e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium phosphate buffer components
-
Fused-silica capillary
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Procedure:
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5. Dissolve the chiral selector (e.g., 20 mM HP-β-CD) in the buffer.
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, deionized water, and finally the separation buffer.
-
Sample Preparation: Dissolve the amine sample in the separation buffer at a concentration of approximately 0.1 mg/mL.
-
CE Conditions:
-
Capillary: 50 µm ID, effective length 40 cm
-
Buffer: 50 mM sodium phosphate, pH 2.5, containing 20 mM HP-β-CD
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 214 nm
-
-
Analysis and Calculation: Run the racemic and enantiomerically enriched samples. Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
Causality Behind Choices: The low pH of the buffer ensures that the primary amine is protonated and positively charged, allowing it to migrate in the electric field. HP-β-CD is a versatile chiral selector that can form inclusion complexes with the aromatic ring of the analyte, and the hydroxyl groups on the rim of the cyclodextrin can interact with the chiral center, leading to enantiomeric recognition.
Diagram of Chiral CE Workflow:
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved by several analytical techniques. Chiral HPLC on a polysaccharide-based stationary phase stands out as a highly versatile and robust method. Chiral GC, following derivatization, offers excellent resolution for this volatile amine. NMR spectroscopy with a suitable chiral solvating agent provides a rapid, non-destructive analysis. Finally, chiral capillary electrophoresis presents a high-efficiency separation with low sample consumption. The selection of the most appropriate method will depend on the specific requirements of the analysis, including desired accuracy, throughput, and available instrumentation. The protocols and insights provided in this guide offer a solid foundation for developing and validating a reliable method for this critical quality attribute.
References
-
Uccello-Barretta, G., Balzano, F., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
-
Uccello-Barretta, G., Balzano, F., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-DNB Amino Acids by NMR Spectroscopy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Supporting Information for: Deuterium-Labeling of Primary Amines via H-D Exchange Catalyzed by a Ruthenium Complex. (n.d.). Retrieved from [Link]
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of biochemical and biophysical methods, 54(1-3), 103–113. Retrieved from [Link]
-
Tanaka, K., & Asano, S. (2021). [NMR Study of the Discrimination of Enantiomers of Methamphetamine and Its Raw Materials Using Chiral Solvating Agents]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 141(8), 1041–1048. Retrieved from [Link]
-
Tagliaro, F., et al. (1998). Simultaneous chiral analysis of methamphetamine and related compounds by capillary electrophoresis. Journal of chromatography. B, Biomedical sciences and applications, 708(1-2), 237–244. Retrieved from [Link]
Sources
Cross-reactivity of 4-[(1R)-1-aminoethyl]-2-methoxyphenol derivatives
<_ A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 4-[(1R)-1-aminoethyl]-2-methoxyphenol Derivatives
Introduction: The Quest for Selectivity
In the landscape of modern drug discovery, the pursuit of potent, efficacious molecules is intrinsically linked with the challenge of achieving target selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic windows, making the characterization of a compound's cross-reactivity profile a critical step in preclinical development. This guide focuses on derivatives of this compound, a structural motif found in compounds targeting G-protein coupled receptors (GPCRs), particularly adrenergic receptors.
The parent compound, this compound, is structurally analogous to known adrenergic agonists. Adrenergic receptors themselves are a family of highly similar GPCRs, subdivided into α (α1, α2) and β (β1, β2, β3) subtypes.[1] This structural homology presents a significant hurdle, as a ligand designed for one subtype may inadvertently interact with others.[2][3] Understanding and mitigating this cross-reactivity is paramount for developing safer and more effective therapeutics.
This guide provides a framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of novel chemical entities based on this core scaffold. We will explore the essential experimental methodologies, present a comparative data analysis, and offer field-proven insights into designing and interpreting these critical studies.
The Challenge of Selectivity in GPCR Superfamilies
GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[4][5] Their physiological roles are diverse, and the activation of a specific receptor subtype often leads to a distinct cellular response. The selective activation of GPCRs is crucial for achieving desired therapeutic outcomes while minimizing adverse effects.[6]
However, achieving this selectivity is a formidable challenge due to the high degree of structural conservation within GPCR subfamilies, such as the adrenergic receptors.[2][3] Ligands often interact with a common orthosteric binding pocket, and subtle differences in amino acid residues lining this pocket are the primary determinants of selectivity.[2][3] Therefore, a systematic and quantitative assessment of a compound's binding affinity and functional potency across a panel of related receptors is a non-negotiable aspect of the drug discovery process.
Methodologies for Assessing Cross-Reactivity
A multi-tiered approach combining binding and functional assays is the gold standard for comprehensively profiling the selectivity of a compound.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a robust and sensitive method to directly measure the affinity of a test compound for a specific receptor.[7][8] The principle is based on the competition between an unlabeled test compound and a radiolabeled ligand (e.g., ³H or ¹²⁵I) with known high affinity for the target receptor.[7][9]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Harvest cultured cells expressing the target adrenergic receptor subtype (e.g., HEK293 cells stably expressing α1A, α2B, β1, or β2 receptors) or dissect tissues known to be rich in the target receptor (e.g., rat cerebral cortex).[8][9]
-
Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[9][10]
-
Perform differential centrifugation to isolate the cell membrane fraction, which contains the receptors.[7][10]
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration using a standard method like a BCA assay.[10] Store aliquots at -80°C.[9]
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared cell membranes (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α1, [¹²⁵I]-Iodocyanopindolol for β receptors), and a range of concentrations of the unlabeled test compound.[9]
-
For each assay plate, include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled competitor).[7]
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9][10]
-
-
Detection and Analysis:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.[9][10]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.[9]
-
Quantify the radioactivity on the filters using a scintillation counter.[9]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10]
-
Functional Assays: Measuring Potency and Efficacy
While binding assays measure affinity, they do not provide information about whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or has no functional effect. Functional assays measure the downstream cellular response following receptor activation.
Many adrenergic receptors signal through the modulation of cyclic adenosine monophosphate (cAMP) levels.[1] β-adrenergic receptors are typically coupled to the Gs protein, which stimulates adenylyl cyclase to produce cAMP.[11] α2-adrenergic receptors are often coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP.[12][13]
Experimental Protocol: cAMP Functional Assay (HTRF)
This protocol describes a common method, Homogeneous Time-Resolved Fluorescence (HTRF), for measuring cAMP levels.[14]
-
Cell Culture and Plating:
-
Use cell lines stably expressing the adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in 384-well plates and incubate to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (derivatives of this compound).
-
For Gs-coupled receptors (e.g., β1, β2): Add the test compounds directly to the cells and incubate. Include a known agonist (e.g., isoproterenol) as a positive control.
-
For Gi-coupled receptors (e.g., α2A): Pre-stimulate the cells with a compound like forskolin to induce a baseline level of cAMP production.[13] Then, add the test compounds to measure their ability to inhibit this production.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents. These typically consist of a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[14]
-
In the absence of cellular cAMP, the two labeled components are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). An increase in cellular cAMP from Gs activation competes with the d2-labeled cAMP for antibody binding, disrupting FRET and causing a decrease in the signal.[14] Conversely, a decrease in cAMP from Gi activation results in a higher FRET signal.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Plot the HTRF ratio against the compound concentration.
-
Use non-linear regression to calculate the EC50 (for agonists) or IC50 (for antagonists) values, which represent the concentration of compound that produces 50% of the maximal response.
-
Comparative Analysis of Derivatives
To illustrate the application of these methodologies, we present hypothetical data for three derivatives of this compound, designated as Derivative A, Derivative B, and Derivative C. These compounds were profiled against a panel of human adrenergic receptors.
| Compound | Primary Target | α1A Ki (nM) | α2A Ki (nM) | β1 Ki (nM) | β2 Ki (nM) | β1 Selectivity (vs. β2) | β1 Selectivity (vs. α1A) |
| Isoproterenol (Control) | Non-selective β | 1,200 | 2,500 | 5.5 | 3.0 | 0.55x | 218x |
| Derivative A | β1 | 850 | >10,000 | 12.5 | 250 | 20x | 68x |
| Derivative B | β1 | 300 | 5,000 | 8.0 | 95 | 11.9x | 37.5x |
| Derivative C | β1 | >10,000 | >10,000 | 25.0 | 2,500 | 100x | >400x |
Selectivity is calculated as Ki (off-target) / Ki (primary target). Higher values indicate greater selectivity.
Interpretation of Results:
-
Isoproterenol , a classic non-selective β-agonist, shows high affinity for both β1 and β2 receptors, as expected.
-
Derivative A shows a 20-fold selectivity for β1 over β2 receptors, representing a modest improvement.
-
Derivative B has higher potency at β1 than Derivative A but exhibits lower selectivity over the β2 subtype.
-
Derivative C demonstrates the most promising profile, with a 100-fold selectivity for β1 over β2 and minimal affinity for the tested α-receptors. This profile suggests it is a strong candidate for further development as a cardioselective β1 agonist.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental logic and underlying biology, the following diagrams illustrate a typical screening cascade and the canonical β-adrenergic signaling pathway.
Caption: A typical cross-reactivity screening cascade for prioritizing lead compounds.
Caption: Canonical Gs-coupled signaling pathway for β-adrenergic receptors.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For derivatives of this compound targeting the adrenergic system, a combination of radioligand binding and functional cAMP assays provides a robust platform for quantifying affinity and functional potency across receptor subtypes.
The hypothetical data presented herein demonstrates how such a screening cascade can effectively distinguish between compounds with varying degrees of selectivity. Derivative C, with its high selectivity for the β1 receptor, exemplifies a desirable profile for a cardioselective agent and warrants progression into more complex cellular models and subsequent in vivo efficacy and safety studies. By adhering to these rigorous, quantitative principles, research organizations can de-risk their discovery programs and increase the likelihood of developing novel, selective, and safe medicines.
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Weber, M., Ferrer, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Assay and Drug Development Technologies. [Link]
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Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]
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Godlewski, G., & Kunos, G. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology. [Link]
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Wang, T., Li, Z., Cvijic, ME., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Kaur, H., & He, B. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology. [Link]
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Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Information and Modeling. [Link]
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Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Information and Modeling. [Link]
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Ibsen, S., et al. (2017). Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets. Biochemical Pharmacology. [Link]
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Hauser, A. S., et al. (2020). Profiling of basal and ligand-dependent GPCR activities by means of a polyvalent cell-based high-throughput platform. Nature Communications. [Link]
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Flock, T., et al. (2018). Selectivity determinants of GPCR-G protein binding. Nature. [Link]
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Goin, J. C., & Nathanson, N. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology. [Link]
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The Efficacy of Chiral Amino Alcohols in Asymmetric Catalysis: A Comparative Guide for Researchers
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development where stereochemistry dictates biological activity. Chiral amino alcohols have emerged as a cornerstone class of ligands in asymmetric catalysis, enabling the precise synthesis of single enantiomers. This guide provides a comprehensive comparison of the efficacy of chiral amino alcohols, with a focus on their application in key carbon-carbon bond-forming and reduction reactions. While specific catalytic data for 4-[(1R)-1-aminoethyl]-2-methoxyphenol is not extensively available in the public domain, this guide will draw upon the wealth of data for structurally similar and widely used chiral amino alcohol ligands to provide a robust comparative analysis for researchers, scientists, and drug development professionals.
The Architectural Advantage of Chiral Amino Alcohols in Catalysis
Chiral amino alcohols are bidentate ligands, possessing both a Lewis basic amino group and a hydroxyl group. This dual functionality allows them to form stable chelate complexes with metal centers, creating a rigid and well-defined chiral environment around the catalytic site. This structural constraint is the key to their success; it forces incoming substrates to approach the metal center from a specific trajectory, leading to the preferential formation of one enantiomer of the product. The ready availability of a wide variety of chiral amino alcohols from the chiral pool, including natural amino acids, provides a diverse toolkit for catalyst design and optimization.[1]
Comparative Efficacy in Asymmetric Diethylzinc Addition to Aldehydes
One of the most well-established applications of chiral amino alcohols is in the enantioselective addition of diethylzinc to aldehydes, a powerful method for the synthesis of chiral secondary alcohols. The performance of various chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde is summarized in Table 1.
Table 1: Efficacy of Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | 0 | >95 | 98 | Noyori et al. |
| (1R,2S)-N,N-Dibutylnorephedrine | 2 | 0 | 96 | 94 | Soai et al. |
| TADDOL | 10 | -20 | 98 | 99 | Seebach et al.[2] |
| Azetidine Alcohols | 5 | Room Temp | 95 | 94-100 | Martens et al.[2] |
| Polymer-supported (dialkylamino)isoborneol | 10 | 0 | 99 | 88 | Fréchet et al.[3] |
This table is a representative summary from various literature sources and specific reaction conditions may vary.
The data clearly indicates that chiral amino alcohols can achieve excellent yields and high enantioselectivities in this transformation. The choice of ligand, including the steric bulk of the substituents on the nitrogen and the overall ligand backbone, plays a crucial role in determining the catalytic outcome.
Comparative Efficacy in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is another area where chiral amino alcohol ligands have proven to be highly effective, often in combination with ruthenium, rhodium, or iridium catalysts.[4][5] A comparison of different ligands for the asymmetric transfer hydrogenation of acetophenone is presented in Table 2.
Table 2: Efficacy of Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Ligand | Metal Precursor | Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1S,2R)-cis-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | 95 | 97 | Wills et al. |
| (1R,2S)-Norephedrine | [RuCl₂(p-cymene)]₂ | KOH | 92 | 85 | Gladiali et al. |
| Chiral Amino Alcohols from Lactic Acid | [Ru(p-cymene)Cl₂]₂ | KOH | 60-90 | 40-86 | ResearchGate[6] |
| Tethered (S,S)-Ts-DENEB | RuCl | - | >99 | 99.3 | J. Org. Chem.[7] |
This table is a representative summary from various literature sources and specific reaction conditions may vary.
The data highlights the importance of ligand structure in achieving high enantioselectivity. Rigid ligands, such as those derived from indanol, often provide superior results due to the well-defined chiral pocket they create around the metal center.
Experimental Protocols
To provide practical guidance, detailed experimental protocols for the synthesis of a chiral β-amino alcohol and its application in an asymmetric diethylzinc addition are provided below.
Synthesis of a Chiral β-Amino Alcohol from an α-Amino Acid
This protocol describes a general procedure for the reduction of an N-protected α-amino acid to the corresponding chiral β-amino alcohol.
Materials:
-
N-protected α-amino acid (e.g., N-Boc-L-alanine)
-
Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄) in a suitable solvent
-
Anhydrous tetrahydrofuran (THF)
-
Appropriate quenching solution (e.g., water, aqueous HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected α-amino acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., BH₃·THF or a solution of LiAlH₄) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the slow addition of the appropriate quenching solution.
-
Perform an aqueous workup by adding ethyl acetate and washing the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral β-amino alcohol.
Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand
-
Anhydrous toluene
-
Diethylzinc (solution in hexanes or toluene)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand.
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C and slowly add the diethylzinc solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add freshly distilled benzaldehyde to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mechanistic Insights and Ligand Design
The efficacy of a chiral amino alcohol ligand is intrinsically linked to its structure. The design of new and more effective ligands is an active area of research. Key considerations in ligand design include:
-
Steric Hindrance: Bulky substituents on the nitrogen atom and the ligand backbone can enhance enantioselectivity by creating a more constrained chiral pocket.
-
Electronic Effects: The electronic properties of the ligand can influence the Lewis acidity of the metal center, thereby affecting its catalytic activity.
-
Rigidity: Conformationally rigid ligands tend to provide higher enantioselectivity as they reduce the number of possible transition states.[1]
-
Modularity: The ability to easily modify the ligand structure allows for fine-tuning of its steric and electronic properties for a specific application.[8]
Visualizing the Catalytic Process
To better understand the principles discussed, the following diagrams illustrate a generalized experimental workflow and a conceptual catalytic cycle.
Caption: Generalized workflow for asymmetric catalysis using a chiral amino alcohol ligand.
Caption: Conceptual catalytic cycle for an asymmetric transformation.
Conclusion
Chiral amino alcohols are indispensable tools in the field of asymmetric catalysis, enabling the efficient and highly selective synthesis of a wide range of enantiomerically pure compounds. While direct catalytic data for this compound is limited, the extensive body of research on structurally related ligands provides a strong foundation for its potential efficacy. By understanding the principles of ligand design and the nuances of reaction optimization, researchers can effectively harness the power of this versatile class of catalysts to advance their synthetic endeavors in drug discovery and development.
References
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Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
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Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. Retrieved January 16, 2026, from [Link]
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Li, Y., Yu, H., & Wu, Y. (2006). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Reaction Kinetics and Catalysis Letters, 87(1), 153–158. [Link]
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ResearchGate. (2016). Catalytic Asymmetric Transfer Hydrogenation of Ketones Using [Ru(p-cymene)Cl2]2 with Chiral Amino Alcohol Ligands. [Link]
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Kasashima, Y., et al. (2012). Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. Journal of Oleo Science, 61(9), 495-502. [Link]
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MDPI. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(19), 6529. [Link]
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CiteDrive. (2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. [Link]
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-
Li, S., et al. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 84(15), 9573–9583. [Link]
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Sriram, M., & Bhadbhade, M. M. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 12(9), 2139–2150. [Link]
-
Fréchet, J. M. J., et al. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 52(18), 4140–4142. [Link]
-
Fréchet, J. M. J., et al. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 52(18), 4140–4142. [Link]
-
Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7838), 425–431. [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved January 16, 2026, from [Link]
-
Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9698–9706. [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
-
MDPI. (2019). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 24(18), 3296. [Link]
-
Alonso, F., et al. (2013). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 18(12), 15493–15545. [Link]
-
MySkinRecipes. (n.d.). 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride. Retrieved January 16, 2026, from [Link]
-
NIST. (n.d.). Phenol, 4-(2-aminoethyl)-2-methoxy-. NIST Chemistry WebBook. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL. Retrieved January 16, 2026, from [Link]
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A Researcher's Guide to the Pharmacological Profiling of 4-[(1R)-1-aminoethyl]-2-methoxyphenol
This guide provides a comprehensive framework for benchmarking the novel compound 4-[(1R)-1-aminoethyl]-2-methoxyphenol against established pharmacological standards. As a substituted phenethylamine, its structure is analogous to known adrenergic receptor agonists, making it a candidate for modulating sympathomimetic pathways. A rigorous, multi-tiered approach is essential to elucidate its specific receptor affinities, functional potencies, and physiological effects.
The following protocols are designed not merely as procedural steps but as a logical, self-validating workflow. By progressing from initial receptor binding to downstream functional assays and finally to an integrated physiological response, we can construct a robust and reliable pharmacological profile. This guide emphasizes the causality behind experimental choices, ensuring that the data generated is both accurate and mechanistically insightful for researchers, scientists, and drug development professionals.
Benchmarking Strategy: Selection of Known Standards
To comprehensively profile this compound (referred to as "Test Compound"), we must compare its activity against well-characterized standards that act on the primary G-protein coupled receptor (GPCR) subtypes associated with the adrenergic system.
-
Phenylephrine: A selective α1-adrenergic receptor agonist. The α1 receptors are coupled to the Gq signaling pathway, making phenylephrine the ideal standard for assessing Gq-mediated functional responses, such as vasoconstriction and ERK phosphorylation.
-
Isoproterenol: A non-selective β-adrenergic receptor agonist. β-receptors are coupled to the Gs signaling pathway. Isoproterenol will serve as the positive control for assays measuring Gs-mediated adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production.
By using these standards, we can determine not only the potency and efficacy of the Test Compound but also its selectivity for specific adrenergic signaling pathways.
Overall Experimental Workflow
The benchmarking process follows a three-stage progression to build a complete pharmacological picture of the Test Compound.
Caption: High-level benchmarking workflow.
Part 1: Receptor Binding Affinity Profile (Primary Assay)
Objective: To determine the binding affinity (Ki) of the Test Compound for α1- and β-adrenergic receptors. This assay quantifies the direct interaction between the compound and its potential targets, providing foundational data on potency and selectivity.
Methodology: Competitive Radioligand Binding Assay
This technique measures the ability of the Test Compound to displace a specific, high-affinity radiolabeled ligand from the receptor.[1] The data allows for the calculation of the inhibitory constant (Ki), an inverse measure of binding affinity.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize cultured cells (e.g., HEK293) stably expressing the human α1A- or β2-adrenergic receptor subtype in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[2]
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.[2]
-
Pellet the membranes from the supernatant by high-speed centrifugation (20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer and determine the protein concentration using a BCA assay.[2]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (e.g., 25 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors or [125I]iodocyanopindolol for β receptors), and a range of concentrations of the Test Compound or unlabeled standard (Phenylephrine or Isoproterenol).[3][4]
-
For each concentration, prepare parallel wells to measure total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).[3]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.[2]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes while allowing unbound radioligand to pass through.[1]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Data Presentation: Receptor Binding Affinities
| Compound | Receptor Subtype | Ki (nM) |
| Test Compound | α1A-Adrenergic | TBD |
| β2-Adrenergic | TBD | |
| Phenylephrine | α1A-Adrenergic | TBD |
| Isoproterenol | β2-Adrenergic | TBD |
Part 2: Functional Characterization of G-Protein Coupling
These secondary assays measure the cellular response following receptor binding, confirming whether the Test Compound is an agonist and identifying the specific signaling pathway it activates.
A. Gq-Coupling Assessment via ERK Phosphorylation
Rationale: α1-adrenergic receptors are canonical Gq-coupled GPCRs.[5] Activation of this pathway stimulates phospholipase C (PLC), leading to a cascade that includes the activation of protein kinase C (PKC) and, ultimately, the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[6] Measuring phosphorylated ERK (p-ERK) is a robust and widely used readout for Gq activation.[6][7]
Signaling Pathway: Gq Activation
Caption: Gq signaling cascade leading to ERK phosphorylation.
Methodology: Cell-Based Phospho-ERK ELISA
This assay quantifies the level of p-ERK in cell lysates following stimulation.[8]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the target receptor (e.g., CHO-α1A) in 96-well plates and grow to near-confluence.[7]
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with a range of concentrations of the Test Compound or Phenylephrine for a short period (e.g., 5-15 minutes) at 37°C.[6]
-
-
Cell Lysis:
-
Aspirate the media and add lysis buffer to each well to release cellular proteins.
-
Incubate on an orbital shaker to ensure complete lysis.[9]
-
-
ELISA Procedure:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total ERK1/2.
-
Wash the plate, then add a detection antibody that specifically binds to the phosphorylated form of ERK (p-ERK). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).[8]
-
Wash again to remove unbound detection antibody.
-
Add a fluorogenic or colorimetric HRP substrate and incubate to allow for signal development.[8]
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total protein concentration or total ERK levels.
-
Plot the normalized signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Data Presentation: Gq Pathway Activation
| Compound | EC50 (nM) | Emax (% of Phenylephrine) |
| Test Compound | TBD | TBD |
| Phenylephrine | TBD | 100% |
B. Gs/Gi-Coupling Assessment via Adenylyl Cyclase Activity
Rationale: β-adrenergic receptors are Gs-coupled, stimulating adenylyl cyclase (AC) to produce cAMP, while α2-adrenergic receptors are Gi-coupled, inhibiting AC.[10][11] This assay will determine if the Test Compound modulates the cAMP pathway, a key second messenger in cellular signaling.[12][13]
Signaling Pathway: Gs/Gi Modulation of cAMP
Caption: Opposing regulation of adenylyl cyclase by Gs and Gi proteins.
Methodology: Adenylyl Cyclase Activity Assay
This assay quantifies the production of cAMP from ATP in response to GPCR stimulation.[14] While traditional methods used radioisotopes, modern non-radioactive assays, such as those based on fluorescence or spectrophotometry, are safer and more efficient.[15][16]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor as described in the radioligand binding protocol.
-
Enzymatic Reaction:
-
In a reaction tube, combine the membranes, ATP, and an ATP-regenerating system (e.g., phosphocreatine) to ensure substrate availability.[14]
-
Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Add a range of concentrations of the Test Compound or the standard (Isoproterenol).
-
Incubate the reaction at 37°C for a defined time (e.g., 15-30 minutes).[14]
-
-
cAMP Quantification:
-
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for cAMP stimulation.
-
Data Presentation: Gs Pathway Activation
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| Test Compound | TBD | TBD |
| Isoproterenol | TBD | 100% |
Part 3: Physiological Response Assessment (Tertiary Assay)
Objective: To determine the functional effect of the Test Compound on an integrated biological system. An ex vivo vascular contractility assay directly measures the compound's ability to induce vasoconstriction or vasodilation, a key physiological outcome of adrenergic receptor activation.[18]
Methodology: Isolated Aortic Ring Contractility Assay
This "organ bath" or wire myograph experiment measures the isometric tension of an isolated blood vessel ring in response to pharmacological agents.[19]
Experimental Workflow: Wire Myography
Caption: Step-by-step wire myography experimental workflow.
Experimental Protocol:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., a rat) and carefully dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the vessel of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount each aortic ring between two L-shaped stainless-steel wires in an organ bath chamber containing Krebs buffer, continuously gassed with 95% O2 / 5% CO2 at 37°C.[20]
-
Connect the upper wire to an isometric force transducer, which is linked to a data acquisition system.
-
Gradually stretch the ring to its optimal resting tension (determined from a length-tension curve) and allow it to equilibrate for 60-90 minutes.
-
-
Viability and Experimental Procedure:
-
Confirm the viability of the tissue by inducing contraction with a high-potassium chloride (KCl) solution.[19]
-
Wash the tissue and allow it to return to baseline tension.
-
Add the Test Compound or Phenylephrine to the bath in a cumulative, concentration-dependent manner, allowing the contractile response to plateau at each concentration.
-
-
Data Analysis:
-
Record the tension generated at each drug concentration.
-
Express the contraction as a percentage of the maximum response induced by KCl.
-
Plot the percentage contraction against the logarithm of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal contraction values.
-
Data Presentation: Vasoconstrictor Potency and Efficacy
| Compound | EC50 (nM) | Max Contraction (% of KCl) |
| Test Compound | TBD | TBD |
| Phenylephrine | TBD | TBD |
Data Synthesis and Interpretation
A final summary table should be constructed to provide a holistic view of the pharmacological profile of this compound.
Summary of Pharmacological Profile:
| Assay | Parameter | Test Compound | Phenylephrine | Isoproterenol |
| Binding | α1A Ki (nM) | TBD | TBD | N/A |
| β2 Ki (nM) | TBD | N/A | TBD | |
| Gq Function | p-ERK EC50 (nM) | TBD | TBD | N/A |
| Gs Function | cAMP EC50 (nM) | TBD | N/A | TBD |
| Physiology | Vaso. EC50 (nM) | TBD | TBD | N/A |
References
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Wikipedia Contributors. (2024). G protein-coupled receptor. Wikipedia. [Link]
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Turcato, S., et al. (1995). An enzymatic fluorometric assay for adenylate cyclase activity. Journal of Biochemical and Biophysical Methods. [Link]
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BioAssay Systems. ERK Phoshorylation Assay Kit. [Link]
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National Center for Biotechnology Information. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]
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Mills, R. D., et al. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology. [Link]
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Dadé, S., et al. (2019). A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. Toxins. [Link]
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Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols. [Link]
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CorDynamics. In Vitro Vascular Activity. [Link]
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Jiang, Y., et al. (2021). Gq-Coupled Receptors in Autoimmunity. International Journal of Molecular Sciences. [Link]
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ResearchGate. Principle of the Phospho-ERK assay. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Ramos-Espiritu, L. S., et al. (2021). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Frontiers in Pharmacology. [Link]
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Bio-techne. Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. [Link]
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Smith, N. J., & Luttrell, L. M. (2021). G protein-coupled receptor signaling: transducers and effectors. Current Opinion in Endocrine and Metabolic Research. [Link]
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LibreTexts Biology. (2023). G-protein Coupled Receptors (GPCRs). [Link]
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GeeksforGeeks. (2023). GPCR Signaling Pathway. [Link]
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National Center for Biotechnology Information. (2023). Biochemistry, G Protein Coupled Receptors. StatPearls. [Link]
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Science With Tal. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. YouTube. [Link]
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Tseng, H., et al. (2016). A high-throughput in vitro ring assay for vasoactivity using magnetic 3D bioprinting. Scientific Reports. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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REPROCELL. Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. [Link]
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CUSABIO. G protein-coupled receptor signaling pathway. [Link]
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Khan Academy. G Protein Coupled Receptors. [Link]
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Adebiyi, A., et al. (2019). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Follin-Arbelet, V., et al. (2018). Activation of Adenylyl Cyclase Causes Stimulation of Adenosine Receptors. Cellular Physiology and Biochemistry. [Link]
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Huang, Z., et al. (2020). Automatic protocol for quantifying the vasoconstriction in blood vessel images. Journal of Biophotonics. [Link]
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Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Pias-Peleteiro, L., et al. (2000). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Analysis of 4-[(1R)-1-aminoethyl]-2-methoxyphenol and its Stereoisomers
For researchers, scientists, and professionals in drug development, the stereochemistry of a chiral molecule is not a trivial detail; it is often the determining factor in its pharmacological activity. This guide provides a comprehensive framework for the reproducible synthesis, purification, characterization, and comparative biological evaluation of the specific enantiomer 4-[(1R)-1-aminoethyl]-2-methoxyphenol . We will explore a robust experimental workflow and compare its potential biological activity against its (1S)-enantiomer and the racemic mixture. This document is designed to be a practical, in-depth technical resource, moving beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of Chirality in Phenylethanolamines
Phenylethanolamines are a well-established class of compounds with significant physiological effects, often mediated through their interaction with adrenergic receptors. The presence of a chiral center, as in 4-(1-aminoethyl)-2-methoxyphenol, gives rise to stereoisomers, which can exhibit vastly different biological activities. One enantiomer may be a potent agonist, while the other could be inactive or even an antagonist at the same receptor. Therefore, the ability to synthesize and evaluate stereochemically pure compounds is paramount in drug discovery and pharmacological research.
This guide will focus on establishing a reproducible experimental workflow to synthesize and characterize the (1R)-enantiomer of 4-(1-aminoethyl)-2-methoxyphenol and proposes a comparative study of its biological activity against its (1S)-enantiomer and the racemic mixture. We will delve into two key potential activities of this class of molecules: adrenergic receptor binding and antioxidant capacity.
Synthesis and Chiral Resolution: A Comparative Approach
A reproducible synthesis is the cornerstone of any reliable experimental study. Here, we outline a two-pronged approach: the direct stereoselective synthesis of the desired (1R)-enantiomer and the synthesis of the racemic mixture followed by chiral resolution. This dual approach allows for a comprehensive comparison and provides researchers with alternative strategies depending on available resources and expertise.
Synthesis of Racemic 4-(1-aminoethyl)-2-methoxyphenol
The synthesis of the racemic mixture provides the necessary substrate for chiral resolution and serves as a control in biological assays. A common and effective method is the reductive amination of a corresponding ketone.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-hydroxy-3-methoxyphenyl)ethanone (1.0 eq.) in methanol.
-
Amine Source: Add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 1M HCl. Evaporate the methanol under reduced pressure.
-
Purification: Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 4-(1-aminoethyl)-2-methoxyphenol. Further purification can be achieved by column chromatography.
Chiral Resolution of Racemic 4-(1-aminoethyl)-2-methoxyphenol
Diastereomeric salt formation with a chiral resolving agent is a classical and effective method for separating enantiomers.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 4-(1-aminoethyl)-2-methoxyphenol in a suitable solvent such as methanol or ethanol. Add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq.), in the same solvent.
-
Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Treat the diastereomeric salt with a base (e.g., 2M NaOH) to liberate the free amine. Extract the desired enantiomer with an organic solvent.
-
Purification and Characterization: Dry the organic extract, evaporate the solvent, and characterize the enantiomeric purity using chiral HPLC.
Stereoselective Synthesis of this compound
For a more direct route to the desired enantiomer, a stereoselective synthesis can be employed. This often involves the use of a chiral auxiliary or a chiral catalyst.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: React 1-(4-hydroxy-3-methoxyphenyl)ethanone with a chiral amine, such as (R)-(-)-1-phenylethylamine, to form a chiral imine.
-
Diastereoselective Reduction: Reduce the imine using a reducing agent like sodium borohydride. The chiral auxiliary will direct the hydride attack to preferentially form one diastereomer.
-
Removal of Chiral Auxiliary: The chiral auxiliary is then cleaved, typically by hydrogenolysis, to yield the desired chiral amine.
-
Purification and Characterization: Purify the product by column chromatography and confirm its enantiomeric purity by chiral HPLC.
Physicochemical Characterization: Ensuring Purity and Identity
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are recommended:
| Technique | Parameter | Expected Outcome for this compound |
| NMR Spectroscopy (¹H and ¹³C) | Chemical Shift, Coupling Constants | Provides the structural confirmation of the molecule. Specific proton and carbon signals should be consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular Ion Peak | Confirms the molecular weight of the compound. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Retention Time, Enantiomeric Excess (% ee) | Separates the enantiomers and determines the enantiomeric purity of the synthesized chiral compound. |
| Melting Point | Temperature Range | A sharp melting point indicates high purity. |
Comparative Biological Evaluation
To understand the biological significance of the chirality of 4-(1-aminoethyl)-2-methoxyphenol, a comparative evaluation of the (1R)-enantiomer, (1S)-enantiomer, and the racemic mixture is proposed.
Adrenergic Receptor Binding Affinity
Given the structural similarity of the target molecule to known adrenergic agents, a G-Protein Coupled Receptor (GPCR) binding assay is a relevant first step in its pharmacological characterization.
Experimental Workflow: GPCR Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of test compounds for adrenergic receptors.
Data Analysis: The inhibitory constant (Ki) for each compound will be determined. It is hypothesized that the (1R)- and (1S)-enantiomers will exhibit different binding affinities for adrenergic receptors, with the racemic mixture showing an intermediate affinity.
Antioxidant Activity Assessment
Phenolic compounds are known for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare serial dilutions of the (1R)-, (1S)-, and racemic 4-(1-aminoethyl)-2-methoxyphenol in methanol.
-
Assay: In a 96-well plate, add the sample solutions to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Data Analysis: A lower IC50 value indicates a higher antioxidant activity. The antioxidant activities of the three forms will be compared.
Data Presentation and Comparison
The experimental data should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | This compound | 4-[(1S)-1-aminoethyl]-2-methoxyphenol | Racemic 4-(1-aminoethyl)-2-methoxyphenol |
| Enantiomeric Excess (% ee) | >99% | >99% | N/A |
| Adrenergic Receptor Binding (Ki, nM) | Experimental Value | Experimental Value | Experimental Value |
| Antioxidant Activity (IC50, µM) | Experimental Value | Experimental Value | Experimental Value |
Conclusion: The Importance of Stereochemical Purity in Experimental Reproducibility
This guide has outlined a comprehensive and reproducible framework for the synthesis, characterization, and comparative biological evaluation of this compound and its stereoisomers. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently generate reliable and reproducible data. The proposed comparative analysis will elucidate the role of stereochemistry in the biological activity of this compound, a critical aspect in the fields of pharmacology and drug development. The emphasis on rigorous characterization and well-defined experimental conditions is paramount to ensuring the scientific integrity and trustworthiness of the research findings.
References
- Stereoselective Synthesis of Chiral Amines: For general methodologies on stereoselective synthesis of chiral amines, refer to advanced organic chemistry textbooks and review articles on the topic.
-
Chiral Resolution Techniques: For a comprehensive overview of chiral resolution techniques, including diastereomeric salt formation, consult specialized resources on chiral separations.[1]
-
GPCR Binding Assays: Detailed protocols for GPCR binding assays can be found in pharmacological methods journals and on the websites of suppliers of reagents and equipment for these assays.[2][3][4]
-
DPPH Antioxidant Assay: Standard protocols for the DPPH assay are widely available in the literature and from suppliers of antioxidant assay kits.[5][6][7]
Sources
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Inter-laboratory comparison of 4-[(1R)-1-aminoethyl]-2-methoxyphenol analysis
An Inter-laboratory Comparison of 4-[(1R)-1-aminoethyl]-2-methoxyphenol Analysis: A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. This compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methodologies to guarantee its quality. This guide presents a framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound, providing a detailed analytical method, a protocol for the ILC, and a statistical framework for the evaluation of results. This document is intended for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure consistency across different laboratories.
Inter-laboratory comparison studies are a cornerstone of quality assurance, allowing individual laboratories to assess their analytical performance against their peers.[1] The design and execution of such studies must be meticulously planned to yield meaningful data.[2] This guide is structured to provide both the theoretical underpinnings and practical steps for a successful ILC, grounded in principles outlined by international standards such as ISO 13528:2022.[2][3][4][5]
Part 1: The Analytical Challenge - Quantifying this compound
The robust analysis of this compound presents several challenges, including its potential for degradation and the need for a stereospecific analytical method. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of organic impurities in pharmaceuticals due to its sensitivity and specificity.[6][7]
Proposed Analytical Method: HPLC-UV
This guide proposes a reversed-phase HPLC-UV method for the quantification of this compound. The selection of this method is based on its suitability for analyzing phenolic compounds and its common availability in pharmaceutical quality control laboratories.[8]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) for enantiomeric separation, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM phosphate buffer, pH 3.0) and Acetonitrile (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Justification of Method Parameters:
-
Chiral Stationary Phase: The use of a chiral column is essential to separate the (R)-enantiomer from its potential (S)-enantiomer, ensuring the stereospecificity of the analysis.
-
Mobile Phase: The combination of a buffer and an organic modifier like acetonitrile is chosen to achieve good peak shape and resolution. The pH of the buffer is critical for controlling the ionization state of the amino and phenolic groups, thereby influencing retention.
-
Detection Wavelength: The selection of 280 nm is based on the expected UV absorbance of the phenolic chromophore. A full UV scan of a reference standard should be performed to confirm the optimal wavelength.
Part 2: Designing the Inter-laboratory Comparison
A successful ILC hinges on a well-defined protocol that minimizes variability from sources other than the analytical method itself.[2]
ILC Protocol Workflow
Step-by-Step Experimental Protocol for Participating Laboratories
-
Receipt and Storage of Materials: Upon receipt, store the test material and reference standard at the recommended temperature (e.g., 2-8 °C) and protected from light.
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve and dilute in a suitable solvent (e.g., mobile phase) to a final concentration of 100 µg/mL. This will serve as the stock standard solution.
-
Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a specified amount of the provided test material.
-
Dissolve and dilute the test material in the same solvent as the standards to achieve an expected concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions in a predefined sequence (e.g., blank, calibration standards, samples, and a quality control standard).
-
Record the peak areas for the this compound peak.
-
-
Data Calculation and Reporting:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the test sample using the calibration curve.
-
Report the results in the specified format, including the individual measurements, the mean, and the standard deviation.
-
Part 3: Statistical Analysis and Performance Evaluation
The statistical analysis of the ILC data is crucial for assessing the performance of the participating laboratories and the robustness of the analytical method.[6][9] The ISO 13528 standard provides a comprehensive framework for the statistical methods used in proficiency testing.[2][3]
Data Analysis Workflow
Performance Metrics
The primary metric for evaluating laboratory performance in this ILC will be the Z-score. The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (consensus mean of all participants' results after outlier removal).
-
σ is the standard deviation for the proficiency assessment.
The interpretation of Z-scores is generally as follows:[9]
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Data Presentation
The results of the ILC should be summarized in a clear and concise table to allow for easy comparison.
Table 1: Summary of Inter-laboratory Comparison Results
| Laboratory ID | Reported Concentration (µg/mL) | Mean | Standard Deviation | Z-score | Performance |
| Lab 1 | 10.2, 10.3, 10.1 | 10.20 | 0.10 | -0.5 | Satisfactory |
| Lab 2 | 11.5, 11.6, 11.4 | 11.50 | 0.10 | 2.5 | Questionable |
| Lab 3 | 9.8, 9.9, 9.7 | 9.80 | 0.10 | -1.5 | Satisfactory |
| ... | ... | ... | ... | ... | ... |
| Consensus Mean | 10.4 | ||||
| Standard Deviation | 0.5 |
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By adhering to a detailed analytical protocol and a robust statistical evaluation, participating laboratories can gain valuable insights into their performance and contribute to the establishment of a reliable analytical method. The successful implementation of such a study will ultimately enhance the quality and consistency of data within the pharmaceutical industry, ensuring the safety and efficacy of therapeutic products. The principles and methodologies outlined here are grounded in established international standards and best practices for analytical chemistry and quality assurance.[2][3][6]
References
-
Pharmaffiliates. The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]
-
CSA Group. ISO 13528:2022 | Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]
-
Shapypro.com. Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. [Link]
-
Eurachem. Proficiency testing. [Link]
-
European Standards. BS ISO 13528:2022 - TC Tracked Changes. Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]
-
WHIOCE Publishing. The Critical Role of Impurity Analysis in Quality Control During Drug Testing and Its Optimization Paths. [Link]
-
DIN Media. ISO 13528 - 2022-08. [Link]
-
Labcompare.com. LABTips: Pharmaceutical Quality Control and Impurity Testing. [Link]
-
Walsh Medical Media. Impurity Profiling and Quality Assurance in Pharmaceutical Products. [Link]
-
CPAChem. Alcohols and Phenols. [Link]
-
Clinical Lab Products. Certified Reference Materials for 2C Amine Internal Standards. [Link]
-
Netpharmalab. Validation of analytical methods. [Link]
-
JRC Publications Repository. Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
CPAChem. Phenols Standard Solution 11 components (EPA 604)... [Link]
-
EPA. Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Taylor & Francis eBooks. Validation of Analytical Procedures and Physical Methods. [Link]
-
Eruditio : Indonesia Journal of Food and Drug Safety. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
-
ResearchGate. HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction | Request PDF. [Link]
-
PubMed. Quantitative determination of 4-ethylphenol and 4-ethyl-2-methoxyphenol in wines by a stable isotope dilution assay. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-[(1R)-1-aminoethyl]-2-methoxyphenol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-[(1R)-1-aminoethyl]-2-methoxyphenol, a substituted aminophenol derivative. Our focus is to move beyond mere procedural instruction, offering a deeper understanding of the chemical principles that underpin these essential safety protocols.
Core Principles of Disposal: A Proactive Approach to Safety and Compliance
The proper disposal of any chemical, including this compound, is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental responsibility. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment from potential harm.
Hazard Assessment: Understanding the "Why"
The molecular structure of this compound contains key functional groups that inform its potential hazards:
-
Phenolic Group: Phenolic compounds are known for their potential to cause skin and eye irritation, and some can be corrosive.[1] They are also generally considered environmental hazards.
-
Amino Group: Aromatic amines can be toxic and may have mutagenic properties.
-
Methoxyphenol Structure: Related methoxyphenol compounds are listed as irritants.
Based on the SDS for the closely related DL-Normetanephrine hydrochloride, we can anticipate the following hazards for this compound:
Therefore, all handling and disposal procedures must be executed with the assumption that this compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate waste containing this compound, ensure the following PPE is worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | To prevent skin contact and potential irritation.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[2] |
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.
Waste Segregation: A Critical First Step
Proper waste segregation is paramount to ensure safe handling and disposal. The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.
Caption: Decision workflow for segregating waste contaminated with this compound.
Detailed Protocols for Different Waste Streams
1. Unused or Expired Solid Compound:
-
Step 1: Carefully transfer any remaining solid this compound into a designated, properly labeled hazardous solid waste container.
-
Step 2: The label should clearly state "Hazardous Waste" and list the chemical name: "this compound".
-
Step 3: Ensure the container is securely sealed and stored in a designated hazardous waste accumulation area, away from incompatible materials.[1]
-
Step 4: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
2. Contaminated Labware (e.g., weigh boats, filter paper, gloves):
-
Step 1: Place all solid labware contaminated with this compound into the same hazardous solid waste container as the bulk material.
-
Step 2: Do not attempt to decontaminate disposable items.
-
Step 3: For reusable glassware, rinse with a suitable solvent (e.g., methanol or ethanol) in a chemical fume hood. The rinsate must be collected as hazardous liquid waste.
3. Liquid Waste (e.g., reaction mixtures, solutions, rinsates):
-
Step 1: Collect all liquid waste containing this compound in a designated, properly labeled hazardous liquid waste container.
-
Step 2: The container must be made of a compatible material (e.g., glass or polyethylene).
-
Step 3: The label should clearly state "Hazardous Waste" and list all chemical constituents and their approximate concentrations.
-
Step 4: Keep the container securely sealed when not in use and store it in secondary containment within a designated hazardous waste accumulation area.
-
Step 5: Arrange for disposal through your institution's EHS department.
4. Contaminated Sharps (e.g., needles, razor blades):
-
Step 1: Immediately place any sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Step 2: The sharps container must be clearly labeled as "Hazardous Waste Sharps" and list the chemical contaminant.
-
Step 3: Once the container is full, seal it and arrange for disposal through your EHS department.
Spill Response: Preparedness is Key
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (in a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbed material and any contaminated debris and place it in the hazardous solid waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Regulatory Context: Adherence to EPA Guidelines
The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] As a phenolic compound, it is likely to be classified as a hazardous waste.[5] It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and dispose of hazardous waste in accordance with federal, state, and local regulations.[3] Partnering with your institution's EHS department is the most effective way to ensure full compliance.
By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Sigma-Aldrich Inc. (2023, June 13). DL-Normetanephrine hydrochloride SDS. Retrieved from [Link]
-
NextSDS. ()-Normetanephrine-D3 hydrochloride solution Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, December 17). Safety Data Sheet: DL-Normetanephrine HCl. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]
-
CPAchem. (2024, April 19). Safety data sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
Sources
Navigating the Safe Handling of 4-[(1R)-1-aminoethyl]-2-methoxyphenol: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe management of 4-[(1R)-1-aminoethyl]-2-methoxyphenol, a compound of interest for its potential applications. The following protocols are synthesized from established safety principles for aminophenol derivatives and are designed to empower researchers with the knowledge to mitigate risks effectively.
Hazard Profile and Risk Assessment: Understanding the Compound
Key Potential Hazards:
A thorough, site-specific risk assessment is mandatory before commencing any work with this compound. This assessment should consider the quantity of the substance being handled, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the recommended PPE, with explanations grounded in the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) tested according to EN 374.[2] | To prevent skin contact, which can lead to irritation or absorption of the chemical. Always inspect gloves for tears or punctures before use.[6] |
| Eye and Face Protection | Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required for splash hazards. | To protect the eyes from dust particles and splashes, which could cause serious irritation.[2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[3][13] The type (e.g., N95, P100, or a supplied-air respirator) should be determined by the risk assessment. | To prevent inhalation of airborne particles, especially when handling the solid form or if aerosols may be generated.[1][3] |
| Protective Clothing | A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.[3][14] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes, preferably with chemical resistance. | To protect the feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][13]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][13]
-
Spill Kit: A spill kit appropriate for solid chemicals should be available in the immediate vicinity.
Donning and Doffing of PPE
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid and minimize the creation of dust.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][4][5][6][11]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[3][4][5][13]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.[3]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Environmental Precautions: Do not allow the material to enter drains or waterways, as it may be harmful to aquatic life.[4][13]
The following flowchart outlines the decision-making process for the disposal of materials associated with the handling of this compound.
Caption: Decision tree for the disposal of this compound and related materials.
By adhering to these guidelines, researchers can create a safe and controlled environment for handling this compound, ensuring the well-being of laboratory personnel and the integrity of their scientific pursuits.
References
- 4-Aminophenol Safety Data Sheet. (n.d.).
- Carl ROTH. (2024).
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2025).
- Fisher Scientific. (2024).
- Alfa Aesar. (2025).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- (2020).
- Fisher Scientific. (2024).
- Guidechem. (2017). 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL (CAS No. 554-52-9) SDS.
- CPAChem. (2024).
Sources
- 1. scribd.com [scribd.com]
- 2. carlroth.com [carlroth.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. cpachem.com [cpachem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
